molecular formula C42H82NO8P B1261621 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Número de catálogo: B1261621
Peso molecular: 760.1 g/mol
Clave InChI: RRVPPYNAZJRZFR-VYOBOKEXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the two acyl substituents at positions 1 and 2 are specified as oleoyl and palmitoyl respectively. It is a phosphatidylcholine 34:1 and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine. It is functionally related to an oleic acid.

Propiedades

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPPYNAZJRZFR-VYOBOKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a prevalent glycerophospholipid and a key constituent of eukaryotic cell membranes.[1] As a mixed-chain phospholipid, featuring a saturated palmitic acid and an unsaturated oleic acid, POPC plays a crucial role in maintaining membrane fluidity and structure.[2] Its biophysical characteristics make it an essential component in the study of model biological membranes, liposomal drug delivery systems, and the function of membrane-embedded proteins.[2][3][4] This technical guide provides an in-depth overview of the core physical properties of POPC, detailed experimental methodologies for their determination, and its role in cellular signaling.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of POPC are summarized below, providing a quantitative basis for its application in research and development.

PropertyValueSource(s)
Molecular Formula C42H82NO8P[5][6][7][8]
Molecular Weight 760.08 g/mol [5][6][7][8]
Appearance White to off-white powder/solid[4][6]
Phase Transition Temperature (Tm) -2 °C[2]
Area per Lipid ~64.3 Ų to 70.5 Ų[5][7]

Solubility Characteristics

POPC is an amphiphilic molecule, with a hydrophilic phosphocholine headgroup and hydrophobic acyl chains.[9] Its solubility is therefore dependent on the polarity of the solvent.

SolventSolubilityNotes
Chloroform Soluble (e.g., 20 mg/mL)A common solvent for creating lipid films.[4]
Ethanol Soluble (e.g., 25 mg/mL)Often used in the preparation of liposomes.[3]
Water InsolubleForms lipid bilayers (liposomes) in aqueous solutions.

Experimental Protocols

The accurate determination of the physical properties of POPC relies on established biophysical techniques. Below are detailed methodologies for key experimental procedures.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled.[1] This method is highly sensitive for observing the phase transitions of lipids.[8]

Methodology:

  • Sample Preparation: A known amount of POPC is hydrated in a buffer solution to form multilamellar vesicles (MLVs). This suspension is then hermetically sealed in a sample pan. A reference pan containing only the buffer is also prepared.

  • Instrumentation: The sample and reference pans are placed in the DSC instrument.

  • Thermal Program: The temperature of the instrument is scanned over a range that includes the expected phase transition of POPC (e.g., from -20 °C to 20 °C) at a constant rate (e.g., 0.5 °C/min).[1]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The phase transition from the gel phase to the liquid-crystalline phase is observed as an endothermic peak in the DSC thermogram. The temperature at the peak of this endotherm is taken as the phase transition temperature (Tm).

G cluster_0 Differential Scanning Calorimetry (DSC) Workflow prep Sample Preparation (Hydrated POPC in pan) instrument Place Sample & Reference in DSC Instrument prep->instrument scan Temperature Scan instrument->scan acquire Measure Differential Heat Flow scan->acquire analyze Analyze Thermogram (Identify Endothermic Peak) acquire->analyze result Determine Phase Transition Temperature (Tm) analyze->result

Caption: Workflow for determining the phase transition temperature of POPC using DSC.

Measurement of Area per Lipid by Small-Angle Scattering Techniques

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the structural parameters of lipid bilayers, including the area per lipid molecule.[7]

Methodology:

  • Sample Preparation: Unilamellar vesicles (liposomes) of POPC are prepared in an aqueous buffer.

  • Scattering Experiment: A collimated beam of X-rays or neutrons is passed through the liposome suspension. The scattered radiation is detected at small angles.

  • Data Analysis: The scattering data is used to generate an electron density or neutron scattering length density profile of the lipid bilayer. From this profile, the bilayer thickness can be determined.

  • Calculation of Area per Lipid: The area per lipid (A_L) can be calculated from the bilayer thickness and the volume of the lipid molecule, which can be determined from densitometry measurements.[7]

G cluster_1 Small-Angle Scattering Workflow for Area per Lipid prep_vesicles Prepare POPC Unilamellar Vesicles scattering Perform SAXS/SANS Experiment prep_vesicles->scattering data_analysis Analyze Scattering Data (Generate Density Profile) scattering->data_analysis calc_thickness Determine Bilayer Thickness data_analysis->calc_thickness calc_area Calculate Area per Lipid calc_thickness->calc_area densitometry Measure Lipid Volume (Densitometry) densitometry->calc_area

Caption: General workflow for measuring the area per lipid of POPC using small-angle scattering.

Qualitative Solubility Testing

A straightforward method to determine the solubility of POPC in various solvents.

Methodology:

  • Preparation: A small, known amount of POPC powder is placed into separate test tubes.

  • Solvent Addition: A specific volume of the solvent to be tested (e.g., chloroform, ethanol, water) is added to each test tube.

  • Mixing: The tubes are agitated (e.g., vortexed) to facilitate dissolution.

  • Observation: The mixture is observed for clarity. A clear solution indicates solubility, while a cloudy suspension or the presence of undissolved solid indicates insolubility. For lipids, a translucent spot left on filter paper after the solvent evaporates can also indicate solubility.[6]

Role in Cellular Signaling: The Lipid Raft Platform

POPC is a fundamental component of the liquid-disordered phase of cellular membranes. While not typically a direct signaling molecule itself, it plays a critical contextual role in signal transduction by forming the environment for specialized microdomains known as lipid rafts.[10][11]

Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[10][12][13] They function as platforms that concentrate or segregate signaling proteins, thereby modulating the efficiency and specificity of signal transduction pathways.[10][13] POPC, being a major component of the surrounding non-raft membrane, influences the formation, stability, and dynamics of these rafts.

Furthermore, studies have indicated a more direct role for POPC in neuronal function. For instance, it has been shown to enhance long-term depression (LTD), a form of synaptic plasticity crucial for learning and memory, in the hippocampus.[14]

G cluster_2 POPC's Role in Lipid Raft-Mediated Signaling membrane Cell Membrane (Liquid-Disordered Phase, rich in POPC) raft Lipid Raft (Liquid-Ordered Phase, rich in Cholesterol & Sphingolipids) receptor Signaling Receptor raft->receptor Concentrates effector Effector Protein receptor->effector Activates signal_out Downstream Signaling effector->signal_out

Caption: Conceptual diagram of a lipid raft as a signaling platform within a POPC-rich membrane.

Conclusion

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest in membrane biophysics and drug delivery. Its well-characterized physical properties, including a low phase transition temperature and a specific molecular area, contribute to the fluid and dynamic nature of biological membranes. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of POPC and other lipid systems. A thorough understanding of these properties is paramount for researchers and professionals aiming to rationally design lipid-based technologies and to further unravel the complexities of membrane-associated biological processes.

References

The Pivotal Role of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC in Membrane Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid and a key constituent of eukaryotic cell membranes.[1] Comprising a saturated palmitic acid at the sn-2 position and an unsaturated oleic acid at the sn-1 position, this asymmetry imparts unique biophysical properties to membranes, influencing their structure, dynamics, and function. This technical guide provides an in-depth exploration of the biological functions of POPC in membranes, focusing on its biophysical characteristics, its role in modulating membrane protein function, and its involvement in cellular signaling pathways. This document is intended to be a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual representations of complex biological processes to support advanced research and development.

Biophysical Properties of POPC Membranes

The unique chemical structure of POPC significantly influences the physical characteristics of the lipid bilayer, which in turn dictates many of its biological functions. POPC is extensively used in creating model membranes and liposomes to study membrane dynamics, protein-lipid interactions, and drug delivery mechanisms.[2]

Structural and Dynamic Parameters

The biophysical properties of POPC bilayers have been extensively characterized using a variety of experimental and computational techniques. These parameters are crucial for understanding how POPC contributes to the overall architecture and fluidity of biological membranes.

PropertyValueExperimental ConditionsSource
Bilayer Thickness (d_HH) 36.7 ÅNeat POPC bilayer, 25°C[3]
~37.5 ÅPure POPC bilayer[4]
~40.5 Å (d_L)Neat POPC bilayer, 25°C[3]
Area per Lipid (A_L) ~64 ŲNeat POPC bilayer, 25°C[3]
~64.3 ŲPure POPC bilayer[4]
Volume per Lipid (V_L) Unaffected by Ca²⁺ and Mg²⁺ up to 30 mM25°C[3]
Phase Transition Main transition (Lβ/Lα)Increases with pressure[5]
Does not undergo pretransitionUnlike saturated PCs[5]
Membrane Viscosity Activation Energy: 53 ± 10 kJ mol⁻¹Compared to SOPC (68 ± 8 kJ mol⁻¹)[6]

Note: d_HH refers to the headgroup-to-headgroup distance, while d_L is the overall bilayer thickness.

Influence of Environmental Factors

The properties of POPC membranes are sensitive to their local environment, including the presence of ions and other lipids like cholesterol.

  • Divalent Cations (Ca²⁺, Mg²⁺): The structural parameters of POPC bilayers, such as thickness, lateral area, and volume per lipid, show no significant changes with the addition of Ca²⁺ and Mg²⁺ at concentrations up to 30 mM.[3] Minor changes are observed at concentrations greater than 30 mM.[3] This suggests that POPC membranes are relatively stable in the presence of physiological concentrations of these ions.[3]

  • Cholesterol: Cholesterol is a critical modulator of membrane fluidity and organization. In POPC membranes, cholesterol induces ordering of the acyl chains, which leads to an increase in bilayer thickness and a decrease in the lateral diffusion rate of phospholipids.[7][8] This is a key mechanism in the formation of lipid rafts and other membrane microdomains.[7]

  • Oxidation: Oxidized phospholipids can alter membrane properties. The presence of oxidized POPC derivatives, such as PoxnoPC and PazePC, leads to a decrease in the bilayer thickness and the average area per lipid.[4]

Role in Membrane Function and Protein Interactions

The biophysical properties of POPC directly impact crucial membrane functions, including permeability and the activity of embedded proteins.

Membrane Permeability

POPC membranes exhibit low permeability to ions and polar molecules, a fundamental characteristic for maintaining cellular homeostasis.[9] However, the permeability can be influenced by factors that alter the packing of the lipid bilayer. For instance, POPC vesicles show significantly less permeability to glucose compared to more complex lipid compositions, highlighting the role of lipid diversity in modulating transport across membranes.[10]

Interactions with Membrane Proteins

The lipid environment is a critical determinant of the structure and function of integral membrane proteins. POPC bilayers provide a suitable environment for the proper folding and function of many membrane proteins.

  • Hydrophobic Matching: The thickness of the POPC bilayer can influence the conformation and stability of transmembrane proteins. For instance, a pure POPC bilayer may be too thin for certain proteins like the serotonin transporter (SERT), but the addition of cholesterol, which increases bilayer thickness, can provide a better hydrophobic match.[11]

  • Lipid-Mediated Interactions: The packing of POPC molecules around membrane proteins can give rise to generic, non-specific interactions that can favor the association or dissociation of protein complexes.[12] For small protein inclusions, interactions in POPC bilayers are typically repulsive at intermediate ranges and attractive at short ranges.[12]

  • Modulation of Protein Function: Artificial membranes containing POPC have been instrumental in studying the function of various proteins. For example, they have been used to investigate the assembly of S. aureus α-toxin and to characterize the activity of phospholipase A₂.[13] The fluidity of POPC membranes can influence the assembly of channel-forming proteins.[13]

Involvement in Cellular Signaling

While POPC is a major structural component of membranes, it is also a precursor for the generation of potent lipid second messengers. The enzymatic cleavage of POPC by phospholipases initiates signaling cascades that regulate a wide array of cellular processes.

POPC Metabolism and Generation of Lipid Mediators

Several classes of phospholipases can act on POPC to produce signaling molecules:

  • Phospholipase A₂ (PLA₂): This enzyme hydrolyzes the fatty acid at the sn-2 position of POPC, generating lysophosphatidylcholine (LPC) and oleic acid.

  • Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG).

  • Phospholipase D (PLD): PLD removes the choline headgroup, leaving phosphatidic acid (PA).

POPC 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) PLA2 Phospholipase A₂ (PLA₂) POPC->PLA2 PLC Phospholipase C (PLC) POPC->PLC PLD Phospholipase D (PLD) POPC->PLD LPC Lysophosphatidylcholine (LPC) PLA2->LPC DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA cluster_membrane Plasma Membrane POPC POPC PLA2 Phospholipase A₂ POPC->PLA2 G2A G2A Receptor (GPCR) PLC_gamma PLCγ-1 G2A->PLC_gamma LPC Lysophosphatidylcholine (LPC) PLA2->LPC LPC->G2A PKC Protein Kinase C (PKC) PLC_gamma->PKC MAPK MAP Kinase PKC->MAPK NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (ICAM-1, VCAM-1) MAPK->Gene_Expression NFkB->Gene_Expression cluster_membrane Plasma Membrane POPC POPC PLC Phospholipase C (PLC) POPC->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream POPC_lipo POPC Liposomes Macrophage Macrophage POPC_lipo->Macrophage NFkB_pathway NF-κB Signaling Pathway Activation Macrophage->NFkB_pathway Cytokines Pro-inflammatory Cytokine & Chemokine Production NFkB_pathway->Cytokines start Start: POPC in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (Forms MLVs) film->hydration extrusion Extrusion through Porous Membrane (Forms LUVs) hydration->extrusion end End: Unilamellar Liposomes (LUVs) extrusion->end start Start: POPC Liposomes + Fluorescent Probe excitation Excite with Vertically Polarized Light start->excitation measurement Measure Emission Intensity (Parallel and Perpendicular) excitation->measurement calculation Calculate Anisotropy (r) measurement->calculation interpretation Interpret Data: High r = Low Fluidity Low r = High Fluidity calculation->interpretation end End: Membrane Fluidity Quantified interpretation->end

References

An In-depth Technical Guide to the Biosynthesis of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC) is a specific molecular species of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The precise acyl chain composition at the sn-1 and sn-2 positions of the glycerol backbone is critical for membrane fluidity, signal transduction, and the formation of lipid-derived second messengers. This technical guide provides a comprehensive overview of the core biosynthetic pathways of OPPC, detailing the enzymatic reactions, substrate specificities, and relevant experimental protocols for its study.

Core Biosynthetic Pathways of OPPC

The synthesis of OPPC in mammalian cells is primarily achieved through two interconnected pathways: the de novo Kennedy pathway and the remodeling pathway, also known as the Lands cycle.

The De Novo Kennedy Pathway

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine from choline. The synthesis of OPPC via this pathway is contingent on the availability of the specific diacylglycerol (DAG) precursor, 1-oleoyl-2-palmitoyl-sn-glycerol.

The synthesis of this specific DAG involves two key enzymes:

  • Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the initial acylation of glycerol-3-phosphate. Mitochondrial GPAT isoforms typically show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA at the sn-1 position. In contrast, microsomal GPATs can utilize both saturated and unsaturated acyl-CoAs.[1][2]

  • 1-acylglycerol-3-phosphate acyltransferase (AGPAT) or lysophosphatidic acid acyltransferase (LPAAT): This enzyme acylates lysophosphatidic acid at the sn-2 position. AGPAT isoforms exhibit varying substrate specificities, with some showing a preference for unsaturated acyl-CoAs like oleoyl-CoA.[3]

Once 1-oleoyl-2-palmitoyl-sn-glycerol is formed, the final steps of the Kennedy pathway are catalyzed by:

  • Choline Kinase (CK): Phosphorylates choline to phosphocholine.

  • CTP:phosphocholine cytidylyltransferase (CCT): Activates phosphocholine to CDP-choline, the rate-limiting step in PC biosynthesis.[4]

  • Cholinephosphotransferase (CPT) or Choline/ethanolamine phosphotransferase (CEPT): Transfers the phosphocholine headgroup from CDP-choline to 1-oleoyl-2-palmitoyl-sn-glycerol to form OPPC.[4][5] Mammals have two main enzymes for this final step, CPT1 and CEPT1, which are localized to the Golgi apparatus and endoplasmic reticulum, respectively.[5][6] While both can synthesize various PC molecular species, their substrate preferences for different DAGs can vary.[4]

Kennedy_Pathway cluster_DAG Diacylglycerol Synthesis cluster_PC Phosphatidylcholine Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase G3P Glycerol-3-Phosphate LPA 1-Oleoyl-lysophosphatidic acid G3P->LPA GPAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->LPA Palmitoyl_CoA Palmitoyl-CoA DAG 1-Oleoyl-2-palmitoyl-sn-glycerol Palmitoyl_CoA->DAG ATP ATP ATP->Phosphocholine CTP CTP CDP_Choline CDP-Choline CTP->CDP_Choline LPA->DAG LPAAT OPPC 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC DAG->OPPC Phosphocholine->CDP_Choline CCT CDP_Choline->OPPC CPT1 / CEPT1

Figure 1. The de novo Kennedy pathway for OPPC biosynthesis.
The Remodeling Pathway (Lands Cycle)

The Lands cycle provides a mechanism for modifying the acyl chain composition of existing phospholipids. This pathway is a significant contributor to the generation of specific PC molecular species like OPPC.

The key enzyme in this pathway is Lysophosphatidylcholine Acyltransferase (LPCAT) . The synthesis of OPPC via the Lands cycle involves two main steps:

  • Deacylation: A pre-existing phosphatidylcholine is hydrolyzed by a phospholipase A2 (PLA2) to remove the fatty acid at the sn-2 position, generating a lysophosphatidylcholine (LPC). For OPPC synthesis, the starting PC would ideally be 1-oleoyl-sn-glycero-3-phosphocholine.

  • Reacylation: The resulting 1-oleoyl-lysophosphatidylcholine is then re-acylated with palmitoyl-CoA at the sn-2 position by an LPCAT enzyme to form OPPC. Several LPCAT isoforms exist, and their substrate specificity is a key determinant of the final PC species produced. For instance, some LPCATs show a preference for incorporating saturated fatty acids at the sn-2 position when an unsaturated fatty acid is present at the sn-1 position.[7]

Lands_Cycle Existing_PC Existing Phosphatidylcholine Lyso_PC 1-Oleoyl-lysophosphatidylcholine Existing_PC->Lyso_PC PLA2 Palmitoyl_CoA Palmitoyl-CoA OPPC This compound Palmitoyl_CoA->OPPC Lyso_PC->OPPC LPCAT CPT_Assay_Workflow start Start prep Prepare Cell Lysate and Reaction Mixture start->prep incubate Incubate at 37°C prep->incubate stop Stop Reaction (add Chloroform/Methanol) incubate->stop extract Lipid Extraction stop->extract tlc TLC Separation extract->tlc quantify Quantify Radiolabeled PC tlc->quantify end End quantify->end LPCAT_Assay_Workflow start Start prep Prepare Microsomes and Reaction Mixture start->prep incubate Incubate at 30°C prep->incubate stop Stop Reaction (add Chloroform/Methanol/Water) incubate->stop extract Lipid Extraction stop->extract tlc TLC Separation extract->tlc quantify Quantify Radiolabeled OPPC tlc->quantify end End quantify->end LCMS_Workflow start Start sample_prep Sample Homogenization and Lipid Extraction start->sample_prep reconstitution Dry and Reconstitute with Internal Standard sample_prep->reconstitution lc_separation HILIC LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification end End quantification->end

References

An In-depth Technical Guide on the Natural Occurrence of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC), a specific isomer of the phosphatidylcholine (PC) class of lipids with the notation PC(18:1/16:0), is a ubiquitous and vital component of cellular membranes in a wide range of organisms, from yeast to humans. As a key structural element of the lipid bilayer, its asymmetric acyl chain composition influences membrane fluidity, dynamics, and the function of embedded proteins. Beyond its structural role, emerging evidence points towards its participation in cellular signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of OPPC, detailing its concentration in various biological tissues and fluids, the methodologies for its quantification, and its known involvement in cellular processes.

Natural Occurrence and Quantitative Distribution

OPPC is a naturally occurring phospholipid found across various species, including Streptomyces roseicoloratus, Drosophila melanogaster, and Saccharomyces cerevisiae. In mammals, it is a constituent of all tissues and biological fluids, although its concentration varies significantly depending on the specific organ and even the subcellular compartment.[1] The unique acyl chain composition of OPPC, with oleic acid (18:1) at the sn-1 position and palmitic acid (16:0) at the sn-2 position, contributes to the specific biophysical properties of the membranes it inhabits.

Quantitative Data on OPPC Concentration

The following tables summarize the available quantitative data on the concentration and relative abundance of OPPC and its isomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC, PC 16:0/18:1), in various human tissues and fluids. It is important to note that many lipidomics studies do not differentiate between the sn-1 and sn-2 positional isomers, often reporting them as a combined entity (e.g., PC 34:1). The data presented here is specified where the distinction is made in the source literature.

Table 1: Concentration and Relative Abundance of PC(16:0/18:1) in Human Tissues

TissueConcentration / Relative AbundanceNotes
Brain (Entorhinal Cortex) Increases with age in mitochondrial membranes.[2]The most abundant phospholipid in the human brain.[2] The lipidomics method used did not separate PC(16:0/18:1) from PC(18:1/16:0).[2]
Brain The most abundant PC species.[3]Brain phospholipids are less enriched with polyunsaturated fatty acids compared to other organs.[3]
Lung (Surfactant) Molar fraction of 15.0 ± 1.1% of total PC in ducks and 12.5 ± 2.4% in chickens.[4]While dipalmitoylphosphatidylcholine (DPPC) is the main component, monounsaturated PCs like PC(16:0/18:1) contribute to surfactant function.[4]
Lung (Exhaled Breath) Median molar ratio of DPPC/PC(16:0/18:1) of 1.98 (range 0.48-2.75).[5]The concentration of PC(16:0/16:0) was found to be the highest.[5]
Kidney Urinary concentrations are significantly higher in patients with glomerulonephritis and tubulointerstitial injury compared to healthy controls.[6]Urinary PCs were positively correlated with proteinuria and serum creatinine.[6]
Liver The CDP-choline pathway primarily synthesizes monounsaturated PC species like PC(16:0/18:1).[7]
Skeletal Muscle Phosphatidylcholine and phosphatidylethanolamine account for 70-75% of total muscle membrane phospholipids.[8]Specific concentrations for the OPPC isomer are not detailed.

Table 2: Concentration and Relative Abundance of PC(16:0/18:1) in Human Plasma and Other Fluids

FluidConcentration / Relative AbundanceNotes
Plasma Higher abundance of PC(18:1/16:0) was observed in colon cancer plasma compared to healthy plasma.[9]
Urine Significantly higher concentrations of PC(16:0/18:1) in individuals with diabetic kidney disease.[10]
Oral Fluid Median molar ratio of DPPC/PC(16:0/18:1) of approximately 0.15.[5][11]This ratio is similar to that found in human blood.[11]

Experimental Protocols for Quantification

The accurate quantification of OPPC from complex biological matrices requires robust and specific analytical methodologies. The following sections detail the key steps involved in a typical workflow, from lipid extraction to instrumental analysis.

Lipid Extraction from Biological Samples

Several methods are commonly employed for the extraction of phospholipids from tissues and fluids. The choice of method depends on the sample type and the specific lipids of interest.

  • Folch, Bligh-Dyer, and Radin Methods: These are classical liquid-liquid extraction methods that utilize a mixture of chloroform and methanol to efficiently extract a broad range of lipids.

  • One-Step Phosphatidylcholine Extraction: A simpler and faster method using a 9:1 hexanes to isopropanol mixture has been developed for the specific isolation of PC.

Below is a generalized workflow for lipid extraction from plasma, which can be adapted for other sample types.

G cluster_extraction Lipid Extraction Workflow start Plasma Sample add_solvent Add Extraction Solvent (e.g., Chloroform/Methanol) start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic (Lower) Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute end Sample Ready for Analysis reconstitute->end

A generalized workflow for lipid extraction from a plasma sample.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species, including OPPC.

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used to separate different PC species based on their acyl chain length and degree of unsaturation. The use of two RP18 columns in series can achieve good separation of major PC molecular species.[3]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is typically used to ionize the lipid molecules. Quantification is often performed in positive ion mode using selected reaction monitoring (SRM) or precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184. Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isobaric and isomeric species.

The following diagram illustrates a typical LC-MS/MS workflow for OPPC quantification.

G cluster_lcms LC-MS/MS Quantification Workflow sample_injection Inject Reconstituted Lipid Extract lc_separation Reversed-Phase LC Separation sample_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_detection MS1: Precursor Ion Scan (m/z 184) or Full Scan esi_ionization->ms1_detection ms2_fragmentation MS/MS: Collision-Induced Dissociation (CID) ms1_detection->ms2_fragmentation ms2_detection MS2: Product Ion Detection ms2_fragmentation->ms2_detection data_analysis Data Analysis and Quantification ms2_detection->data_analysis

A typical workflow for the quantification of OPPC using LC-MS/MS.

Role in Signaling Pathways

While the structural role of phosphatidylcholines is well-established, their involvement in cellular signaling is an area of active research. The hydrolysis of PCs by phospholipases can generate second messengers that initiate downstream signaling cascades.

Phospholipase A2 (PLA2) Signaling

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the fatty acid at the sn-2 position of glycerophospholipids. The interaction of PLA2 with phosphatidylcholine-containing membranes is a critical step in its activation.[12] The hydrolysis of OPPC by PLA2 would release palmitic acid and 1-oleoyl-sn-glycero-3-phosphocholine (a lysophosphatidylcholine), both of which can act as signaling molecules.

G OPPC 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) PLA2 Phospholipase A2 (PLA2) OPPC->PLA2 Substrate Palmitic_Acid Palmitic Acid PLA2->Palmitic_Acid Releases LPC 1-Oleoyl-sn-glycero-3-phosphocholine (Lyso-PC) PLA2->LPC Releases Signaling Downstream Signaling Events Palmitic_Acid->Signaling LPC->Signaling

Hydrolysis of OPPC by PLA2 generates signaling molecules.
Protein Kinase C (PKC) Signaling

While not a direct activator, OPPC can contribute to the activation of Protein Kinase C (PKC) signaling. The hydrolysis of phosphatidylcholine by phospholipase C (PLC) or phospholipase D (PLD) can lead to the production of diacylglycerol (DAG), a key activator of PKC. Although the direct hydrolysis of OPPC by these enzymes in a specific signaling context is not yet fully elucidated, the general pathway highlights a potential role for OPPC.

G OPPC This compound (OPPC) PLC_PLD Phospholipase C/D OPPC->PLC_PLD Substrate DAG Diacylglycerol (DAG) PLC_PLD->DAG Produces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream

Potential indirect involvement of OPPC in PKC signaling.

Conclusion

This compound is a significant phospholipid in biological systems, contributing to both the structural integrity of cellular membranes and participating in cellular signaling. Its concentration varies across different tissues, reflecting the specialized functions of these tissues. The methodologies for its quantification are well-established, with LC-MS/MS providing a powerful tool for its specific and sensitive detection. While its direct role in signaling is still being unraveled, its metabolism through the action of phospholipases points to its importance in the generation of lipid second messengers. Further research into the specific interactions of OPPC with cellular proteins and its precise role in various signaling cascades will undoubtedly provide deeper insights into its biological functions and its potential as a biomarker and therapeutic target in various diseases.

References

role of POPC in lipid asymmetry in plasma membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of POPC in Lipid Asymmetry in Plasma Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The asymmetric distribution of lipids between the two leaflets of the plasma membrane is a fundamental feature of eukaryotic cells, critical for a multitude of cellular functions, from signal transduction to membrane trafficking. Phosphatidylcholines (PC), and specifically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), are major components of the plasma membrane, playing a pivotal role in establishing and maintaining this asymmetry. This technical guide delves into the core role of POPC in lipid asymmetry, detailing its distribution, the molecular machinery that governs its localization, and the profound biophysical and functional consequences of its asymmetric arrangement. We further provide an overview of key experimental protocols used to investigate lipid asymmetry and present visualizations of the underlying mechanisms and workflows. A thorough understanding of POPC's role is indispensable for research in cell biology and for the development of therapeutics that interact with or traverse the cell membrane.

Introduction to Plasma Membrane Lipid Asymmetry

The plasma membrane of eukaryotic cells exhibits a non-random and stable asymmetric distribution of phospholipids across its inner (cytoplasmic) and outer (exoplasmic) leaflets.[1] This asymmetry is crucial for various cellular processes, including the regulation of membrane fluidity, curvature, and protein function, as well as its involvement in cell signaling, coagulation, and apoptosis.[1][2][3] Generally, the outer leaflet is enriched with choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM), while the inner leaflet is predominantly composed of aminophospholipids such as phosphatidylethanolamine (PE) and the negatively charged phosphatidylserine (PS) and phosphatidylinositol (PI).[1][4][5][6] This arrangement is not static but is dynamically maintained by a group of specialized proteins that transport lipids across the bilayer.[1][6]

The Role of Phosphatidylcholine (PC) in Membrane Structure

Phosphatidylcholine is the most abundant phospholipid in mammalian cell membranes. POPC is a common species of PC, featuring a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position. The kink in the oleoyl chain, introduced by the cis-double bond, prevents tight packing of the lipid tails, thereby increasing membrane fluidity.[7] This property makes POPC a crucial component for maintaining the structural integrity and fluidity of the plasma membrane, which is essential for the function of embedded proteins.[8][9]

Distribution of POPC in the Plasma Membrane

Consistent with the general distribution of PC, POPC is predominantly localized to the exoplasmic (outer) leaflet of the plasma membrane.[1][5][6] This enrichment in the outer leaflet contributes to the distinct biophysical properties of the two monolayers, with the outer leaflet being generally more ordered and tightly packed compared to the more fluid and unsaturated inner leaflet.[10][11][12] The human erythrocyte membrane has been a classic model for quantifying this distribution.

However, studies using model membrane vesicles have revealed that these distributions can be influenced by interactions with other lipids. In extruded unilamellar vesicles composed of POPC, a saturated lipid (DPPC or SM), and cholesterol, it was surprisingly found that POPC preferentially localized to the outer leaflet, while the saturated lipid and the majority of cholesterol segregated to the inner leaflet.[13][14] This suggests that thermodynamic processes and specific lipid-lipid interactions can also drive sidedness in membranes.

Table 1: Phospholipid Distribution in Human Erythrocyte Plasma Membrane This table summarizes the typical asymmetric distribution of major phospholipid classes across the plasma membrane leaflets, based on data from human erythrocyte studies.

Phospholipid ClassOuter Leaflet (%)Inner Leaflet (%)Primary Transporters
Phosphatidylcholine (PC) ~76%~24%Floppases (outward), Flippases (inward)
Sphingomyelin (SM) ~82%~18%-
Phosphatidylethanolamine (PE) ~20%~80%Flippases (inward)
Phosphatidylserine (PS) <1%>99%Flippases (inward)

Source: Data compiled from multiple studies on human erythrocyte membranes.[1][5][15]

Mechanisms Maintaining POPC Asymmetry

The asymmetric distribution of phospholipids, including POPC, is actively established and maintained by three classes of membrane transport proteins.[1]

  • Flippases (P4-type ATPases): These transporters actively move specific phospholipids, primarily aminophospholipids like PS and PE, from the outer leaflet to the inner leaflet, using energy from ATP hydrolysis.[16][17] While most known flippases are specific for PS and PE, some members of the P4-ATPase family, such as ATP8B1 and ATP8B2, have been shown to exhibit preferential flippase activity towards PC.[18][19]

  • Floppases (ABC Transporters): These ATP-dependent transporters move phospholipids, particularly PC and SM, from the inner leaflet to the outer leaflet.[1][16] This action directly contributes to the enrichment of POPC in the exoplasmic leaflet.

  • Scramblases: These proteins are energy-independent and, when activated (e.g., by an influx of Ca2+), facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the leaflets.[16] This activity collapses the lipid asymmetry and is a key event in processes like apoptosis and blood coagulation.[1]

The coordinated action of flippases and floppases invests considerable cellular energy to create the phospholipid gradient, while scramblases can dissipate it in response to specific signals.

Lipid_Transporters cluster_membrane Plasma Membrane cluster_transporters Outer_Leaflet Exoplasmic Leaflet (PC, SM rich) memb_top Inner_Leaflet Cytoplasmic Leaflet (PS, PE rich) memb_bottom memb_mid Flippase Flippase (P4-ATPase) ATP-Dependent PS, PE (in) PC (in, e.g., ATP8B1) PS_in PS Flippase:s->PS_in:n Floppase Floppase (ABC Transporter) ATP-Dependent PC, SM (out) PC_out PC Floppase:n->PC_out:s Scramblase Scramblase Ca²⁺ Activated Bidirectional PC_in PC Scramblase:s->PC_in:n PC_out:s->Scramblase:n PS_out PS PS_out:s->Flippase:n PC_in:n->Floppase:s NMR_Workflow Workflow for NMR-based Asymmetry Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Large Unilamellar Vesicles (LUVs) with POPC-containing composition Acq1 Acquire baseline ³¹P NMR spectrum (Signal from both leaflets) Prep->Acq1 AddMn Add membrane-impermeable paramagnetic quencher (e.g., Mn²⁺) to the external solution Acq1->AddMn Acq2 Acquire second ³¹P NMR spectrum (Signal from outer leaflet is quenched) AddMn->Acq2 Integrate Integrate signal intensity of both spectra Acq2->Integrate Calculate Calculate ratio of signals: (Intensity_post-Mn²⁺ / Intensity_pre-Mn²⁺) = Fraction of lipid in inner leaflet Integrate->Calculate Result Quantified Leaflet Distribution Calculate->Result

References

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC phase transition temperature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Transition of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)

This technical guide provides a comprehensive overview of the phase transition temperature of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a monounsaturated phospholipid of significant interest in membrane biophysics and drug delivery systems.

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine with a palmitic acid (16:0) at the sn-2 position and an oleic acid (18:1) at the sn-1 position. This asymmetric acyl chain composition results in a low phase transition temperature, rendering POPC bilayers in a fluid, liquid-crystalline state under physiological conditions. The phase behavior of POPC is a critical determinant of membrane properties such as fluidity, permeability, and the function of embedded proteins. Understanding the thermodynamics of its phase transition is crucial for the rational design of lipid-based drug delivery vehicles and for elucidating the intricate dynamics of biological membranes.

Phase Transition Temperature of POPC

The main phase transition of a lipid bilayer is the transformation from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). This transition is characterized by the main phase transition temperature (Tm). For pure POPC, this transition occurs at sub-zero temperatures.

Lipid CompositionPhase Transition Temperature (Tm)TechniqueReference
Pure POPC-2 °C to -7 °CDifferential Scanning Calorimetry (DSC)[1][2]
Pure POPC-5 °CSmall-Angle X-ray Scattering (SAXS)[3]
POPC with 5 mol% C18-ceramideBroad endothermic peaks at ~25 °C and ~35 °CDifferential Scanning Calorimetry (DSC)[1]
POPC with 10 mol% C18-ceramideBroad peak centered at ~40 °CDifferential Scanning Calorimetry (DSC)[1]

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4] It is a primary method for determining the phase transition temperature of lipids.[5][6]

Objective: To determine the main phase transition temperature (Tm) of POPC liposomes.

Materials:

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) powder

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Chloroform

  • Nitrogen gas stream

  • Differential Scanning Calorimeter with hermetic aluminum pans

Methodology:

  • Liposome Preparation:

    • Dissolve a known quantity of POPC in chloroform in a round-bottom flask.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.

  • DSC Sample Preparation:

    • Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum DSC pan.

    • Seal the pan to prevent any evaporation during the experiment.

    • Prepare a reference pan containing the same volume of buffer solution as the sample pan.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected Tm of POPC (e.g., -20 °C).

    • Initiate a heating scan at a controlled rate (e.g., 0.5–2 °C/min) over a temperature range that encompasses the phase transition (e.g., -20 °C to 20 °C).[7]

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The phase transition will be visible as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum of this endotherm is taken as the main phase transition temperature (Tm).

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis lipid_dissolution Dissolve POPC in Chloroform film_formation Form Thin Lipid Film lipid_dissolution->film_formation hydration Hydrate Film to Form Liposomes film_formation->hydration sample_loading Load Liposome Suspension into DSC Pan hydration->sample_loading equilibration Equilibrate at Low Temperature sample_loading->equilibration heating_scan Perform Controlled Heating Scan equilibration->heating_scan data_acquisition Record Differential Heat Flow heating_scan->data_acquisition thermogram_plot Plot Thermogram (Heat Flow vs. Temp) data_acquisition->thermogram_plot peak_identification Identify Endothermic Peak thermogram_plot->peak_identification tm_determination Determine Tm at Peak Maximum peak_identification->tm_determination

Caption: Workflow for determining the phase transition temperature of POPC using DSC.

Signaling Pathways and Logical Relationships

While POPC itself is not a direct signaling molecule, its biophysical state is integral to the function of membrane-associated signaling proteins. The fluidity of the POPC-containing membrane, dictated by its phase, influences the diffusion, conformation, and interaction of these proteins. For instance, alterations in membrane properties due to changes in lipid composition, including the presence of lipids like ceramides, can modulate signaling pathways by affecting the partitioning of signaling proteins into different membrane domains.[1]

logical_relationship membrane_state Membrane Physical State (Fluidity, Curvature) protein_function Signaling Protein Function (Activity, Localization) membrane_state->protein_function affects popc POPC Phase (Gel vs. Liquid-Crystalline) popc->membrane_state determines temperature Temperature temperature->popc influences other_lipids Other Membrane Components (e.g., Cholesterol, Ceramide) other_lipids->popc modulates

Caption: Factors influencing POPC phase and its impact on membrane protein function.

References

The Biophysical Interplay of Cholesterol and POPC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Interactions and Membrane-Modulating Effects of Cholesterol on 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) Bilayers.

This technical guide provides a comprehensive overview of the critical interactions between cholesterol and 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a prevalent phospholipid in biological membranes. For researchers, scientists, and drug development professionals, understanding this fundamental interaction is paramount for elucidating membrane-related cellular processes and for the rational design of liposomal drug delivery systems. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core concepts of this vital biomolecular partnership.

The Condensing Effect and Ordering of POPC by Cholesterol

Cholesterol is a crucial regulator of the physical properties of phospholipid membranes, including their fluidity, thickness, and permeability.[1][2] Its interaction with POPC is a classic example of the "condensing effect," where the presence of cholesterol leads to a more ordered and compact lipid bilayer.[3][4] The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of POPC, restricting their conformational freedom and leading to a more extended and ordered state.[5][6] This transition is often described as a shift from a liquid-disordered (Ld) phase to a more viscous liquid-ordered (Lo) phase.[6]

This ordering effect is not uniform across the POPC molecule. Solid-state NMR studies have shown that with increasing cholesterol concentration, the acyl chains of POPC adopt a more extended conformation, while the orientation and dynamics of the polar headgroup and glycerol backbone are relatively unaffected.[5]

Quantitative Impact of Cholesterol on POPC Bilayer Properties

The following tables summarize key quantitative data from various biophysical studies on the impact of cholesterol on POPC membranes.

Table 1: Effect of Cholesterol on POPC Acyl Chain Order Parameters (|SCH|)

Cholesterol (mol%)sn-1 (Palmitoyl) Chain Order Parameter (approx. avg.)sn-2 (Oleoyl) Chain Order Parameter (approx. avg.)Data Source
0~0.15 - 0.20~0.10 - 0.15[5][7]
10-15IncreasedIncreased[5]
30Significantly IncreasedSignificantly Increased[3]
50~0.35 - 0.40~0.25 - 0.30[7]

Note: Order parameters vary along the acyl chain; these are representative average values for comparison.

Table 2: Effect of Cholesterol on POPC Bilayer Structural Parameters

Cholesterol (mol%)Area per POPC Molecule (Ų)Bilayer Thickness (Å)Data Source
0~68.3~46.6[7][8]
10DecreasedIncreased by 1-3 Å[9][10]
30~61.6 (in Chol mixture)Increased[3][8]
47Further DecreasedPlateau reached[11][12]
50~51.5 (for similar lipid)~49.0 (for similar lipid)[7]

Note: Values are often temperature-dependent and can vary slightly based on the experimental or simulation method used.

Experimental Protocols for Studying Cholesterol-POPC Interactions

A variety of sophisticated biophysical techniques are employed to probe the interactions between cholesterol and POPC. Below are detailed overviews of the key experimental methodologies.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining site-specific structural and dynamic information about lipid bilayers.[13][14]

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are typically prepared by co-dissolving POPC and the desired mole fraction of cholesterol in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with buffer and subjected to multiple freeze-thaw cycles to ensure homogeneity.[5]

  • NMR Spectroscopy: For order parameter measurements, 1H-13C cross-polarization magic-angle spinning (CP-MAS) or separated local-field (SLF) experiments are commonly performed.[5][7]

  • Data Analysis: The resulting spectra provide information on the orientation of specific C-H bonds relative to the magnetic field. From this, segmental order parameters (|SCH|) can be calculated for various positions along the POPC acyl chains and headgroup, as well as for the cholesterol molecule itself.[5][13]

Small-Angle X-ray Scattering (SAXS)

SAXS is used to determine the overall structure of lipid bilayers, including their thickness.[11][15][16]

Methodology:

  • Sample Preparation: Fully hydrated MLVs are prepared as described for NMR experiments.[11][15] The lipid dispersion is then sealed in a thin-walled capillary tube.

  • X-ray Scattering: The sample is exposed to a collimated X-ray beam. The scattering pattern is recorded by a 2D detector.

  • Data Analysis: The positions of the Bragg peaks in the scattering pattern are used to calculate the lamellar repeat distance (d-spacing). Electron density profiles can be reconstructed from the intensities of the diffraction peaks, providing a measure of the bilayer thickness.[16][17]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamics and organization of cholesterol-POPC bilayers.[18][19][20]

Methodology:

  • System Setup: A virtual bilayer of POPC and cholesterol at the desired concentration is constructed using software like CHARMM-GUI. The bilayer is solvated with a water model (e.g., TIP3P).[11]

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, Slipids, Amber) is chosen to describe the interactions between all atoms in the system.[11]

  • Simulation: The system is first energy-minimized and then equilibrated over a period of nanoseconds. A production run, often on the microsecond timescale, is then performed to collect data.[20]

  • Analysis: Trajectories from the simulation are analyzed to calculate various properties, including area per lipid, bilayer thickness, order parameters, and lateral diffusion coefficients.[11][18]

Atomic Force Microscopy (AFM)

AFM is utilized to visualize the topography and measure the nanomechanical properties of supported lipid bilayers (SLBs).[2][21][22]

Methodology:

  • SLB Preparation: Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion of MLVs. The SUV suspension is then deposited onto a freshly cleaved mica surface, where they fuse to form a continuous SLB.[23]

  • AFM Imaging: The SLB is scanned with a sharp tip mounted on a cantilever. Topographic images reveal the surface features of the bilayer, including the presence of different phases or domains.[23]

  • Force Spectroscopy: The AFM tip is pressed into and retracted from the bilayer to measure its mechanical properties. The force required to puncture the bilayer (breakthrough force) is related to the membrane's order and rigidity.[22][24]

Visualizing the Cholesterol-POPC Interaction

Graphviz diagrams are provided below to illustrate key concepts and workflows related to the study of cholesterol-POPC interactions.

Molecular_Interaction cluster_POPC POPC Molecule cluster_Cholesterol Cholesterol Molecule cluster_Bilayer Membrane Bilayer Interaction Head Phosphocholine Headgroup Glycerol Glycerol Backbone Head->Glycerol Palmitoyl sn-1 (Palmitoyl) Saturated Chain Glycerol->Palmitoyl Oleoyl sn-2 (Oleoyl) Unsaturated Chain Glycerol->Oleoyl OH_group Hydroxyl Group OH_group->Head Anchors at interface Steroid_Ring Rigid Steroid Ring System OH_group->Steroid_Ring Alkyl_Tail Flexible Alkyl Tail Steroid_Ring->Alkyl_Tail Interaction Steroid Ring restricts acyl chain motion Steroid_Ring->Interaction Interaction->Palmitoyl Interaction->Oleoyl

Caption: Molecular structure and interaction of cholesterol with POPC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis start POPC + Cholesterol in Organic Solvent film Lipid Film Formation (Solvent Evaporation) start->film hydrate Hydration with Buffer film->hydrate vesicles Vesicle Formation (e.g., MLVs, SUVs) hydrate->vesicles NMR Solid-State NMR (Order Parameters) vesicles->NMR SAXS X-ray Scattering (Bilayer Thickness) vesicles->SAXS AFM AFM (Topography, Mechanics) vesicles->AFM for SLBs data Data Interpretation & Model Refinement NMR->data SAXS->data MD MD Simulations (Dynamics, Area/Lipid) MD->data Complements Experiment AFM->data Membrane_Phases Ld Liquid-disordered (Ld) Phase Low Cholesterol High Area per Lipid Disordered Acyl Chains High Fluidity Lo Liquid-ordered (Lo) Phase High Cholesterol Low Area per Lipid Ordered Acyl Chains Reduced Fluidity Ld->Lo + Cholesterol

References

Methodological & Application

Protocol for Preparing 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer.[1][2] 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a common unsaturated phospholipid used in the formation of model cell membranes and as a drug delivery vehicle due to its biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds.[1][2][3][4] This document provides a detailed protocol for the preparation of unilamellar POPC liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and the ability to produce liposomes with a homogenous size distribution.[5][6]

Materials and Reagents

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

  • Dynamic Light Scattering (DLS) instrument

Experimental Protocol

The preparation of POPC liposomes involves three main stages: thin-film hydration, extrusion for size reduction, and characterization.

Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a foundational technique for liposome preparation.[6][7]

  • Lipid Dissolution: Dissolve the desired amount of POPC in a chloroform/methanol mixture (typically 3:1 v/v) in a round-bottom flask.[8] Ensure the lipid is completely dissolved to form a clear solution.[9]

  • Solvent Evaporation: The organic solvent is then removed using a rotary evaporator. This is typically done at a controlled temperature (e.g., 35-45°C) and reduced pressure (200–300 mbar).[8] The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[5][8]

  • Film Drying: To ensure complete removal of residual organic solvent, the lipid film should be dried under a high vacuum for at least 4 hours, or overnight.[8][9] Alternatively, the film can be dried by purging with a gentle stream of dry nitrogen or argon gas.[10][11]

  • Hydration: The dried lipid film is hydrated by adding an aqueous buffer, such as PBS (pH 7.4), to the flask.[7][11] The volume of the buffer will determine the final lipid concentration. The hydration process should be carried out at a temperature above the gel-liquid crystal transition temperature (Tm) of the lipid. For POPC, which has a low Tm, this can often be done at room temperature.[8] Agitation, such as gentle shaking or vortexing, helps the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[8]

Liposome Extrusion

To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[5][12]

  • Assembly of the Extruder: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process: The MLV suspension is loaded into a glass syringe and passed through the membrane to another syringe. This process is repeated a specific number of times (typically 11-21 passes) to ensure a homogenous population of liposomes.[12] Forcing the liposomes through the defined pores of the membrane reduces their size and lamellarity.[12]

Characterization

Proper characterization is crucial to ensure the quality and consistency of the prepared liposomes.[2]

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique used to determine the average particle size and the size distribution (PDI) of the liposome suspension.[2][10][13]

  • Surface Charge: The zeta potential can be measured to determine the surface charge of the liposomes, which is an important factor for their stability and interaction with biological systems.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of POPC liposomes.

ParameterTypical Value/RangeReference(s)
Lipid Concentration 0.5 - 10 mg/mL[8]
Solvent for Lipid Film Chloroform:Methanol (3:1 or 3:7 v/v)[8]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4[11]
Extrusion Membrane 30 nm, 100 nm, or 400 nm polycarbonate membranes[10]
Number of Extrusions 5 - 20 passes[10][12]
Expected Liposome Size 66 ± 28 nm (for 30 nm membrane), 138 ± 18 nm (for 100 nm)[10]
Storage Temperature 4°C[14][15]
Short-term Stability Up to 2 days at 4°C[8]
Long-term Storage Not recommended to freeze; can be stored for 5-7 days at 4-8°C with some leakage. For longer storage, lyophilization with cryoprotectants can be considered.[14][16]

Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration cluster_1 Extrusion cluster_2 Characterization & Storage A 1. Dissolve POPC in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Lipid Film (High Vacuum) B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Assemble Extruder with Polycarbonate Membrane D->E MLV Suspension F 6. Extrude Liposome Suspension (Multiple Passes) E->F G 7. Analyze Size & PDI (DLS) F->G Unilamellar Liposomes H 8. Store at 4°C G->H

Caption: Workflow for POPC liposome preparation.

Storage and Stability

Prepared liposome suspensions should be stored at 4°C to minimize lipid hydrolysis and maintain stability.[14][17] It is generally not recommended to freeze liposome suspensions as this can disrupt the vesicle structure.[14] For short-term storage, liposomes are typically stable for a few days.[8] For longer-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose or trehalose can be employed.[14][16]

Conclusion

This protocol provides a reliable and reproducible method for the preparation of POPC liposomes. The thin-film hydration followed by extrusion technique allows for the production of unilamellar vesicles with a controlled size distribution, suitable for a wide range of research and drug delivery applications. Adherence to the described steps and parameters is crucial for obtaining high-quality and consistent liposome formulations.

References

Application Notes and Protocols for Membrane Protein Reconstitution using 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid commonly utilized in the formation of model membranes for the in vitro study of membrane proteins. Its cylindrical shape and transition temperature below room temperature make it suitable for creating fluid and stable bilayers that mimic the native environment of cellular membranes. This document provides detailed application notes and experimental protocols for the successful reconstitution of membrane proteins into POPC liposomes, a critical step for functional and structural characterization. The reconstitution of membrane proteins into these artificial bilayers allows for the investigation of their activity in a controlled lipid environment, free from the complexities of the native cell membrane.[1][2]

Data Presentation: Quantitative Parameters for POPC-based Reconstitution

Successful reconstitution depends on the careful optimization of several key parameters. The following tables summarize typical quantitative data for the reconstitution of membrane proteins into POPC vesicles.

Table 1: Recommended Lipid-to-Protein Molar Ratios for Different Applications

ApplicationTypical Lipid-to-Protein Molar RatioReference
Functional Assays (e.g., transport, enzyme kinetics)100:1 to 1000:1[3]
Structural Studies (e.g., NMR, crystallography)50:1 to 200:1[4]
Single-Molecule Studies>1000:1N/A

Table 2: Common Detergents and their Properties for POPC-based Reconstitution

DetergentChemical NameCritical Micelle Concentration (CMC)Typical Working ConcentrationRemoval Method
DDMn-Dodecyl-β-D-maltopyranoside~0.15 mM2-5x CMCDialysis, Bio-Beads
OGn-Octyl-β-D-glucopyranoside~20-25 mM2-5x CMCDialysis, Bio-Beads
CHAPS3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate~4-8 mM2-5x CMCDialysis
Triton X-100Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~0.2-0.9 mM1-2% (w/v)Bio-Beads, Gel Filtration

Experimental Protocols

Protocol 1: Preparation of POPC Unilamellar Liposomes by Extrusion

This protocol describes the formation of unilamellar POPC liposomes with a defined size distribution using the extrusion method.

Materials:

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) in chloroform

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of POPC dissolved in chloroform.

    • Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.[3]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of hydration buffer, pre-warmed to a temperature above the phase transition temperature of POPC (-2°C), though room temperature is sufficient.[5]

    • Vortex the flask for 5-10 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[6] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes).[7] This process generates a translucent suspension of unilamellar liposomes.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation.

Protocol 2: Membrane Protein Reconstitution by Detergent Dialysis

This method involves the slow removal of detergent from a solution of protein, lipid, and detergent, leading to the spontaneous formation of proteoliposomes.

Materials:

  • Purified membrane protein in a detergent solution

  • Prepared POPC liposomes (from Protocol 1)

  • Detergent compatible with the target protein (e.g., DDM, OG)

  • Dialysis buffer (same as liposome hydration buffer)

  • Dialysis cassette with an appropriate molecular weight cut-off (MWCO, e.g., 10-14 kDa)

  • Stir plate and stir bar

Procedure:

  • Solubilization:

    • Mix the purified membrane protein with the prepared POPC liposomes at the desired lipid-to-protein molar ratio.

    • Add detergent to the mixture to a final concentration that ensures complete solubilization of both the protein and the lipids, typically above the CMC.

    • Incubate the mixture at 4°C with gentle agitation for 1-2 hours to form mixed micelles.

  • Dialysis:

    • Transfer the protein-lipid-detergent mixture into a pre-wetted dialysis cassette.

    • Place the cassette in a large volume of dialysis buffer (e.g., 1-2 L) at 4°C with gentle stirring.[8]

    • Change the dialysis buffer every 12-24 hours for a total of 2-3 days to ensure complete removal of the detergent. The slow removal of detergent allows for the controlled formation of proteoliposomes.[9]

  • Harvesting Proteoliposomes:

    • After dialysis, recover the proteoliposome suspension from the cassette.

    • To remove any aggregated protein, centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Protocol 3: Membrane Protein Reconstitution using Bio-Beads

This protocol utilizes hydrophobic adsorbent beads (Bio-Beads) for the rapid removal of detergent, leading to the formation of proteoliposomes.

Materials:

  • Purified membrane protein in a detergent solution

  • Prepared POPC liposomes (from Protocol 1)

  • Detergent compatible with the target protein (e.g., Triton X-100, OG)

  • Bio-Beads SM-2

  • Reconstitution buffer (same as liposome hydration buffer)

  • End-over-end rotator

Procedure:

  • Preparation of Bio-Beads:

    • Wash the Bio-Beads extensively with methanol and then with deionized water to remove any preservatives or impurities.[10]

    • Equilibrate the washed beads in the reconstitution buffer.

  • Reconstitution Mixture:

    • Prepare the protein-lipid-detergent mixture as described in Protocol 2, step 1.

  • Detergent Removal:

    • Add a defined amount of prepared Bio-Beads to the reconstitution mixture (e.g., 20-40 mg of beads per mg of detergent).[3]

    • Incubate the mixture at 4°C with gentle end-over-end rotation.

    • The incubation time depends on the detergent and its concentration, typically ranging from a few hours to overnight. For efficient removal, it is often beneficial to add the Bio-Beads in several batches.[11]

  • Harvesting Proteoliposomes:

    • Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.

    • Proceed with the centrifugation step as described in Protocol 2, step 3 to pellet the proteoliposomes.

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_reconstitution Protocols 2 & 3: Reconstitution cluster_characterization Downstream Applications LipidFilm 1. Lipid Film Formation (POPC in Chloroform) Hydration 2. Hydration (Buffer Addition) LipidFilm->Hydration Nitrogen Evaporation & Vacuum FreezeThaw 3. Freeze-Thaw Cycles Hydration->FreezeThaw Vortexing Extrusion 4. Extrusion (100 nm membrane) FreezeThaw->Extrusion Homogenization Mixing 1. Mix Protein, Liposomes, & Detergent Extrusion->Mixing DetergentRemoval 2. Detergent Removal Mixing->DetergentRemoval Dialysis Dialysis DetergentRemoval->Dialysis BioBeads Bio-Beads DetergentRemoval->BioBeads Harvesting 3. Harvest Proteoliposomes Dialysis->Harvesting BioBeads->Harvesting FunctionalAssay Functional Assays Harvesting->FunctionalAssay StructuralStudies Structural Studies Harvesting->StructuralStudies signaling_pathway_example cluster_membrane POPC Bilayer GPCR Reconstituted GPCR GProtein G-Protein GPCR->GProtein Coupling & GDP/GTP Exchange Ligand Agonist Ligand->GPCR Binding & Activation Effector Effector Enzyme GProtein->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

Application of POPC in Drug Delivery Nanoparticle Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the formulation of lipid-based nanoparticles for drug delivery. Its zwitterionic nature, biocompatibility, and ability to form stable bilayer structures make it an ideal component for encapsulating both hydrophilic and lipophilic therapeutic agents. POPC's unsaturated oleoyl chain imparts fluidity to the lipid bilayer, which is crucial for the stability and functionality of liposomal and other lipid nanoparticle formulations at physiological temperatures.[1] This document provides detailed application notes and experimental protocols for the use of POPC in the formulation of drug delivery nanoparticles, specifically focusing on liposomes and nanostructured lipid carriers (NLCs).

I. POPC-Based Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for a wide range of drugs, protecting them from degradation and enabling targeted delivery. POPC is a common choice for forming the primary structure of the liposomal bilayer.

Quantitative Data Summary

The following tables summarize the physicochemical properties of POPC-based liposomes loaded with various therapeutic agents.

Table 1: Physicochemical Properties of Doxorubicin-Loaded POPC Liposomes

Formulation CodeLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
F5POPC/DOTAP/DOPE/DSPE-mPEG2000101 ± 14-+5.63 ± 0.46~93-[2]
F8POPC/DOTAP/DOPE/DSPE-mPEG200098.7 ± 13.25-+7.94 ± 0.3294.1-[2]
Lipo-DOXHSPC/Cholesterol/DSPE-mPEG2000134.5 ± 4.8--16.04 ± 2.5988.30 ± 1.89-[3]
F9Soya lecithin/Cholesterol/DSPE-MPEG20000.766 ± 0.03 µm--96.45 ± 0.95-[1]

Note: PDI and Drug Loading data were not available in the cited source for all formulations. HSPC and Soya lecithin are included for comparative purposes.

Table 2: Physicochemical Properties of Curcumin-Loaded Liposomes

FormulationLipid CompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Efficiency (%)Reference
CLLNsLecithin/Cholesterol< 250Negative753[4]
Experimental Protocols

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration technique, which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5][6][7]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Drug to be encapsulated (e.g., Doxorubicin, Curcumin)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (optional, for sizing)

  • Sonicator (optional, for sizing)

Procedure:

  • Lipid Dissolution: Dissolve POPC and other lipid components (e.g., cholesterol) in a chloroform:methanol mixture (typically 2:1 or 3:7 v/v) in a round-bottom flask.[5] If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (for POPC, this can be done at room temperature or slightly elevated, e.g., 35-45°C).[5] This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 4 hours or overnight to remove any residual organic solvent.[5]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask and agitating.[6] The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[6] For hydrophilic drugs, dissolve the drug in the hydration buffer. Vigorous shaking or vortexing is required to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sizing (Optional):

    • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-21 times.

    • Sonication: Alternatively, sonicate the MLV suspension using a probe sonicator or in a bath sonicator to produce small unilamellar vesicles (SUVs).

G

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[8][9][10][11]

  • Instrument: Zetasizer Nano ZS or similar.

  • Procedure:

    • Dilute the liposome suspension in the original hydration buffer or deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the particle size (Z-average), PDI, and zeta potential. Measurements are typically performed in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Separation of free drug from encapsulated drug followed by quantification.

  • Procedure:

    • Separation: Separate the unencapsulated drug from the liposomes using methods such as dialysis, size exclusion chromatography, or centrifugal ultrafiltration.[12]

    • Quantification of Total Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Quantification of Free Drug: Quantify the amount of unencapsulated drug in the supernatant/filtrate obtained from the separation step.

    • Calculations:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

G start Liposome Suspension separation Separate Free Drug (e.g., Dialysis, Centrifugation) start->separation free_drug Free Drug separation->free_drug encapsulated_drug Encapsulated Drug separation->encapsulated_drug quantify_free Quantify Free Drug (e.g., HPLC, UV-Vis) free_drug->quantify_free disrupt Disrupt Liposomes (e.g., Solvent) encapsulated_drug->disrupt total_drug Total Drug disrupt->total_drug quantify_total Quantify Total Drug (e.g., HPLC, UV-Vis) total_drug->quantify_total calculate_ee Calculate %EE quantify_free->calculate_ee quantify_total->calculate_ee calculate_dl Calculate %DL quantify_total->calculate_dl

This protocol describes a common method for assessing the release of a drug from nanoparticles over time.[13][14][15][16][17][18][19]

Materials:

  • Drug-loaded POPC nanoparticle suspension

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles but allow free drug to pass through, e.g., 3.5-14 kDa)

  • Release medium (e.g., PBS pH 7.4, potentially with a small amount of surfactant to maintain sink conditions)

  • Beaker or other suitable container

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Sample Loading: Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release Study Setup: Place the dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium. Ensure the entire bag is submerged.

  • Agitation: Place the beaker on a magnetic stirrer set to a constant, gentle speed (e.g., 100 rpm) to ensure uniform mixing of the release medium.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.

II. POPC-Based Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure can lead to higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[19][20][21] In NLC formulations, POPC can be utilized as a liquid lipid component.

Quantitative Data Summary

The following table provides representative data for curcumin-loaded NLCs. While POPC is a suitable liquid lipid, the specific formulation cited uses oleic acid.

Table 3: Physicochemical Properties of Curcumin-Loaded NLCs

FormulationLipid Composition (Solid/Liquid)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Curcumin-NLCGlyceryl monostearate / Oleic acid96.2 ± 0.9--15.2 ± 0.56670.5 ± 1.65
Optimized NLC-66.8 ± 20.17 ± 0.05-96 ± 1.6

Note: The specific solid and liquid lipids for the "Optimized NLC" were not detailed in the abstract.

Experimental Protocols

This method involves the preparation of an oil-in-water emulsion at a temperature above the melting point of the solid lipid.

Materials:

  • Solid lipid (e.g., Glyceryl monostearate, Cetyl palmitate)

  • Liquid lipid (POPC or Oleic acid)

  • Drug to be encapsulated (e.g., Curcumin)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to about 5-10°C above its melting point. Add the liquid lipid (POPC) and the lipophilic drug to the molten solid lipid and mix until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., at 15,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.[8]

  • Nanoemulsification: Immediately subject the hot pre-emulsion to high-energy processing, such as probe sonication, to reduce the droplet size to the nanometer range.

  • Cooling and NLC Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipids will recrystallize, forming the NLCs. The dispersion can be cooled in an ice bath to facilitate rapid solidification.

G pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) nano_emulsion 4. Nanoemulsification (Probe Sonication) pre_emulsion->nano_emulsion cooling 5. Cooling & Solidification nano_emulsion->cooling nlc NLC Dispersion cooling->nlc lipid_phase lipid_phase lipid_phase->pre_emulsion aqueous_phase aqueous_phase aqueous_phase->pre_emulsion

The characterization of NLCs follows the same principles as for liposomes. The protocols for determining particle size, PDI, zeta potential, encapsulation efficiency, and drug loading as described in Protocol 2 are fully applicable to NLCs.

The in vitro drug release from NLCs can be assessed using the dialysis method as detailed in Protocol 3 .

Conclusion

POPC is a versatile and essential phospholipid for the development of various nanoparticle-based drug delivery systems. Its incorporation into liposomes and NLCs allows for the efficient encapsulation of a wide range of therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to formulate and characterize POPC-containing nanoparticles for preclinical and pharmaceutical development. The optimization of formulation parameters, as demonstrated by the variability in the provided data, is critical to achieving the desired physicochemical properties and drug release profiles for a specific therapeutic application.

References

Application Notes and Protocols for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) in Supported Lipid Bilayers (SLBs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes. 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid commonly used in the creation of these artificial membranes. Its chemical structure, with a saturated palmitoyl chain and an unsaturated oleoyl chain, provides a fluid-phase bilayer at room temperature, which mimics the dynamic nature of biological membranes. These application notes provide detailed protocols for the formation of POPC SLBs, summarize key quantitative data, and illustrate relevant biological applications.

Quantitative Data of POPC Supported Lipid Bilayers

The biophysical properties of POPC SLBs are crucial for their application as cell membrane mimics. The following tables summarize key quantitative parameters for pure POPC SLBs formed on common substrates.

ParameterValueSubstrateMeasurement TechniqueReference
Bilayer Thickness ~4.0 - 4.6 nmSilicon DioxideX-ray Reflectivity[1][2]
~4.1 nmMicaAFM[3]
Area per Lipid Molecule 68.3 ŲSilicon DioxideNeutron Scattering
Diffusion Coefficient 1.55 µm²/sGlassFRAP[4]
1.8 ± 0.2 µm²/sSupportedFRAP[5]
0.09 x 10⁻⁸ cm²/sNMR[6]
Formation Conditions (Vesicle Fusion)
pH7.5 for two-step formationSilicon OxideQCM-D
≤ 6.0 for one-step formationSilicon OxideQCM-D[7]
2.5 for complete formationTitanium OxideQCM-D[7]
Ionic Strength200 mM NaClSilicon/Titanium OxideQCM-D[7]
QCM-D Signature (Complete Bilayer)
Frequency Shift (Δf)-25 Hz to -26 HzSilicon DioxideQCM-D[8][9]
Dissipation Shift (ΔD)~0 x 10⁻⁶ to 1.7 x 10⁻⁶Silicon DioxideQCM-D[8][9]

Experimental Protocols for SLB Formation

Several methods can be employed to form high-quality POPC SLBs. The choice of method depends on the substrate, the desired lipid composition (symmetric or asymmetric), and the specific application.[2][10]

Protocol 1: Vesicle Fusion

Vesicle fusion is a widely used and relatively simple method for forming SLBs on hydrophilic substrates like silica, glass, and mica.[11][12] The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on the substrate.[7]

Materials:

  • 1-oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) in chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophilic substrate (e.g., glass coverslip, mica disc, or silicon wafer)

  • Mini-extruder with 100 nm polycarbonate membranes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Bath sonicator

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, add the desired amount of POPC dissolved in chloroform.

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with PBS buffer to a final lipid concentration of 1 mg/mL by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To create SUVs, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 11 passes through the membrane.

  • Substrate Cleaning:

    • Clean the substrate thoroughly. For glass coverslips, sonicate in a 2% sodium dodecyl sulfate (SDS) solution, rinse extensively with deionized water, and dry under a stream of nitrogen. Just before use, treat with oxygen plasma or piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to render the surface hydrophilic.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber (e.g., a PDMS well).

    • Add the SUV suspension to the substrate and incubate for 30-60 minutes at room temperature.

    • Gently rinse the substrate with PBS buffer to remove excess vesicles. The SLB is now formed and should be kept hydrated.

Protocol 2: Langmuir-Blodgett Deposition

The Langmuir-Blodgett (LB) technique provides precise control over the lipid packing density and allows for the formation of asymmetric bilayers.[2][12] It involves the sequential transfer of two lipid monolayers from an air-water interface onto a solid substrate.[13][14]

Materials:

  • POPC in chloroform

  • Langmuir-Blodgett trough with a dipping mechanism

  • Wilhelmy plate for surface pressure measurement

  • Hydrophilic substrate

  • Ultrapure water or buffer as the subphase

Procedure:

  • Trough Preparation:

    • Clean the LB trough thoroughly with ethanol and then ultrapure water.

    • Fill the trough with the subphase (e.g., ultrapure water or PBS).

  • Monolayer Formation:

    • Using a microsyringe, spread the POPC-chloroform solution onto the subphase surface.

    • Allow the chloroform to evaporate (typically 10-15 minutes).

    • Compress the barriers of the trough at a controlled speed to achieve the desired surface pressure (typically 30-35 mN/m for a fluid-phase POPC monolayer).

  • First Leaflet Deposition (Upstroke):

    • Immerse the clean, hydrophilic substrate vertically into the subphase before spreading the lipid monolayer.

    • Pull the substrate upwards through the compressed monolayer at a controlled speed (e.g., 1-5 mm/min). This deposits the first (inner) leaflet with the hydrophobic tails facing away from the substrate.

  • Second Leaflet Deposition (Downstroke):

    • Without disturbing the monolayer, lower the substrate back down through the air-water interface at a controlled speed. This deposits the second (outer) leaflet, resulting in a supported lipid bilayer.

  • Finalization:

    • The SLB-coated substrate should be immediately transferred to a buffer-filled container to prevent dewetting.

Protocol 3: Solvent-Assisted Lipid Bilayer (SALB) Formation

The SALB method is a versatile technique that does not require pre-formed vesicles and is compatible with a wider range of substrates, including those where vesicle fusion is inefficient, such as gold and titanium oxide.[15][16][17] The method involves dissolving lipids in a water-miscible organic solvent and then replacing it with an aqueous buffer.[18][19]

Materials:

  • POPC

  • Water-miscible organic solvent (e.g., isopropanol or ethanol)

  • Aqueous buffer (e.g., PBS or Tris buffer)

  • Substrate

  • Flow chamber or microfluidic device

Procedure:

  • Lipid Solution Preparation:

    • Dissolve POPC in the chosen organic solvent to a final concentration of 0.1-0.5 mg/mL.[17]

  • Substrate and Chamber Assembly:

    • Clean the substrate as described in the vesicle fusion protocol.

    • Assemble the substrate into a flow chamber.

  • Lipid Deposition and Solvent Exchange:

    • Introduce the lipid-solvent solution into the flow chamber and incubate for a few minutes to allow the lipids to adsorb to the surface.

    • Slowly and continuously exchange the lipid-solvent solution with the aqueous buffer at a controlled flow rate (e.g., 100 µL/min). This gradual change in solvent polarity induces the self-assembly of the lipids into a bilayer structure on the substrate.

  • Rinsing:

    • After the solvent exchange is complete, continue to flow the aqueous buffer for several minutes to ensure all the organic solvent and excess lipids are removed. The SLB is now ready for use.

Experimental Workflows and Signaling Pathways

POPC SLBs are extensively used to study dynamic cellular processes, particularly in immunology. The fluidity of the bilayer allows for the lateral mobility of reconstituted proteins, mimicking their behavior in a live cell membrane.[10]

General Experimental Workflow for Cell-SLB Interaction Studies

The following diagram illustrates a typical workflow for preparing a functionalized SLB to study cell interactions, such as the formation of an immunological synapse.

experimental_workflow cluster_prep SLB Preparation cluster_func Functionalization cluster_cell Cell Interaction prep_vesicles Prepare POPC Vesicles (or Lipid Solution for SALB) form_slb Form POPC SLB (e.g., via Vesicle Fusion) prep_vesicles->form_slb clean_substrate Clean Substrate (e.g., Glass Coverslip) clean_substrate->form_slb add_streptavidin Incubate with Streptavidin form_slb->add_streptavidin If using biotinylated lipids add_proteins Add Biotinylated Proteins (e.g., ICAM-1, anti-CD3) add_streptavidin->add_proteins add_cells Introduce T-cells add_proteins->add_cells incubate Incubate to Allow Synapse Formation add_cells->incubate image Image with Microscopy (e.g., Confocal, TIRF) incubate->image

Caption: General workflow for creating a functionalized SLB for T-cell interaction studies.

T-Cell Immunological Synapse Formation

A prominent application of POPC SLBs is in the study of the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[11][20][21] By incorporating relevant proteins into the SLB, the molecular interactions and signaling cascades that lead to T-cell activation can be investigated in a controlled environment.[22][23][24]

The diagram below illustrates the key molecular players and their organization in a mature immunological synapse formed on a POPC SLB.

immunological_synapse TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Signaling Cascade pMHC pMHC TCR->pMHC cSMAC LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 pSMAC CD28 CD28 B7 B7 CD28->B7 Actin Actin Cytoskeleton ZAP70->Actin

Caption: T-cell immunological synapse on a functionalized POPC SLB.

In this model, the central supramolecular activation cluster (cSMAC) is characterized by the interaction between the T-cell receptor (TCR) and the peptide-major histocompatibility complex (pMHC).[25] This central region is surrounded by a peripheral SMAC (pSMAC) where adhesion molecules like LFA-1 on the T-cell and ICAM-1 on the SLB interact.[21] Co-stimulatory interactions, such as between CD28 and B7, also occur. These interactions trigger a downstream signaling cascade, initiated by kinases like ZAP-70, leading to the reorganization of the actin cytoskeleton and ultimately T-cell activation.[25]

Applications in Drug Development

POPC SLBs serve as a versatile platform in various stages of drug development:

  • High-Throughput Screening: SLBs can be integrated into multi-well plate formats for screening compound libraries against membrane-associated targets.

  • Mechanism of Action Studies: The simplified and controllable nature of SLBs allows for detailed investigation of how a drug interacts with specific membrane components or influences membrane properties.

  • Liposome and Nanoparticle Formulation: SLBs can be used to study the interaction, fusion, and stability of drug-carrying liposomes and nanoparticles with a model cell membrane.

  • Immunotherapy Research: As demonstrated with the immunological synapse model, SLBs are invaluable for developing and testing new immunomodulatory drugs that target T-cell activation.[26]

By providing a robust and biologically relevant model of the cell surface, POPC-based supported lipid bilayers will continue to be an essential tool for advancing our understanding of membrane biology and accelerating the development of new therapeutics.

References

Application Notes and Protocols for Fluorescent Labeling of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a common, biologically relevant phospholipid, extensively used in the creation of model membranes such as liposomes and supported lipid bilayers.[1][2][3][4] Fluorescently labeling POPC and POPC-containing vesicles is a powerful technique for visualizing membrane dynamics, studying lipid trafficking, and investigating drug-membrane interactions.[5] This document provides detailed techniques and protocols for the fluorescent labeling of POPC, tailored for applications in basic research and drug development.

The primary strategies for labeling involve either incorporating a phospholipid that is already conjugated to a fluorophore or using lipophilic dyes that intercalate into the lipid bilayer post-vesicle formation. The choice of fluorophore and labeling strategy depends critically on the experimental question, as the probe's size, charge, and location (headgroup vs. acyl chain) can influence the physical properties of the membrane.

Fluorescent Probes for Labeling Phospholipids

A variety of fluorescent dyes are available for labeling lipids. These fluorophores can be attached to either the polar headgroup or the nonpolar acyl chains of a phospholipid, which is then mixed with POPC to create a labeled vesicle. The selection of a probe is dictated by the desired photophysical properties and the specific biological application.[6]

Commonly used fluorescent probes include:

  • NBD (N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)) : A small, environmentally sensitive fluorophore often attached to the headgroup of phosphatidylethanolamine (PE).[7][8][9]

  • Lissamine Rhodamine B : A bright and photostable red-orange fluorophore, also commonly conjugated to the PE headgroup.[7][8] It is known for its high retention in liposomes and minimal transfer between membranes, making it ideal for fusion assays.[8]

  • BODIPY (boron-dipyrromethene) : A class of dyes known for high quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity.[7][10][] They can be attached to either the headgroup or acyl chains.

  • Pyrene : A probe whose fluorescence is sensitive to its local concentration, forming excited-state dimers (excimers) that emit at a longer wavelength.[10] This property is widely used to study membrane fusion and lipid mixing.

  • DPH (1,6-diphenyl-1,3,5-hexatriene) : A hydrophobic probe used to measure membrane order and fluidity through fluorescence polarization.[12]

  • Cyanine Dyes (Cy3, Cy5) : Bright and photostable dyes covering the visible to near-infrared spectrum, suitable for multiplex imaging.[6]

Data Presentation: Photophysical Properties of Common Lipid Probes

The table below summarizes the key spectral properties of fluorescent phospholipids commonly incorporated into POPC membranes.

Fluorescent ProbeLabeling PositionExcitation Max (nm)Emission Max (nm)Common Applications
NBD-PE Headgroup~463 - 465[9]~535 - 536[9]Membrane fusion (FRET donor), lipid trafficking, phospholipidosis assays.[7]
Lissamine Rhodamine B PE Headgroup~552 - 570[13][14]~575 - 590[13][14]Membrane fusion (FRET acceptor), liposome labeling, single-vesicle tracking.[7]
BODIPY FL DHPE Headgroup~500[10]~510[10]Live-cell imaging, studying membrane surface interactions.[10][15]
BODIPY 493/503 Acyl Chain / Neutral Lipid~493[16]~503[16]Staining of neutral lipid droplets, live and fixed cell imaging.[][16][17][18]
Pyrene-PC Acyl Chain~340Monomer: ~375-395, Excimer: ~470[10]Membrane fusion assays, lipid mixing studies.[10]
DPH Acyl Chain (intercalation)~350~430Membrane fluidity measurements (fluorescence polarization).[12]

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and execution. The following diagrams illustrate the chemical structure of POPC and the standard workflow for creating fluorescently labeled vesicles.

POPC_Structure Glycerol Glycerol Backbone Oleoyl sn-1 Oleoyl Chain (18:1) Glycerol->Oleoyl C1 Palmitoyl sn-2 Palmitoyl Chain (16:0) Glycerol->Palmitoyl C2 Phosphate Phosphate Glycerol->Phosphate C3 Choline Choline Phosphate->Choline

Caption: Chemical structure of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC).

Liposome_Preparation_Workflow start 1. Lipid Mixing (POPC + Fluorescent Lipid in Chloroform) film 2. Solvent Evaporation (Create thin lipid film under N2 stream) start->film hydration 3. Hydration (Add buffer to form Multilamellar Vesicles - MLVs) film->hydration freeze_thaw 4. Freeze-Thaw Cycles (Optional: Increases lamellarity) hydration->freeze_thaw extrusion 5. Extrusion (Pass through membrane of defined pore size) freeze_thaw->extrusion end 6. Unilamellar Vesicles (LUVs) (Ready for use) extrusion->end

Caption: Workflow for preparing fluorescently labeled Large Unilamellar Vesicles (LUVs).

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled POPC Liposomes via Thin-Film Hydration

This protocol describes the most common method for preparing fluorescently labeled Large Unilamellar Vesicles (LUVs) by incorporating a fluorescently-labeled lipid (e.g., NBD-PE) into the POPC bilayer.

Materials:

  • This compound (POPC)

  • Fluorescently-labeled phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE))

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: In a clean glass vial, dissolve the desired amount of POPC and the fluorescent lipid probe in chloroform. A typical molar ratio for labeling is between 0.5 to 2 mol% of the fluorescent probe relative to POPC.

  • Film Formation: Transfer the lipid solution to a round-bottom flask. Remove the chloroform using a rotary evaporator or by slowly rotating the flask under a gentle stream of nitrogen gas. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture. For POPC, room temperature is sufficient. Vortex the flask vigorously to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension, subject the MLV solution to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.

  • Extrusion: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder by passing buffer through it.

  • Transfer the MLV suspension to one of the extruder syringes. Pass the suspension through the membrane 11 to 21 times. This process forces the lipids to re-form into unilamellar vesicles of a size defined by the membrane pore.

  • Storage: The resulting LUV suspension should be stored at 4°C and protected from light. Use within a few days for best results.

Protocol 2: Labeling of Pre-formed Vesicles with PKH67

This protocol is useful for labeling existing liposomes or other biological membranes without altering their original composition.[19][20]

Materials:

  • Pre-formed POPC vesicles

  • PKH67 Fluorescent Cell Linker Kit (containing dye and Diluent C)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette to remove excess dye.

Procedure:

  • Vesicle Preparation: Prepare a suspension of POPC vesicles at a concentration of approximately 1-2 mg/mL in a suitable buffer like PBS.

  • Dye Preparation: Prepare a 2X stock solution of PKH67 by adding the dye from the kit to the provided Diluent C as per the manufacturer's instructions. A typical final concentration for labeling is 1-5 µM.

  • Labeling Reaction: In a microcentrifuge tube, rapidly mix an equal volume of the 2X vesicle suspension with the 2X PKH67 dye solution. Mix immediately by gentle pipetting.

  • Incubation: Incubate the mixture for 1 to 5 minutes at room temperature, protected from light.

  • Stopping the Reaction: The labeling reaction can be stopped by adding an equal volume of a protein-containing solution (e.g., 1% BSA in PBS) or serum, which binds the excess dye.

  • Purification: Remove unincorporated PKH67 dye aggregates by running the sample through a size-exclusion chromatography column or by dialysis against the desired buffer. This step is critical to reduce background fluorescence.[20]

  • The labeled vesicles are now ready for use in downstream applications like cell imaging.

Protocol 3: Staining Cells with BODIPY 493/503 for Lipid Droplet Visualization

While not a direct label for POPC in the plasma membrane, BODIPY 493/503 is a lipophilic dye that is excellent for staining neutral lipids inside cells, providing context for lipid metabolism studies.[][17][18]

Materials:

  • BODIPY 493/503 dye

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells on coverslips or in a glass-bottom dish

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Stock Solution Preparation: Dissolve BODIPY 493/503 in DMSO to make a stock solution (e.g., 1-5 mM).[17][18] Store at -20°C, protected from light.[16]

  • Working Solution Preparation: Immediately before use, dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-5 µM.[][16]

  • Cell Staining (Live Cells): a. Wash cultured cells twice with warm PBS. b. Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[16][17][18] c. Wash the cells two to three times with warm PBS to remove excess dye. d. Image the cells immediately in fresh PBS or culture medium using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).

  • Cell Staining (Fixed Cells): a. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[] b. Wash three times with PBS. c. Incubate with the BODIPY working solution for 20-60 minutes in the dark.[] d. Wash three times with PBS. e. Mount the coverslip onto a slide using mounting medium, optionally containing a nuclear stain like DAPI.

Application Concept: FRET-Based Membrane Fusion Assay

A powerful application of fluorescently labeled POPC vesicles is to monitor membrane fusion using Förster Resonance Energy Transfer (FRET). This assay uses two populations of liposomes: one labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor (e.g., Lissamine Rhodamine B PE).

FRET_Fusion_Assay cluster_0 Initial State: No Fusion cluster_1 Fusion Event Donor Donor Liposome (NBD-PE, 1 mol%) Result1 High Donor Emission (NBD) Low Acceptor Emission Donor->Result1 Fused Fused Liposome (Donor & Acceptor mix) Donor->Fused Induce Fusion Acceptor Acceptor Liposome (Rhodamine-PE, 1 mol%) Result2 FRET Occurs Low Donor Emission High Acceptor Emission Fused->Result2

Caption: FRET-based assay to monitor the fusion of POPC liposomes.

In this assay, when the two liposome populations are mixed, the NBD fluorescence is high. Upon fusion, the NBD-PE and Rhodamine-PE probes mix within the same bilayer, bringing them into close proximity. Excitation of the NBD donor leads to energy transfer to the Rhodamine acceptor, causing a decrease in NBD fluorescence and a simultaneous increase in Rhodamine fluorescence. This ratiometric change provides a quantitative measure of the rate and extent of membrane fusion.[7][8]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a common unsaturated phosphatidylcholine found in biological membranes. Its analysis by mass spectrometry is crucial for understanding lipid metabolism, membrane structure, and the effects of various therapeutic agents. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of POPC using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the accurate analysis of POPC. The following sections detail a typical workflow from sample preparation to data acquisition.

Sample Preparation

A simple protein precipitation method is often sufficient for extracting POPC from biological matrices like plasma.

Materials:

  • Biological sample (e.g., human plasma)

  • Isopropanol (IPA), pre-cooled to -20 °C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4 °C

Protocol:

  • To a microcentrifuge tube, add the biological sample and pre-cooled IPA in a 1:5 ratio (e.g., 50 µL plasma to 250 µL IPA).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20 °C for 10 minutes to facilitate protein precipitation.

  • Vortex the mixture again for 1 minute.

  • Incubate the samples at 4 °C for 2 hours to ensure complete protein precipitation.

  • Centrifuge the samples at a minimum of 10,300 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant, containing the extracted lipids, to a clean glass vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The separation of POPC from other lipid species can be achieved using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[2]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 45 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of phosphatidylcholines, as they readily form protonated molecules ([M+H]+).[3]

  • Precursor Ion: For POPC, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 760.6.[4]

  • Product Ion Scanning: For qualitative analysis and structural confirmation, product ion scans are performed on the precursor ion (m/z 760.6). A characteristic fragment ion for all phosphatidylcholines is the phosphocholine headgroup at m/z 184.[3]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is a highly sensitive and specific technique.[5][6] MRM transitions for POPC would involve monitoring the transition from the precursor ion to one or more specific product ions.

Data Presentation

Quantitative data for POPC analysis is often presented in tabular format for clarity and ease of comparison. The following table summarizes key mass spectrometric information for POPC.

AnalytePrecursor Ion (m/z)AdductProduct Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
POPC (18:1/16:0)760.6[M+H]+184.1 (Phosphocholine)504.3 ([M+H - Palmitic acid]+)25-35
POPC (18:1/16:0)782.6[M+Na]+184.1 (Phosphocholine)526.3 ([M+Na - Palmitic acid]+)25-35

Note: Collision energies are instrument-dependent and require optimization.

Mandatory Visualization

Diagrams illustrating the experimental workflow and fragmentation pathways are essential for a comprehensive understanding of the analysis.

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Protein Precipitation (Isopropanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Analysis lcms->data

Caption: Experimental workflow for POPC analysis.

popc_fragmentation cluster_positive Positive Ion Mode Fragmentation ([M+H]+) POPC_H POPC [M+H]+ m/z 760.6 NL_Palmitic Neutral Loss of Palmitic Acid (C16H32O2) POPC_H->NL_Palmitic sn-2 NL_Oleic Neutral Loss of Oleic Acid (C18H34O2) POPC_H->NL_Oleic sn-1 NL_Headgroup Neutral Loss of Phosphocholine Headgroup POPC_H->NL_Headgroup Frag_504 [M+H - C16H32O2]+ m/z 504.3 NL_Palmitic->Frag_504 Frag_478 [M+H - C18H34O2]+ m/z 478.3 NL_Oleic->Frag_478 Frag_184 Phosphocholine Headgroup m/z 184.1 NL_Headgroup->Frag_184

Caption: Fragmentation of protonated POPC.

Signaling Pathways and Logical Relationships

While POPC itself is a structural component of membranes, its analysis is integral to understanding various signaling pathways where its metabolites or alterations in its abundance play a role. For instance, the action of phospholipases on POPC can initiate signaling cascades.

signaling_pathway POPC POPC (1-Oleoyl-2-palmitoyl-sn-glycero-3-PC) PLA2 Phospholipase A2 POPC->PLA2 LPC 1-Oleoyl-sn-glycero-3-PC (Lyso-PC) PLA2->LPC PalmiticAcid Palmitic Acid PLA2->PalmiticAcid Signaling Downstream Signaling Events LPC->Signaling PalmiticAcid->Signaling

Caption: POPC in a simplified signaling pathway.

References

Application Notes and Protocols for Molecular Dynamics Simulations of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) in molecular dynamics (MD) simulations. POPC is a widely used phospholipid in computational studies of biological membranes due to its prevalence in eukaryotic cell membranes and its ability to form stable, well-characterized bilayer structures.[1][2] This document outlines the key applications, detailed experimental protocols for setting up and running simulations, and expected quantitative data from such simulations.

Applications of POPC in MD Simulations

MD simulations of POPC bilayers are instrumental in various research areas:

  • Membrane Biophysics: Understanding the fundamental physical properties of lipid bilayers, including fluidity, thickness, and elasticity.[3][4]

  • Lipid-Protein Interactions: Investigating how membrane proteins embed within, interact with, and alter the lipid environment.[1]

  • Drug Permeability and Delivery: Simulating the passage of small molecules across the membrane to predict drug absorption and inform the design of lipid-based drug delivery systems.[2][5]

  • Force Field Validation: Comparing simulation results with experimental data to validate and refine the parameters of molecular mechanics force fields.[6][7][8][9]

  • Mixed Lipid Systems: Serving as a primary component in more complex and biologically relevant membrane models that include other lipids like cholesterol or charged phospholipids (e.g., POPG).[10][11][12]

Quantitative Data from POPC MD Simulations

The following tables summarize key quantitative properties of pure POPC bilayers obtained from MD simulations using various force fields. These values are crucial for validating simulation setups against experimental data.

Table 1: Structural Properties of Simulated POPC Bilayers

Force FieldTemperature (K)Area per Lipid (Ų)Bilayer Thickness (Å)Source
CHARMM3630064.3 ± 0.237.5 ± 0.1[8]
OPLS3e30063.9 ± 0.237.8 ± 0.1[8]
Slipids (2020)30364.3 ± 0.3~38.0[13]
Lipid17303~63.0Not Reported[6]
MacRog303~65.0Not Reported[6]

Table 2: Dynamic Properties of Simulated POPC Bilayers

Force FieldTemperature (K)Lateral Diffusion Coefficient (x 10⁻⁷ cm²/s)Source
Slipids (2020)3030.8 ± 0.1[13]
CHARMM36303Not Reported
OPLS3e303Not Reported
Lipid17303Not Reported
MacRog303Not Reported

Note: The lateral diffusion coefficients from simulations can be sensitive to system size and simulation time. Direct comparison with experimental values should be done with caution.[13]

Experimental Protocols for MD Simulations of POPC Bilayers

This section provides a generalized protocol for setting up and running an all-atom MD simulation of a pure POPC bilayer. This protocol is based on common practices described in the literature and can be adapted for various MD simulation packages like GROMACS, CHARMM, or AMBER.[3][12]

System Setup and Bilayer Construction

The initial step involves generating the coordinates for a hydrated POPC lipid bilayer. This can be achieved using web-based tools like CHARMM-GUI Membrane Builder or scripting within simulation packages.[8][12]

  • Step 1: Generate a Single POPC Molecule: Obtain or build a high-quality structure of a single POPC molecule.

  • Step 2: Create a Bilayer: Arrange the POPC molecules into two leaflets to form a bilayer. A common starting point is a system of 128 lipids (64 per leaflet).[11][13]

  • Step 3: Solvation: Add a water layer of sufficient thickness on both sides of the bilayer to ensure the membrane does not interact with itself across the periodic boundary. A water layer of at least 15 Å is recommended.[12] The TIP3P water model is commonly used.[12]

  • Step 4: Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to achieve a desired salt concentration, typically around 0.15 M to mimic physiological conditions.[12]

Energy Minimization

Before running dynamics, it is crucial to minimize the energy of the system to remove any steric clashes or unfavorable geometries from the initial build. This is usually performed using the steepest descent algorithm.[10]

Equilibration

Equilibration is a critical phase to allow the system to relax to the desired temperature and pressure. This is typically a multi-step process with decreasing restraints.[10]

  • Step 1: NVT Equilibration: Run a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (e.g., 300 K).[8] Positional restraints are often applied to the lipid heavy atoms to allow the solvent to equilibrate around them.

  • Step 2: NPT Equilibration: Switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system's density to the target pressure (e.g., 1 atm).[8] The positional restraints on the lipids are gradually removed over several short simulations to allow the bilayer to relax naturally. The area per lipid should be monitored during this phase until it converges to a stable value.[8]

Production Simulation

Once the system is well-equilibrated, the production simulation is run for a duration sufficient to sample the phenomena of interest. For basic membrane properties, simulations on the order of hundreds of nanoseconds to microseconds are common.[12] The simulation is run in the NPT ensemble without any restraints.

Trajectory Analysis

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. This trajectory can be analyzed to calculate various properties of the POPC bilayer:

  • Area per Lipid (APL): Calculated as the box area in the x-y plane divided by the number of lipids per leaflet.[3]

  • Bilayer Thickness: Often measured as the distance between the phosphate peaks in the electron density profile along the z-axis (the axis perpendicular to the bilayer).[13]

  • Deuterium Order Parameters (SCD): These parameters quantify the orientational order of the acyl chains and can be calculated directly from the simulation trajectory and compared with NMR experimental data.[8][14]

  • Lateral Diffusion Coefficient: This can be calculated from the mean square displacement (MSD) of the lipids in the plane of the bilayer over time.[13]

  • Radial Distribution Functions (RDFs): Used to analyze the local organization of lipids and their interactions with other molecules.[4]

Visualizations

MD Simulation Workflow for a POPC Bilayer

MD_Workflow start Generate POPC Bilayer solvate Solvate with Water start->solvate ionize Add Ions solvate->ionize minimize Energy Minimization ionize->minimize npt NPT Equilibration minimize->npt nvt NVT Equilibration production Production MD npt->production analysis Trajectory Analysis production->analysis

A generalized workflow for setting up and running MD simulations of a POPC bilayer.
Relationship Between Simulation Parameters and Membrane Properties

Parameters_Properties cluster_inputs Input Parameters cluster_outputs Output Properties force_field Force Field area_per_lipid Area per Lipid force_field->area_per_lipid thickness Bilayer Thickness force_field->thickness order_parameters Order Parameters force_field->order_parameters diffusion Lateral Diffusion force_field->diffusion temperature Temperature temperature->area_per_lipid temperature->diffusion pressure Pressure pressure->area_per_lipid composition Lipid Composition (e.g., pure POPC, POPC/Chol) composition->area_per_lipid composition->thickness composition->order_parameters

Key input parameters and their influence on the resulting membrane properties in MD simulations.

References

Application Notes and Protocols for Utilizing POPC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Internal Standards in Lipidomics

Quantitative lipidomics is essential for understanding the intricate roles of lipids in health and disease, and for the development of novel therapeutics. A key challenge in achieving accurate and reproducible quantification of lipid species by mass spectrometry (MS) is overcoming experimental variability introduced during sample preparation, extraction, and analysis. Internal standards (IS) are crucial for correcting these variations.[1][2] An ideal internal standard is a compound added at a known concentration to a sample at an early stage of the analytical workflow.[1] It should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer.[1]

The gold standard for internal standards in lipidomics are stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids, as they exhibit nearly identical chemical and physical properties to their endogenous counterparts.[1] Odd-chain fatty acid-containing lipids are also widely used as they are typically absent or present at very low levels in most biological systems.[1]

POPC as an Internal Standard: A Special Case for Relative Quantification

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a major phospholipid component of eukaryotic cell membranes.[3] The use of a naturally abundant, endogenous lipid like POPC as an internal standard for absolute quantification is generally not recommended. This is because it is impossible to distinguish the added POPC standard from the POPC already present in the biological sample, leading to inaccurate quantification.

However, in specific contexts where stable isotope-labeled standards are unavailable or cost-prohibitive, POPC can be judiciously employed for the relative quantification of other phosphatidylcholine (PC) species.[4] This approach operates on the assumption that different PC species within the same class will have similar extraction efficiencies and ionization responses in the mass spectrometer. While this is a significant assumption, it can provide valuable insights into the relative changes in the PC profile across different experimental conditions.

Limitations of using POPC as an Internal Standard:

  • Inability to perform absolute quantification: The endogenous presence of POPC prevents the determination of absolute concentrations of other lipids.

  • Assumption of equal response: It assumes that all PC species have the same ionization efficiency as POPC, which may not be entirely accurate, especially for PCs with very different fatty acyl chain lengths and degrees of unsaturation.

  • Potential for inaccurate relative quantification: If the endogenous levels of POPC vary significantly between samples, it can introduce errors in the relative quantification of other PCs.

  • Limited to a single lipid class: POPC can only be used to normalize other phosphatidylcholines and is not suitable for other lipid classes.

Experimental Protocol: Relative Quantification of Phosphatidylcholines using POPC Internal Standard

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) based workflow for the relative quantification of phosphatidylcholines in a biological sample, such as plasma or cell lysate, using POPC as an internal standard.

Materials and Reagents
  • Biological sample (e.g., plasma, cell pellet)

  • POPC standard of high purity

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Glass vials and syringes

Preparation of POPC Internal Standard Stock Solution
  • Accurately weigh a known amount of high-purity POPC.

  • Dissolve the POPC in a suitable solvent, such as methanol or a chloroform/methanol mixture, to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C.

  • Prepare a working solution by diluting the stock solution to a final concentration appropriate for your sample volume and expected PC concentrations (e.g., 10 µg/mL).

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Sample Spiking: To a clean glass tube, add a precise volume of the biological sample (e.g., 50 µL of plasma).

  • Add a known volume of the POPC internal standard working solution to the sample. The amount of POPC added should be within the linear dynamic range of the instrument and ideally at a concentration that is significantly higher than the endogenous POPC to minimize the impact of its natural variation, though this is a major limitation of this method.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.4 mL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) isopropanol:acetonitrile mixture.

LC-MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan for qualitative analysis and precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 for targeted analysis of PCs.

    • Collision Energy: Optimized for the fragmentation of PCs to produce the m/z 184 fragment.

Data Analysis
  • Peak Integration: Integrate the peak areas of the POPC internal standard and all other identified PC species in the chromatogram.

  • Relative Quantification: Calculate the relative amount of each PC species by taking the ratio of its peak area to the peak area of the POPC internal standard.

    • Relative Amount of PC(x) = (Peak Area of PC(x)) / (Peak Area of POPC IS)

  • Data Reporting: The results should be reported as relative abundance or fold change compared to a control group.

Data Presentation

The following table is an illustrative example of how to present relative quantification data for phosphatidylcholines using POPC as an internal standard. The values are hypothetical and serve to demonstrate the data structure.

Lipid SpeciesControl Group (Relative Abundance ± SD)Treatment Group (Relative Abundance ± SD)Fold Changep-value
PC(16:0/18:2)1.2 ± 0.152.4 ± 0.212.0<0.01
PC(18:0/18:2)0.8 ± 0.091.5 ± 0.181.88<0.01
PC(18:1/18:2)1.5 ± 0.201.6 ± 0.251.07>0.05
PC(16:0/20:4)0.5 ± 0.070.9 ± 0.111.8<0.05
PC(18:0/20:4)0.3 ± 0.040.7 ± 0.092.33<0.01

Note: Relative abundance is calculated as the peak area of the analyte divided by the peak area of the POPC internal standard.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with POPC Internal Standard Sample->Spike Extract Lipid Extraction (Modified Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS Analysis (C18, ESI+) Reconstitute->LCMS Data Data Acquisition (Full Scan & Precursor Ion Scan m/z 184) LCMS->Data Integrate Peak Integration Data->Integrate Quantify Relative Quantification (Analyte Area / POPC Area) Integrate->Quantify Report Data Reporting (Relative Abundance) Quantify->Report

Caption: Experimental workflow for the relative quantification of phosphatidylcholines using POPC as an internal standard.

Phosphatidylcholine Signaling Pathway

G cluster_0 Phosphatidylcholine Metabolism & Signaling cluster_1 Phospholipase D Pathway cluster_2 Phospholipase C Pathway cluster_3 Phospholipase A2 Pathway PC Phosphatidylcholine (PC) (e.g., POPC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PLC Phospholipase C (PLC) PC->PLC Hydrolysis PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis PA Phosphatidic Acid (PA) PLD->PA PAP PA Phosphatase PA->PAP DAG_PLD Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG_PLD->PKC Activates PAP->DAG_PLD DAG_PLC Diacylglycerol (DAG) PLC->DAG_PLC Phosphocholine Phosphocholine DAG_PLC->PKC Activates LPC Lysophosphatidylcholine (LPC) PLA2->LPC FA Free Fatty Acid (e.g., Oleic Acid) Signaling Inflammation, etc. LPC->Signaling Bioactive Lipid Mediator Cellular_Responses Cellular Responses (Proliferation, Differentiation) PKC->Cellular_Responses Leads to

Caption: Simplified signaling pathways involving phosphatidylcholine (PC) metabolism.[5][6]

Conclusion

The use of POPC as an internal standard in lipidomics is a nuanced approach that should be applied with a clear understanding of its significant limitations. It is not suitable for absolute quantification but can be a pragmatic choice for the relative quantification of phosphatidylcholines when more appropriate standards are not available. This method can be valuable for identifying significant fold-changes in PC profiles in exploratory studies. However, for robust and accurate quantitative lipidomics, the use of stable isotope-labeled internal standards remains the highly recommended best practice.

References

Application Notes and Protocols for Studying POPC Monolayers at the Air-Water Interface

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a biologically significant phospholipid, commonly found in eukaryotic cell membranes.[1] Studying POPC monolayers at the air-water interface provides a simplified, yet powerful model system to understand the physicochemical properties of biological membranes, including lipid packing, phase behavior, and interactions with various molecules such as drugs and proteins.[2][3] This document provides detailed application notes and experimental protocols for the setup and characterization of POPC monolayers.

The primary instrument for these studies is the Langmuir trough , which allows for the formation and manipulation of monomolecular films at a liquid subphase, typically purified water or a buffer solution.[4][5] By controlling the surface area available to the lipid molecules and measuring the resulting surface pressure, detailed insights into the monolayer's properties can be obtained.

Key Experimental Techniques

A comprehensive study of POPC monolayers often involves a combination of techniques to probe different aspects of the film, from macroscopic thermodynamic properties to microscopic molecular organization. The primary techniques covered in these notes are:

  • Surface Pressure-Area (π-A) Isotherms: A fundamental technique to characterize the phase transitions and compressibility of the monolayer.[4]

  • Brewster Angle Microscopy (BAM): A non-invasive imaging technique for real-time visualization of the monolayer's morphology.[6][7]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): A spectroscopic method to determine the molecular orientation and conformation of the lipid molecules within the monolayer.[8][9]

Experimental Workflow

The general workflow for studying POPC monolayers at the air-water interface is a multi-step process that involves careful preparation, monolayer formation, and characterization using various analytical techniques.

G prep_lipid Prepare POPC Solution (e.g., in Chloroform) spread Spread POPC Solution on Subphase prep_lipid->spread prep_subphase Prepare Aqueous Subphase (e.g., Purified Water, Buffer) prep_subphase->spread clean_trough Clean Langmuir Trough clean_trough->spread evaporate Solvent Evaporation (wait 5-10 min) spread->evaporate compress Compress Monolayer with Barriers evaporate->compress isotherm Measure Surface Pressure-Area (π-A) Isotherm compress->isotherm bam Visualize with Brewster Angle Microscopy (BAM) compress->bam irras Analyze with Infrared Reflection-Absorption Spectroscopy (IRRAS) compress->irras

Caption: General experimental workflow for studying POPC monolayers.

Experimental Protocols

Protocol 1: Preparation of POPC Solution and Subphase

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) powder

  • Chloroform (spectroscopic grade)

  • Ethanol (for cleaning)

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Hamilton syringe

Procedure:

  • POPC Stock Solution: Prepare a stock solution of POPC in chloroform at a concentration of approximately 1 mg/mL. Store in a sealed vial at -20°C.[3]

  • Subphase Preparation: Fill a thoroughly cleaned Langmuir trough with ultrapure water or a desired buffer solution. The subphase temperature should be controlled, for example, at 20°C or 23°C.[3][4]

  • Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with ethanol and then rinse extensively with ultrapure water. Aspirate the surface of the subphase to remove any contaminants before spreading the monolayer.

Protocol 2: Measurement of Surface Pressure-Area (π-A) Isotherms

Equipment:

  • Langmuir trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

Procedure:

  • Spreading the Monolayer: Using a Hamilton syringe, carefully deposit small droplets of the POPC solution onto the subphase surface.[5][10] Distribute the droplets evenly across the available area.

  • Solvent Evaporation: Allow at least 5-10 minutes for the chloroform to evaporate completely, leaving a stable POPC monolayer at the air-water interface.[3]

  • Monolayer Compression: Compress the monolayer by moving the barriers at a constant rate (e.g., 10 mm/min).[3] Simultaneously, record the surface pressure as a function of the area per molecule.

  • Data Analysis: The resulting π-A isotherm reveals key characteristics of the monolayer, such as the lift-off area, phase transitions, and collapse pressure.

G start Start spread Spread POPC on Subphase start->spread wait Wait for Solvent Evaporation spread->wait compress Compress Monolayer (Constant Rate) wait->compress measure Record Surface Pressure (π) and Area (A) compress->measure plot Plot π vs. A measure->plot analyze Analyze Isotherm: - Lift-off Area - Phase Transitions - Collapse Pressure plot->analyze end End analyze->end G POPC_Monolayer POPC Monolayer Isotherm π-A Isotherm Thermodynamics Phase Behavior Compressibility POPC_Monolayer->Isotherm Probes BAM Brewster Angle Microscopy Morphology Domain Structure Phase Coexistence POPC_Monolayer->BAM Visualizes IRRAS Infrared Reflection-Absorption Spectroscopy Molecular Orientation Conformation Headgroup & Tail Analysis POPC_Monolayer->IRRAS Analyzes Isotherm->BAM Correlates with phase transitions Isotherm->IRRAS Correlates with conformational changes BAM->IRRAS Informs on molecular arrangement in domains

References

Application Notes and Protocols for Incorporating Peptides into POPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of peptides into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles. It covers several widely used methods, offering a comparative overview to aid in the selection of the most suitable technique for specific research and development needs.

Introduction

POPC is a common zwitterionic phospholipid used in the formation of liposomes and nanovesicles for drug delivery, model membrane studies, and various biotechnological applications. The incorporation of peptides into POPC vesicles can enhance their therapeutic efficacy, stability, and targeting capabilities. The choice of incorporation method depends on factors such as the physicochemical properties of the peptide (e.g., size, charge, hydrophobicity), the desired vesicle characteristics (e.g., size, lamellarity), and the required encapsulation efficiency.

This guide details passive and active loading techniques, including the thin-film hydration method, sonication, extrusion, and detergent dialysis. Each section provides a theoretical background, a detailed experimental protocol, and a summary of expected outcomes.

Methods for Peptide Incorporation

Passive Loading Methods

Passive loading methods involve the encapsulation of peptides during the vesicle formation process. These methods are generally simpler but may result in lower encapsulation efficiencies compared to active loading techniques.

The thin-film hydration method is one of the most common techniques for preparing liposomes.[1] It involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the peptide.[2] This process leads to the formation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve POPC and any other lipids (e.g., cholesterol for stability) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[1][2]

    • If the peptide is hydrophobic, it can be co-dissolved with the lipids at this stage.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[2]

    • Dry the film further under a high vacuum for at least 1-2 hours to remove any residual solvent.[3]

  • Hydration:

    • Prepare an aqueous solution (e.g., phosphate-buffered saline, PBS) containing the hydrophilic peptide at the desired concentration.

    • Add the peptide solution to the round-bottom flask containing the dried lipid film.

    • Hydrate the film by gentle rotation or agitation above the lipid's phase transition temperature (for POPC, this is -2°C, so room temperature is adequate). This process typically takes 30 minutes to 1 hour and results in the formation of MLVs.[4]

  • Vesicle Sizing (Optional but Recommended):

    • To obtain vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion (see sections 2.1.2 and 2.1.3).

Logical Workflow for Thin-Film Hydration:

ThinFilmHydration cluster_prep Preparation cluster_film Film Formation cluster_hydration Hydration & Sizing A Dissolve POPC in Organic Solvent B Add Hydrophobic Peptide (Optional) A->B C Evaporate Solvent (Rotary Evaporator) B->C D Dry Film under Vacuum C->D E Hydrate with Aqueous Peptide Solution D->E F Formation of MLVs E->F G Sizing (Sonication/Extrusion) F->G H Final Peptide-Loaded Vesicles G->H

Workflow for the Thin-Film Hydration Method.

Sonication uses high-frequency sound waves to disperse the lipid suspension, leading to the formation of small unilamellar vesicles (SUVs) with diameters typically ranging from 15 to 50 nm. This method can be performed using a bath sonicator or a probe sonicator.[5] While effective for producing small vesicles, probe sonication can sometimes lead to lipid degradation and contamination from the probe tip.[5]

Experimental Protocol:

  • Initial Suspension:

    • Prepare a suspension of POPC in an aqueous buffer containing the peptide, typically following the hydration step of the thin-film method.

  • Sonication:

    • Bath Sonication: Place the vial containing the lipid suspension in a bath sonicator. Sonicate for 5-15 minutes, or until the suspension becomes clear. The temperature of the water bath should be controlled to avoid overheating.

    • Probe Sonication: Insert the tip of a probe sonicator into the lipid suspension. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.[6] The sample should be kept on ice.

  • Post-Sonication Treatment:

    • Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip (if used) and any larger lipid aggregates.[6]

    • Collect the supernatant containing the SUVs.

Logical Workflow for Sonication:

Sonication A Prepare MLV Suspension with Peptide B Sonication (Bath or Probe) A->B C Formation of SUVs B->C D Centrifugation (for probe sonication) C->D E Collect Supernatant (Peptide-Loaded SUVs) D->E

Workflow for the Sonication Method.

Extrusion is a widely used technique to produce unilamellar vesicles with a defined and homogenous size distribution.[4] The method involves repeatedly passing a lipid suspension (typically MLVs) through a polycarbonate membrane with a specific pore size.[7] This process reduces the size and lamellarity of the vesicles.

Experimental Protocol:

  • Prepare MLV Suspension:

    • Prepare MLVs containing the peptide using the thin-film hydration method as described above.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the lipid suspension to a temperature above the lipid's phase transition temperature (room temperature is sufficient for POPC).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[7][8] This ensures that the final vesicle suspension is in the opposite syringe.

Logical Workflow for Extrusion:

Extrusion A Prepare MLV Suspension with Peptide B Assemble Extruder with Polycarbonate Membrane A->B C Repeatedly Pass Suspension Through Membrane B->C D Formation of LUVs C->D E Collect Homogeneous Peptide-Loaded LUVs D->E

Workflow for the Extrusion Method.
Detergent Dialysis Method

The detergent dialysis method is a gentle technique for preparing unilamellar vesicles, particularly suitable for incorporating membrane proteins and peptides that may be sensitive to mechanical stress.[9][10] The method involves solubilizing the lipids and peptide with a detergent to form mixed micelles. The detergent is then slowly removed by dialysis, leading to the spontaneous formation of vesicles.[11]

Experimental Protocol:

  • Micelle Formation:

    • Prepare a solution of POPC and the peptide in an aqueous buffer.

    • Add a detergent (e.g., sodium cholate, octyl glucoside) at a concentration above its critical micelle concentration (CMC) to solubilize the lipids and peptide, forming mixed micelles.[10]

  • Detergent Removal:

    • Place the mixed micelle solution in a dialysis bag with a molecular weight cut-off that retains the lipids and peptide but allows the detergent monomers to pass through.

    • Dialyze the solution against a large volume of detergent-free buffer for an extended period (e.g., 48-72 hours), with several buffer changes.[12]

  • Vesicle Formation:

    • As the detergent concentration decreases, the mixed micelles become unstable, and the lipids self-assemble into unilamellar vesicles, entrapping the peptide.

Logical Workflow for Detergent Dialysis:

DetergentDialysis A Solubilize POPC and Peptide with Detergent B Formation of Mixed Micelles A->B C Place in Dialysis Bag B->C D Dialyze against Detergent-Free Buffer C->D E Spontaneous Formation of Unilamellar Vesicles D->E F Collect Peptide-Loaded Vesicles E->F

Workflow for the Detergent Dialysis Method.

Quantitative Data Summary

The efficiency of peptide incorporation can vary significantly depending on the chosen method and the properties of the peptide. The following table summarizes typical quantitative data for different methods.

MethodTypical Vesicle SizePolydispersity Index (PDI)Typical Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration (MLVs) 100 nm - 5 µm> 0.35 - 15Simple, versatileHeterogeneous size, low encapsulation
Sonication (SUVs) 15 - 50 nm< 0.30.5 - 5Produces small vesiclesPotential for lipid/peptide degradation, low encapsulation
Extrusion (LUVs) 50 - 200 nm< 0.210 - 40Homogeneous size distribution, reproduciblePotential for peptide loss during extrusion
Detergent Dialysis 20 - 100 nm< 0.230 - 60Gentle, suitable for sensitive moleculesTime-consuming, residual detergent concerns

Note: Encapsulation efficiencies are highly dependent on the specific peptide and experimental conditions. The values provided are general estimates.

Characterization of Peptide-Loaded Vesicles

After preparation, it is crucial to characterize the peptide-loaded vesicles to ensure they meet the desired specifications.

Size and Polydispersity

Dynamic Light Scattering (DLS) is a common technique used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population.[13][14] A PDI value below 0.2 generally indicates a monodisperse and homogeneous population.

Encapsulation Efficiency

The encapsulation efficiency (EE) is the percentage of the initial peptide that is successfully incorporated into the vesicles. It can be determined by separating the unencapsulated peptide from the vesicles and quantifying the amount of peptide in each fraction.

Protocol for Determining Encapsulation Efficiency:

  • Separation of Free Peptide:

    • Separate the peptide-loaded vesicles from the unencapsulated peptide using methods such as:

      • Size Exclusion Chromatography (SEC): Pass the vesicle suspension through a gel filtration column (e.g., Sephadex G-50). The vesicles will elute in the void volume, while the smaller, free peptide will be retained and elute later.

      • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free peptide to pass through while retaining the vesicles.[15]

      • Dialysis: Dialyze the vesicle suspension against a large volume of buffer to remove the external, unencapsulated peptide.

  • Quantification of Peptide:

    • Lyse the vesicles to release the encapsulated peptide. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).[16]

    • Quantify the amount of peptide in the lysed vesicle fraction and the unencapsulated fraction using a suitable analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying peptides.[16]

      • Spectrophotometry: If the peptide has a chromophore or can be labeled with a fluorescent dye.

      • Amino Acid Analysis: A highly accurate but more complex method.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated peptide / Total initial amount of peptide) x 100

Stability of Peptide-Loaded Vesicles

The stability of peptide-loaded vesicles is critical for their storage and application. Stability can be assessed by monitoring changes in vesicle size, PDI, and peptide leakage over time at different storage conditions (e.g., 4°C).[17][18]

Conclusion

The incorporation of peptides into POPC vesicles is a versatile strategy for a wide range of applications. The choice of method should be carefully considered based on the specific requirements of the peptide and the intended application. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully prepare and characterize peptide-loaded POPC vesicles. For optimal results, it is recommended to empirically optimize the parameters for each specific peptide-lipid system.

References

Troubleshooting & Optimization

Technical Support Center: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems related to the stability and handling of POPC stock solutions.

1. What are the primary causes of POPC degradation in stock solutions?

The two main degradation pathways for POPC in solution are hydrolysis and oxidation.

  • Hydrolysis: This process involves the cleavage of the ester bonds, resulting in the formation of 1-lyso-2-palmitoyl-sn-glycero-3-PC (lyso-PC) and oleic acid, or 1-oleoyl-2-lyso-sn-glycero-3-PC and palmitic acid. Hydrolysis is accelerated by elevated temperatures and the presence of water.

  • Oxidation: The double bond in the oleoyl chain of POPC is susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, heat, and the presence of trace metal ions.[1] Environmental factors, such as low-level ozone, can also contribute to oxidative degradation.[1]

2. Which solvent is best for preparing POPC stock solutions: chloroform or ethanol?

Both chloroform and ethanol are commonly used solvents for POPC. However, they have different implications for long-term stability.

  • Ethanol: POPC is soluble in ethanol at approximately 25 mg/mL.[2] Ethanol is generally considered a better choice for stabilizing chloroform for the extraction of phospholipids, suggesting it may offer a more stable environment.[3]

  • Chloroform: While POPC is readily soluble in chloroform, this solvent can degrade over time to form acidic byproducts like hydrochloric acid and phosgene, which can accelerate the hydrolysis of phospholipids. This degradation is often inhibited by the addition of a small percentage of ethanol as a stabilizer. For long-term storage, chloroform is a viable option, but care must be taken to use high-purity, stabilized solvent and to store it properly. One user reported significant degradation in a 20-year-old chloroform stock of phospholipids.[4]

For routine use where the stock solution will be consumed relatively quickly, either solvent is acceptable if handled correctly. For long-term storage, ethanol may be a more prudent choice to avoid issues with chloroform degradation.

3. What are the optimal storage conditions for POPC stock solutions?

To maximize the stability of POPC stock solutions, the following conditions are recommended:

  • Temperature: Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[5]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.[6]

  • Container: Use glass vials with Teflon-lined caps.[6] Avoid plastic containers as plasticizers can leach into the organic solvent and contaminate the lipid solution.[6]

  • Light: Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil.

4. I see a precipitate in my POPC solution after thawing. What should I do?

Precipitation of lipids from organic solvents upon thawing can occur. Gentle warming of the solution in a water bath, accompanied by vortexing or sonication, can often redissolve the precipitate.[7] Ensure the solution is completely clear before use to guarantee a homogenous concentration.

5. How do freeze-thaw cycles affect the stability of my POPC stock solution?

Repeated freeze-thaw cycles can potentially impact the stability of POPC solutions. While primarily a concern for liposome suspensions where it can induce fusion and content leakage, it is good practice to minimize freeze-thaw cycles for stock solutions as well. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated temperature fluctuations of the entire stock.

Quantitative Data on POPC Stability

Table 1: Recommended Storage Conditions for POPC

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°C≥ 4 yearsAllow to warm to room temperature before opening to prevent condensation.
Stock Solution -20°CUp to 1 monthOverlay with inert gas. Protect from light.
Stock Solution -80°CUp to 6 monthsOverlay with inert gas. Protect from light. Aliquot for single use.

Table 2: Factors Affecting POPC Stock Solution Stability

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate hydrolysis and oxidation.Store at -20°C or -80°C.
Oxygen Promotes oxidation of the unsaturated fatty acid chain.Purge solution with inert gas (argon or nitrogen).
Light Can initiate photo-oxidation.Store in amber vials or protect from light.
Solvent Purity Impurities (e.g., acidic contaminants in chloroform) can catalyze degradation.Use high-purity, stabilized solvents.
Water Promotes hydrolysis of ester bonds.Use anhydrous solvents and minimize exposure to moisture.
pH Both acidic and basic conditions can catalyze hydrolysis.Maintain a neutral pH environment.
Freeze-Thaw Cycles May promote aggregation and potentially degradation.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL POPC Stock Solution in Ethanol

This protocol describes the preparation of a 25 mg/mL stock solution of POPC in ethanol.

  • Materials:

    • This compound (POPC) solid

    • Anhydrous ethanol (200 proof)

    • Glass vial with a Teflon-lined cap

    • Argon or nitrogen gas with a gentle stream delivery system

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the container of solid POPC to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of POPC into the glass vial. For example, for 1 mL of a 25 mg/mL solution, weigh 25 mg of POPC.

    • Add the appropriate volume of anhydrous ethanol to the vial.

    • Gently vortex the vial until the POPC is completely dissolved.[1]

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Immediately cap the vial tightly.

    • Label the vial with the name of the lipid, concentration, solvent, and date of preparation.

    • Store the solution at -20°C or -80°C as required.

Protocol 2: Assessment of POPC Stock Solution Stability by HPLC-MS

This protocol provides a general framework for assessing the stability of a POPC stock solution by monitoring the parent lipid and its primary hydrolysis product, lyso-PC, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Sample Preparation:

    • Prepare a series of POPC stock solutions in the desired solvent (e.g., ethanol or chloroform) at a known concentration (e.g., 1 mg/mL).

    • Store the solutions under different conditions to be tested (e.g., -20°C vs. -80°C, with and without an inert gas overlay).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each solution.

    • Dilute the aliquot to a suitable concentration for HPLC-MS analysis (e.g., 10 µg/mL) using the mobile phase.

  • HPLC-MS Analysis:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like formic acid or ammonium formate is commonly used.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

    • Detection: Monitor the parent ion of POPC and the parent ion of lyso-PC in positive ion mode.

  • Data Analysis:

    • Generate calibration curves for POPC and lyso-PC using standards of known concentrations.

    • Quantify the concentration of POPC and lyso-PC in each sample at each time point.

    • Calculate the percentage of POPC remaining and the percentage of lyso-PC formed over time for each storage condition.

    • Plot the percentage of POPC remaining versus time to determine the degradation rate under each condition.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh POPC Powder dissolve Dissolve in Solvent (Ethanol or Chloroform) weigh->dissolve purge Purge with Inert Gas (Argon/Nitrogen) dissolve->purge store Store at -20°C or -80°C purge->store aliquot Aliquot at Time Points store->aliquot Incubate under Test Conditions dilute Dilute for Analysis aliquot->dilute hplc_ms HPLC-MS Analysis dilute->hplc_ms quantify Quantify POPC & Degradation Products hplc_ms->quantify

Caption: Experimental workflow for preparing and testing the stability of POPC stock solutions.

troubleshooting_workflow start Issue with POPC Stock Solution precipitate Precipitate Observed After Thawing? start->precipitate degradation Suspected Degradation? start->degradation precipitate->degradation No warm_sonicate Gently Warm and Sonicate/ Vortex to Redissolve precipitate->warm_sonicate Yes check_storage Review Storage Conditions: - Temperature (-20°C / -80°C) - Inert Gas Overlay - Protection from Light degradation->check_storage Yes aliquot Consider Aliquoting to Minimize Future Freeze-Thaw Cycles warm_sonicate->aliquot check_solvent Verify Solvent Quality: - High Purity - Stabilized (if Chloroform) check_storage->check_solvent prepare_fresh Prepare Fresh Stock Solution Using Best Practices check_solvent->prepare_fresh

Caption: Troubleshooting decision tree for common POPC stock solution issues.

References

troubleshooting low encapsulation efficiency in POPC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency in 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in liposome formulation. This guide addresses potential causes and provides systematic solutions to improve the encapsulation of your therapeutic agent in POPC liposomes.

Question: My encapsulation efficiency is consistently low. What are the primary factors I should investigate?

Answer:

Low encapsulation efficiency in POPC liposomes can stem from several factors related to the properties of the encapsulated drug, the liposome formulation itself, and the preparation methodology. A systematic approach to troubleshooting is crucial for identifying the root cause.

Key areas to investigate include:

  • Physicochemical Properties of the Encapsulated Molecule: The solubility, charge, and size of the drug are critical. Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.[1][2][3] The efficiency of encapsulation is highly dependent on the compatibility of the drug with its intended compartment within the liposome.

  • Liposome Formulation Parameters: The composition of the lipid bilayer, including the drug-to-lipid ratio and the presence of other lipids like cholesterol, significantly impacts encapsulation.[4][5][6]

  • Liposome Preparation Method: The chosen method for liposome preparation (e.g., thin-film hydration, sonication, extrusion) and the specific process parameters used can dramatically affect encapsulation efficiency.[5][7]

  • Separation of Free and Encapsulated Drug: Inaccurate measurement of encapsulation efficiency can arise from incomplete separation of the unencapsulated drug from the liposomes.[8][9][]

Below is a troubleshooting workflow to help you systematically address these factors.

TroubleshootingWorkflow cluster_drug Drug Characteristics cluster_formulation Formulation Optimization cluster_method Preparation Method Refinement cluster_separation Analytical Verification start Start: Low Encapsulation Efficiency drug_properties Step 1: Evaluate Drug Properties start->drug_properties formulation Step 2: Optimize Formulation Parameters drug_properties->formulation Drug properties understood drug_check Hydrophilic or Lipophilic? Charge? Molecular Weight? drug_properties->drug_check method Step 3: Refine Preparation Method formulation->method Formulation optimized formulation_check Adjust Drug-to-Lipid Ratio Vary Cholesterol Content Modify pH/Ionic Strength of Hydration Buffer formulation->formulation_check separation Step 4: Verify Separation & Quantification method->separation Method refined method_check Optimize Hydration Conditions (Temp, Time) Control Sonication Parameters Standardize Extrusion (Cycles, Pressure) method->method_check success Success: Improved Encapsulation Efficiency separation->success Accurate measurement confirmed separation_check Use appropriate separation technique (SEC, Dialysis, Centrifugation) Validate quantification assay (HPLC, Spectroscopy) separation->separation_check

Caption: Troubleshooting workflow for low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Formulation and Drug Properties

Question: How does the drug-to-lipid ratio affect encapsulation efficiency?

Answer: The drug-to-lipid ratio is a critical parameter that significantly influences drug loading capacity.[4] Increasing the amount of drug relative to the lipid can lead to saturation of the liposome's capacity, resulting in a lower percentage of encapsulation. It is recommended to test a range of drug-to-lipid ratios to find the optimal balance for your specific molecule. For some drugs, a higher lipid concentration is necessary to achieve efficient encapsulation.[11] For example, with paclitaxel, a drug-to-lipid ratio of 1:60 was found to be optimal for stability, whereas a ratio of 1:30 resulted in poor formulation stability despite higher initial loading.[6][12]

Drug-to-Lipid Ratio (w/w)Typical Effect on Encapsulation Efficiency (%)Considerations
Low (e.g., 1:100)Generally higher EE%May result in low overall drug payload.
Medium (e.g., 1:50)Often optimalA good starting point for many small molecules.
High (e.g., 1:20)May decrease EE%Risk of drug precipitation and liposome instability.[6][12]

Question: What is the role of cholesterol in POPC liposomes and how does it impact encapsulation?

Answer: Cholesterol is a common component in liposome formulations that modulates membrane fluidity and stability.[4][6] By filling the gaps between phospholipid molecules, cholesterol increases the rigidity of the bilayer and reduces its permeability to water-soluble molecules.[4][6] This can lead to improved retention of encapsulated hydrophilic drugs. However, for lipophilic drugs that reside in the bilayer, high cholesterol content can sometimes decrease encapsulation by competing for space within the membrane.[6][12] The optimal phospholipid-to-cholesterol ratio is drug-dependent and should be empirically determined.

Cholesterol Content (molar %)Effect on MembraneImpact on Encapsulation
0%Highly fluid and permeableMay result in leakage of hydrophilic drugs.
30-50%Reduced fluidity, increased stabilityOften improves retention of hydrophilic drugs.[4]
>50%Can lead to phase separationMay decrease encapsulation of lipophilic drugs.[6][12]

Question: My drug is hydrophilic. How can I improve its encapsulation in the aqueous core?

Answer: For hydrophilic drugs, encapsulation efficiency is primarily dependent on the volume of the aqueous core and the drug's ability to be retained.[3] To improve encapsulation:

  • Optimize the Hydration Volume: The volume of the aqueous buffer used to hydrate the lipid film can be an important factor.[4]

  • Increase Lipid Concentration: A higher lipid concentration will result in a greater number of liposomes, and thus a larger total encapsulated volume.

  • Use Freeze-Thaw Cycles: Subjecting the liposome suspension to several cycles of freezing (in liquid nitrogen) and thawing can increase the entrapped volume and improve encapsulation efficiency.[13]

  • Consider Remote Loading: For ionizable hydrophilic drugs, creating a pH or ion gradient across the liposome membrane (remote loading) can dramatically increase encapsulation efficiency compared to passive loading.[5] The ammonium sulfate gradient method, for instance, has been shown to achieve high encapsulation efficiencies (over 90%) for certain drugs.[8]

Preparation Methods

Question: Which liposome preparation method is best for high encapsulation efficiency?

Answer: The optimal preparation method depends on the nature of the drug and the desired liposome characteristics.

  • Thin-Film Hydration: This is a widely used method, but it can result in multilamellar vesicles (MLVs) with low encapsulation efficiency for hydrophilic compounds.[3] Subsequent processing steps like sonication or extrusion are required to produce smaller, unilamellar vesicles.

  • Sonication: This method uses ultrasonic energy to break down MLVs into small unilamellar vesicles (SUVs). While effective for size reduction, it can lead to low encapsulation efficiency and potential degradation of the drug or lipids.[3]

  • Extrusion: This technique involves passing the liposome suspension through polycarbonate membranes with defined pore sizes. It is a reliable method for producing unilamellar vesicles of a controlled size and can improve encapsulation efficiency compared to sonication.[13]

  • Ethanol Injection: In this method, an ethanolic solution of lipids is injected into an aqueous phase. It can yield small liposomes but may result in poor encapsulation of hydrophilic compounds.[7]

The following diagram illustrates a typical workflow for liposome preparation using the thin-film hydration and extrusion method.

LiposomePreparation start Start: Lipids in Organic Solvent evaporation 1. Rotary Evaporation (Formation of thin lipid film) start->evaporation hydration 2. Hydration (Addition of aqueous buffer with drug) evaporation->hydration vortexing 3. Vortexing (Formation of Multilamellar Vesicles - MLVs) hydration->vortexing freeze_thaw 4. Freeze-Thaw Cycles (Optional) (Increases trapped volume) vortexing->freeze_thaw extrusion 5. Extrusion (Through polycarbonate membrane) freeze_thaw->extrusion final_product End: Unilamellar Vesicles (LUVs) extrusion->final_product

Caption: Workflow for POPC liposome preparation.

Measurement of Encapsulation Efficiency

Question: How can I accurately measure encapsulation efficiency?

Answer: Accurate determination of encapsulation efficiency (EE) requires two key steps: (1) separating the unencapsulated (free) drug from the liposomes, and (2) quantifying the amount of encapsulated drug.[8][14]

Step 1: Separation of Free Drug

Common separation techniques include:

  • Size Exclusion Chromatography (SEC): This is a reliable method that separates liposomes (which elute first) from smaller, free drug molecules.[8][11]

  • Dialysis: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to diffuse out while retaining the liposomes.[8][11]

  • Centrifugation/Ultrafiltration: This method uses centrifugal force to pellet the liposomes or a filter to retain them, allowing for the collection of the supernatant/filtrate containing the free drug.[8][9][]

Step 2: Quantification of Drug

After separation, the amount of encapsulated drug can be determined. This is often done by lysing the liposomes with a suitable solvent (e.g., methanol, Triton X-100) and then quantifying the drug concentration using an appropriate analytical method, such as:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate and specific quantification of the drug.[9][]

  • UV-Vis Spectroscopy: A simpler method suitable for drugs with a distinct chromophore.[8]

  • Fluorescence Spectroscopy: Used for fluorescent drugs or drugs labeled with a fluorescent tag.

The encapsulation efficiency is then calculated using the following formula:

EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing Large Unilamellar Vesicles (LUVs) with encapsulated material.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • Cholesterol (optional)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Drug to be encapsulated

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve POPC and cholesterol (if used) in chloroform in a round-bottom flask.[7]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tm of POPC is -2°C, so room temperature is sufficient).

    • Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent. A thin, uniform lipid film should be visible.

  • Hydration:

    • Add the hydration buffer containing the dissolved drug to the round-bottom flask.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the Tm for 1-2 hours. This process forms Multilamellar Vesicles (MLVs).[3]

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane 10-21 times to form LUVs of a uniform size.[12] The number of passes influences the size distribution.

Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of free drug from liposomes to calculate encapsulation efficiency.

Materials:

  • Liposome formulation

  • SEC column (e.g., Sephadex G-50 or similar)

  • Mobile phase (same as the hydration buffer)

  • Fraction collector

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading and Separation:

    • Carefully load a known volume of the liposome suspension onto the top of the column.

    • Begin elution with the mobile phase at a constant flow rate.

    • Collect fractions of a defined volume. Liposomes, being larger, will elute first in the void volume, followed by the smaller, free drug molecules.

  • Quantification:

    • Measure the drug concentration in the liposome-containing fractions. To do this, lyse the liposomes in each fraction (e.g., by adding methanol) to release the encapsulated drug.

    • Analyze the drug concentration using a pre-validated HPLC or spectrophotometric method.

    • Calculate the total amount of encapsulated drug by summing the amounts in the liposomal fractions.

  • Calculation:

    • Calculate the Encapsulation Efficiency (%) using the formula mentioned previously.

References

optimizing the extrusion process for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extrusion process of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) vesicles. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extrusion of POPC vesicles in a question-and-answer format.

Q1: Why is the extrusion pressure excessively high?

High extrusion pressure can be caused by several factors:

  • Membrane Clogging: The polycarbonate membrane may be clogged with lipid aggregates. To resolve this, you can pre-filter the hydrated lipid suspension through a larger pore size membrane (e.g., 0.4 µm) before extruding through the desired smaller pore size.[1]

  • Incorrect Temperature: Extrusion should be performed above the phase transition temperature (Tm) of the lipid. For POPC, the Tm is -2°C, so extrusion at room temperature is generally acceptable.[2][3] However, if other lipids with higher Tm are included in the formulation, the temperature should be adjusted accordingly.[4]

  • Lipid Concentration: A very high lipid concentration can increase viscosity and lead to higher required extrusion pressures. Consider diluting the lipid suspension if you consistently encounter this issue.

  • Lipid Composition: The inclusion of certain lipids, such as cholesterol, can increase the force required for extrusion.[5]

Q2: Why are my extruded vesicles not unilamellar?

The formation of multilamellar vesicles (MLVs) is a common issue. Here are some strategies to promote the formation of unilamellar vesicles (LUVs):

  • Increase the Number of Extrusion Passes: Passing the lipid suspension through the membrane multiple times (typically 10-20 passes) can improve the homogeneity and unilamellarity of the vesicle population.[6][7]

  • Decrease the Extrusion Pore Size: Using smaller pore size membranes (e.g., 50 nm) has been shown to increase the fraction of unilamellar vesicles.[8][9]

  • Incorporate Charged Lipids: Including a small percentage of a charged lipid (e.g., POPG) in the formulation can increase electrostatic repulsion between bilayers, which helps in the separation of lamellae and promotes unilamellarity.[8][9]

  • Reduce Ionic Strength: Lowering the ionic strength of the hydration buffer can also enhance electrostatic repulsion and favor the formation of unilamellar vesicles.[8][9]

  • Freeze-Thaw Cycles: Subjecting the multilamellar vesicle suspension to several freeze-thaw cycles before extrusion can help to break down large aggregates and facilitate the formation of smaller, unilamellar vesicles.[1][10]

Q3: The vesicle size is larger than the membrane pore size. Why is this happening?

It is not uncommon for the final vesicle size, as measured by techniques like Dynamic Light Scattering (DLS), to be slightly larger than the nominal pore size of the extrusion membrane.[5][10] This can be attributed to the elastic properties of the lipid bilayer, which can deform during passage through the pore and then relax into a larger, more energetically favorable spherical shape. The pressure applied during extrusion also plays a role; a simple model predicts that the vesicle radius should decrease as the square root of the applied pressure.[11]

Q4: My lipid solution is not becoming clear after extrusion. What does this indicate?

A cloudy or opaque appearance after the recommended number of extrusion passes often suggests that the vesicle suspension is still heterogeneous in size or contains a significant population of multilamellar vesicles.[6] If the force required for extrusion is very low, it could indicate a tear in the polycarbonate membrane, which would allow larger, un-extruded vesicles to pass through.[6] In this case, the extruder should be disassembled, and the membrane inspected for damage.

Q5: How can I minimize lipid loss during the preparation process?

Lipid loss can occur at various stages of vesicle preparation.[12] Here are some tips to minimize it:

  • Thorough Hydration and Resuspension: Ensure the dried lipid film is fully hydrated and resuspended. Insufficient resuspension can leave a significant amount of lipid on the surface of the glass vial.[12]

  • Careful Handling: When transferring the lipid suspension, be mindful of potential adsorption to pipette tips and syringe surfaces.

  • Extruder Type: Using gas-tight syringes and a well-designed mini-extruder can reduce lipid loss during the extrusion process to less than 10%.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the extrusion of POPC vesicles.

Table 1: Effect of Extrusion Pore Size and Pressure on Final Vesicle Diameter

Pore Size (nm)Extrusion Pressure (psi)Number of PassesResulting Vesicle Diameter (nm)
30~500566 ± 28
1001255138 ± 18
400~252360 ± 25

Data adapted from a study on pressure-controlled extrusion of lipid vesicles.[10]

Table 2: Influence of Cholesterol on Extrusion Force

Lipid CompositionExtrusion CycleExtrusion Force (N)
POPC1st16.4
POPC6th6.7
POPC:Cholesterol (70:30)1st>16.4 (higher than pure POPC)
POPC:Cholesterol (70:30)6th>6.7 (higher than pure POPC)

Qualitative and quantitative data indicate that the presence of cholesterol increases the force required for extrusion.[5]

Experimental Protocols

Protocol 1: Preparation of POPC Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol details the standard method for preparing POPC LUVs using the thin-film hydration and extrusion technique.

Materials:

  • This compound (POPC) in chloroform

  • Chloroform, HPLC grade

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (desired pore size, e.g., 100 nm)

  • Gas-tight syringes

  • Water bath or heating block

Procedure:

  • Lipid Film Preparation:

    • Add the desired amount of POPC in chloroform to a round-bottom flask.[7][14]

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.[7][15]

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[6][7]

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient).[15]

    • Add the warm buffer to the flask containing the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.[15]

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) until the lipid film is fully resuspended.[6] This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Optional: Freeze-Thaw Cycles:

    • For improved homogeneity, subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a warm water bath.[1][10] This step is particularly useful for smaller vesicle preparation.[10]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.[6]

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11 or 21 times) to ensure the final collection is in the opposite syringe.[6] The suspension should become clearer as extrusion progresses.[6]

  • Storage:

    • Store the resulting LUV suspension at 4°C. Vesicles are typically stable for several days to a week.[6]

Visualizations

Experimental Workflow for POPC Vesicle Extrusion

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration & Pre-treatment cluster_extrude Extrusion cluster_final Final Product dissolve Dissolve POPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Hydrate with Buffer (forms MLVs) dry->hydrate freeze_thaw Optional: Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through Polycarbonate Membrane (e.g., 100 nm, 11-21 passes) freeze_thaw->extrude final_product Unilamellar Vesicles (LUVs) extrude->final_product troubleshooting_pressure start High Extrusion Pressure Encountered q_temp Is extrusion T > Tm of all lipids? start->q_temp a_temp_no Increase temperature q_temp->a_temp_no No q_clog Is membrane clogged? q_temp->q_clog Yes end Problem Resolved a_temp_no->end a_clog_yes Prefilter suspension through a larger pore size membrane q_clog->a_clog_yes Yes q_conc Is lipid concentration > 25 mg/mL? q_clog->q_conc No a_clog_yes->end a_conc_yes Dilute lipid suspension q_conc->a_conc_yes Yes q_conc->end No a_conc_yes->end

References

Technical Support Center: Formation of Stable POPC Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Giant Unilamellar Vesicles (GUVs) composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in forming stable and high-quality POPC GUVs for your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GUV formation process.

Issue 1: Low Yield of GUVs

Q: I am getting a very low number of GUVs after the formation process. What could be the cause and how can I improve the yield?

A: Low GUV yield is a common issue that can stem from several factors related to the chosen formation method and experimental conditions.

Possible Causes & Solutions:

  • Suboptimal Electroformation Parameters: The voltage and frequency of the applied AC field significantly impact GUV formation.[1] For POPC GUVs, optimal preparation values are typically in the range of 10-100 Hz and 1.25–6.25 V/mm.[2]

  • Inefficient Gentle Hydration: The standard gentle hydration method on glass surfaces often results in low yields, especially in buffers with physiological ionic strengths.[3] Using a PVA-assisted swelling method can significantly increase the yield of GUVs.[4]

  • Lipid Film Quality: A non-uniform lipid film can lead to poor vesicle formation.[5] Using techniques like spin-coating can create a more uniform lipid film, improving reproducibility.[5][6]

  • High Salt Concentration: High ionic strength solutions can hinder GUV formation, particularly with electroformation, due to the screening of the electric field.[7][8] When working with physiological buffers, consider alternative methods like gel-assisted swelling or optimize electroformation parameters for high-frequency AC fields (e.g., 500 Hz).[4][6]

  • Presence of Charged Lipids: Incorporating high concentrations of charged lipids can destabilize the forming vesicles. For instance, with POPS, GUV formation becomes negligible at concentrations higher than 60 mol%.[6][9]

GUV_Formation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low GUV Yield Low GUV Yield Suboptimal Parameters Suboptimal Parameters Low GUV Yield->Suboptimal Parameters Poor Lipid Film Poor Lipid Film Low GUV Yield->Poor Lipid Film High Salt/Charged Lipids High Salt/Charged Lipids Low GUV Yield->High Salt/Charged Lipids Inefficient Hydration Inefficient Hydration Low GUV Yield->Inefficient Hydration Optimize Voltage/Frequency Optimize Voltage/Frequency Suboptimal Parameters->Optimize Voltage/Frequency Use Spin-Coating Use Spin-Coating Poor Lipid Film->Use Spin-Coating Modify Buffer/Lipid Composition Modify Buffer/Lipid Composition High Salt/Charged Lipids->Modify Buffer/Lipid Composition Alternative Methods (PVA-Swelling) Alternative Methods (PVA-Swelling) Inefficient Hydration->Alternative Methods (PVA-Swelling)

Caption: Troubleshooting workflow for low GUV yield.

Issue 2: GUVs are Unstable and Rupture Easily

Q: My POPC GUVs seem to form but then they rupture or appear unstable. How can I improve their stability?

A: GUV instability can be caused by a variety of factors, including lipid composition, osmotic stress, and handling procedures.

Possible Causes & Solutions:

  • Lipid Composition: The presence of certain lipids can affect membrane stability. While pure POPC GUVs can be stable, the addition of charged lipids can sometimes lead to instability.[10][11] For instance, positively charged lipids have been shown to increase GUV rupture during freeze-thawing compared to POPC alone.[11][12] Conversely, incorporating a small percentage of negatively charged lipids like POPG can improve resistance to rupture under stress.[10][11]

  • Osmotic Stress: A significant difference in osmolarity between the interior and exterior of the GUVs can lead to osmotic stress and subsequent rupture. Ensure that the osmolarity of your hydration buffer and the external solution are balanced.

  • Mechanical Stress: GUVs are delicate structures. When transferring them, use wide-bore pipette tips and handle them gently to minimize shear stress, which can cause them to break.[13]

  • Temperature Fluctuations: For some lipid compositions, temperature changes can induce phase transitions that affect membrane stability. Store GUVs at a constant, appropriate temperature. For many unsaturated lipids like POPC, room temperature is suitable.[13]

  • Long-term Storage: The stability of GUVs decreases over time. While some studies have shown that POPC GUVs can have a half-life of around 61 hours at ambient conditions, it is best to use them within a few hours of formation for optimal results.[13][14][15]

GUV_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors GUV Stability GUV Stability Balanced Osmolarity Balanced Osmolarity GUV Stability->Balanced Osmolarity Gentle Handling Gentle Handling GUV Stability->Gentle Handling Constant Temperature Constant Temperature GUV Stability->Constant Temperature Optimized Lipid Composition Optimized Lipid Composition GUV Stability->Optimized Lipid Composition Osmotic Stress Osmotic Stress Osmotic Stress->GUV Stability Mechanical Shear Mechanical Shear Mechanical Shear->GUV Stability Temperature Changes Temperature Changes Temperature Changes->GUV Stability High Charged Lipid Content High Charged Lipid Content High Charged Lipid Content->GUV Stability

Caption: Factors influencing GUV stability.

Frequently Asked Questions (FAQs)

Q1: What is the best method to form POPC GUVs?

A: The "best" method depends on your specific experimental requirements, such as the desired lipid composition and the buffer conditions.

  • Electroformation is a popular and effective method that can produce a high yield of unilamellar vesicles.[5] It is particularly well-suited for neutral or zwitterionic lipids like POPC in low-salt buffers.

  • Gentle Hydration (Swelling) is a simpler method that does not require an electric field. However, it often results in a lower yield and a higher proportion of multilamellar vesicles.[16] Modifications like using a PVA gel substrate (PVA-assisted swelling) can significantly improve the yield and quality of GUVs formed by hydration, even with charged lipids.[4]

  • Osmotic Shock can be used to form GUVs by rehydrating a dried lipid film with deionized water. The buffer concentration of the initial small liposome solution is a critical parameter.[17]

  • Microfluidics offers a high degree of control over GUV size and can produce monodisperse populations.[14]

Q2: I need to include cholesterol in my POPC GUVs. Are there any special considerations?

A: Yes, working with high concentrations of cholesterol can be challenging, especially with traditional electroformation.

  • Cholesterol Demixing: During the drying of the lipid film in conventional electroformation, cholesterol can form anhydrous crystals that do not get incorporated into the vesicle membrane.[5][6][7][18] This leads to a lower actual cholesterol concentration in the GUVs than in the initial lipid mixture.[6][7][18]

  • Reduced GUV Size: Increasing cholesterol content generally leads to a decrease in the average diameter of the GUVs.[2][6][9][18] This is likely due to the increased rigidity and decreased elasticity of the membrane.[6][18]

  • Optimized Protocols: To overcome cholesterol demixing, a modified electroformation protocol using a "damp" lipid film is recommended.[5][6][16][18] This involves techniques like rapid solvent exchange to form multilamellar vesicles first, followed by spin-coating onto the electrode without complete drying.[6][16][18]

Q3: Can I form POPC GUVs in a physiological salt buffer like PBS?

A: Forming GUVs in high ionic strength buffers is notoriously difficult with standard electroformation because the ions shield the electric field.[7][8] However, several strategies can be employed:

  • High-Frequency AC Field: Using higher frequencies (e.g., 500 Hz) during electroformation can improve GUV formation in saline solutions.[4][6][9]

  • Gel-Assisted Swelling: Methods using agarose or PVA gels to support the lipid film during hydration have been shown to be effective for GUV formation in physiological buffers.[4]

  • PEGylated Lipids and Sugar: A modified gentle hydration method that includes a PEGylated lipid and sugar in the lipid film has been shown to improve GUV formation in physiological salt concentrations.[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature to guide your experimental design.

Table 1: Electroformation Parameters for POPC GUVs

Parameter Recommended Range Notes
Frequency 10 - 100 Hz Optimal for GUV preparation.[2] Higher frequencies (e.g., 500 Hz) may be needed for saline solutions.[4][6][9]
Voltage (Field Strength) 1.25 – 6.25 V/mm Optimal for GUV preparation.[2] The largest vesicles were observed at 10 Hz and 3.75 V/mm.[2]

| Formation Time | > 4 hours | Prolonged time beyond 4 hours does not significantly influence the outcome.[1] |

Table 2: Effect of Cholesterol on POPC GUV Diameter (Electroformation)

Cholesterol/POPC Molar Ratio Average GUV Diameter (µm) Reference
0 45.5 ± 5 [18]
0.5 32.67 ± 1.28 [18]
1.0 24.51 ± 0.8 [18]
1.5 29.18 ± 0.08 [18]

| 2.0 | 26.97 ± 2.95 |[18] |

Table 3: Stability of POPC GUVs

Storage Condition Stability Metric Value Reference
Ambient, in the dark Half-life ~61 ± 2 hours [14]

| Room temperature, in the dark | Average decay time (1/e) of fluorescence | 31.5 ± 8.5 days |[15] |

Experimental Protocols

Protocol 1: Electroformation of POPC GUVs (Standard Method)
  • Lipid Film Preparation:

    • Prepare a solution of POPC in an organic solvent (e.g., chloroform) at a concentration of 1-2 mg/mL.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto conductive indium tin oxide (ITO) coated glass slides.

    • Allow the solvent to evaporate completely in the air, then place the slides under a vacuum for at least 1-2 hours to remove any residual solvent, creating a dry lipid film.[5]

  • Assembly of the Electroformation Chamber:

    • Create a chamber by placing a silicone spacer between two ITO slides, with the conductive sides facing inwards.

  • Hydration and Vesicle Formation:

    • Fill the chamber with a low ionic strength hydration solution (e.g., a sucrose solution of desired osmolarity).

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. A typical starting point is 10 Hz and 1.5 V.[13]

    • Allow the vesicles to form for at least 2-4 hours at a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient).[1]

  • Harvesting GUVs:

    • Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid shear stress.[13]

Protocol 2: Gel-Assisted Swelling of POPC GUVs
  • Substrate Preparation:

    • Prepare a 5% (w/w) polyvinyl alcohol (PVA) solution by dissolving PVA in pure water at 90°C with stirring.[20]

    • Spread the PVA solution onto a clean glass coverslip and dry it in an oven at 50°C for 30 minutes to form a thin gel film.[20]

  • Lipid Deposition:

    • Spread a small volume (e.g., 20 µL) of the POPC solution in chloroform onto the dried PVA film.

    • Place the coverslip under vacuum overnight to ensure all solvent is removed.[20]

  • Hydration and GUV Formation:

    • Place the lipid-coated coverslip in an observation chamber.

    • Gently add the desired hydration buffer (this method works well with physiological buffers like PBS) onto the lipid film.[4]

    • GUVs will begin to form within an hour and can be monitored by phase-contrast microscopy.[4]

  • Collection:

    • Carefully pipette the GUV suspension from the surface of the gel.

References

Technical Support Center: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Solubility in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) and its solubility in chloroform.

Troubleshooting Guide: Enhancing POPC Solubility in Chloroform

Researchers may encounter challenges in completely dissolving POPC in chloroform, leading to particulate matter or cloudy solutions. This guide offers a systematic approach to identify and resolve these issues.

Initial Assessment Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A POPC solution in chloroform is not clear B Verify POPC Quality & Storage A->B Start Here C Assess Chloroform Quality B->C If POPC is of high quality F Clear POPC solution obtained B->F Issue Resolved D Optimize Dissolution Technique C->D If chloroform is pure & dry C->F Issue Resolved E Consider Solvent Modification D->E If issues persist D->F Issue Resolved E->F Successful Dissolution

Caption: Troubleshooting workflow for POPC solubility issues.

Issue 1: Incomplete Dissolution or Presence of Particulates

Possible Cause 1: Quality and Age of POPC

The quality and handling of POPC are paramount for achieving good solubility. Over time, phospholipids can degrade or oxidize, which may affect their solubility characteristics.

Recommended Actions:

  • Use Fresh Lipid: Whenever possible, use a fresh, unopened vial of POPC. One researcher noted that switching to a new batch of POPC resolved their solubility issues.[1]

  • Proper Storage: Store POPC at -20°C in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize oxidation and moisture absorption.[2]

  • Visual Inspection: Before use, visually inspect the POPC powder. It should be a white to off-white powder.[3] Any discoloration may indicate degradation.

Possible Cause 2: Chloroform Quality

The purity and water content of the chloroform can significantly impact the solubility of phospholipids.

Recommended Actions:

  • Use High-Purity, Dry Chloroform: Employ a high-purity, anhydrous grade of chloroform.

  • Proper Solvent Storage: Store chloroform in a tightly sealed, amber glass bottle to prevent the absorption of atmospheric moisture and degradation from light.

Experimental Protocol: Validating POPC and Chloroform Quality

  • Objective: To determine if the issue lies with the POPC or the chloroform.

  • Materials:

    • Problematic POPC

    • New vial of high-purity POPC

    • Currently used chloroform

    • New bottle of anhydrous, high-purity chloroform

    • Glass test tubes or vials

  • Procedure:

    • Prepare four separate samples as outlined in the table below.

    • Add a small, equivalent amount of POPC to each of the four tubes.

    • Add the same volume of the respective chloroform to each tube to achieve a target concentration (e.g., 20 mg/mL).[3]

    • Vortex each tube for 30-60 seconds.

    • Visually inspect for complete dissolution.

Data Presentation: Quality Validation Matrix

SamplePOPC SourceChloroform SourceExpected Outcome if POPC is the IssueExpected Outcome if Chloroform is the Issue
1ProblematicCurrentIncomplete DissolutionIncomplete Dissolution
2New CurrentComplete Dissolution Incomplete Dissolution
3ProblematicNew Incomplete DissolutionComplete Dissolution
4New New Complete DissolutionComplete Dissolution
Issue 2: Solution Becomes Cloudy or Precipitates Over Time

Possible Cause 1: Use of Co-solvents

While co-solvents can aid in initial dissolution, they can also lead to stability issues if not used correctly.

Recommended Actions:

  • Minimize Methanol: If using a chloroform/methanol mixture, use the minimum amount of methanol required to achieve dissolution. A common starting point is a 9:1 (v/v) chloroform:methanol ratio.[1]

  • Solvent Evaporation: If the downstream application allows, after dissolution in a chloroform/methanol mixture, the solvent can be evaporated to form a thin lipid film, which is then rehydrated in the desired buffer.[4][5]

Possible Cause 2: Temperature Effects

Temperature fluctuations can affect the solubility of lipids.

Recommended Actions:

  • Maintain Consistent Temperature: Store the POPC/chloroform solution at a stable room temperature unless specified otherwise for long-term storage.

  • Warming: Gentle warming of the solution may help redissolve any precipitate that has formed upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of POPC in chloroform?

A product specification sheet indicates a solubility of 20 mg/mL in chloroform, resulting in a clear solution.[3]

Q2: I am still having trouble dissolving POPC in pure chloroform. What else can I try?

For phospholipids that are difficult to solubilize in pure chloroform, the addition of a small amount of a more polar solvent can be beneficial.

Recommended Solvent Modification:

  • Addition of Methanol: A common practice is to use a chloroform/methanol mixture. A ratio of 9:1 (v/v) is a good starting point.[1]

  • For Acidic Lipids: While POPC is a neutral phospholipid, for acidic lipids that are particularly difficult to dissolve, adding a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) has been suggested.[2] This approach could be cautiously tested for stubborn POPC dissolution issues.

Experimental Protocol: Improving Dissolution with Co-solvents

  • Objective: To enhance the solubility of POPC using a co-solvent.

  • Materials:

    • POPC powder

    • Chloroform

    • Methanol

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of POPC into a glass vial.

    • Prepare a 9:1 (v/v) mixture of chloroform and methanol.

    • Add the solvent mixture to the POPC to the desired concentration.

    • Vortex the vial until the lipid is completely dissolved.

Decision Pathway for Solvent Selection

A Start with Pure Chloroform B Is the solution clear? A->B C Yes B->C D No B->D E Add Methanol (e.g., 9:1 Chloroform:Methanol) D->E F Is the solution clear now? E->F G Yes F->G H No F->H I Consider further optimization or lipid quality check H->I

Caption: Decision tree for selecting the appropriate solvent system.

Q3: How should I prepare a POPC solution for creating liposomes?

A standard method involves dissolving the lipid in an organic solvent, followed by evaporation to create a thin film.

Experimental Protocol: Thin Film Hydration Method

  • Dissolution: Dissolve the POPC in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[5]

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's interior.

  • Drying: Place the flask under a high vacuum for at least 24 hours to ensure all residual solvent is removed.[5]

  • Hydration: Add an aqueous buffer to the flask and agitate to hydrate the lipid film, forming liposomes.

Q4: Can sonication be used to improve the solubility of POPC in chloroform?

While sonication is commonly used to disperse lipids in aqueous media to form liposomes or micelles, it is generally not the primary method for dissolving lipids in an organic solvent like chloroform. Vigorous mixing, such as vortexing, is typically sufficient. If dissolution is still an issue, solvent modification is a more appropriate first step.

References

Technical Support Center: Differential Scanning Calorimetry of POPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts in Differential Scanning Calorimetry (DSC) analysis of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected main phase transition temperature (Tm) for POPC liposomes?

The main phase transition (gel to liquid-crystalline phase) temperature (Tm) for POPC is approximately -2°C to -4°C. However, this value can be influenced by factors such as the hydration medium, presence of impurities, and the specific preparation method of the liposomes.

Q2: Why is my DSC baseline drifting or noisy?

Baseline drift or noise in DSC measurements can arise from several factors.[1] Improper sample preparation, insufficient thermal equilibration between the sample and the reference pan, and instrument-related issues are common causes.[1] Ensuring that the sample and reference pans are properly sealed and have good thermal contact with the DSC sensor is crucial.[2][3] Additionally, allowing sufficient equilibration time at the starting temperature before initiating the scan can help stabilize the baseline.[1][4]

Q3: I am observing unexpected peaks in my POPC thermogram. What could they be?

Unexpected peaks, often referred to as "ghost peaks" or artifacts, can be caused by a variety of issues. These can include:

  • Sample heterogeneity: The presence of multilamellar vesicles (MLVs) and unilamellar vesicles (LUVs) of varying sizes can lead to broader or multiple transitions.[5]

  • Contamination: Impurities in the lipid sample or buffer can introduce their own thermal events.[6]

  • Pan-related issues: Deformation of the DSC pan or a poor seal can cause abrupt changes in heat flow that appear as peaks.[2][7] It is important that the pan bottom is flat to ensure good thermal contact.[2][3]

  • Metastable states: The method of liposome preparation can sometimes result in a meta-stable state, which may show a shifted transition temperature upon reheating.[8][9]

Q4: How does the scan rate affect the DSC thermogram of POPC liposomes?

The heating and cooling rates can significantly influence the appearance of the DSC thermogram.[10][11] Higher scan rates can increase the sensitivity of the measurement, making weak transitions more apparent. However, very high rates can also lead to a shift in the apparent transition temperature to higher values and a broadening of the peak.[10][11] For lipid vesicles, a scan rate of 10°C/min or 20°C/min is often recommended as a starting point.[10]

Q5: Should I use multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) for my DSC experiments?

The choice between MLVs and LUVs can affect the DSC results. MLVs often exhibit broader phase transitions compared to the sharper transitions typically seen with LUVs.[12] The preparation method for LUVs, which often involves extrusion, generally results in a more homogeneous sample population.[12] For many biophysical studies, LUVs are preferred due to their defined size and lamellarity.

Troubleshooting Guides

Common DSC Artifacts and Solutions
ArtifactPotential Cause(s)Recommended Solution(s)
Baseline Drift - Improperly sealed pans. - Mismatched sample and reference pans. - Insufficient thermal equilibration.[1]- Ensure pans are hermetically sealed, especially for liquid samples.[2] - Use pans of the same type and similar mass for the sample and reference.[2] - Increase the pre-scan equilibration time.[4]
Noisy Baseline - Air bubbles in the sample.[1] - Poor thermal contact between the pan and the sensor.[2][3] - Instrument instability.- Degas the buffer and sample suspension before loading.[4] - Ensure the bottom of the pan is flat and makes good contact with the sensor.[2][3] - Run a baseline with empty pans to check instrument performance.
Asymmetric or Broad Peaks - Sample heterogeneity (e.g., mixed vesicle sizes).[5] - High scan rate.[10] - Presence of impurities.[6]- Prepare LUVs by extrusion for a more uniform sample.[12] - Optimize the scan rate; try a slower rate to improve resolution.[10][11] - Use high-purity lipids and buffers.
Shift in Transition Temperature (Tm) - Incorrect temperature calibration. - Scan rate effects.[10] - Sample in a metastable state.[9]- Calibrate the DSC instrument with appropriate standards. - Report the scan rate with the Tm value. - Perform multiple heating and cooling scans to check for reproducibility.[4]
Irreproducible Scans - Sample degradation or changes between scans. - Inconsistent sample loading. - Leaking pans.- Check the thermal stability of your sample.[2] - Ensure consistent sample volume and concentration for each run. - Inspect pans for leaks after each run.[2]

Experimental Workflow for Minimizing Artifacts

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_troubleshoot Troubleshooting start Start: High-Purity POPC thin_film Create Thin Lipid Film start->thin_film hydration Hydrate with Degassed Buffer thin_film->hydration vortex Vortex to form MLVs hydration->vortex extrusion Extrude to form LUVs (Optional) vortex->extrusion load_sample Load Sample and Reference vortex->load_sample extrusion->load_sample equilibration Equilibrate at Start Temperature load_sample->equilibration scan Perform Heating/Cooling Scans equilibration->scan analyze Analyze Data scan->analyze check_baseline Check Baseline Stability analyze->check_baseline check_peaks Inspect Peak Shape & Tm check_baseline->check_peaks repeat Repeat with New Sample check_peaks->repeat repeat->start If artifacts persist, re-evaluate preparation

Caption: Workflow for POPC liposome preparation and DSC analysis.

Detailed Experimental Protocol: Preparation of POPC LUVs for DSC

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) of POPC using the thin-film hydration and extrusion method, which is designed to produce a homogeneous sample suitable for DSC analysis.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform

  • Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Transfer the desired amount of POPC in chloroform to a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Degas the buffer by stirring under vacuum for at least 15 minutes to prevent air bubble formation.[4]

    • Add the degassed buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs). For lipids with higher transition temperatures, hydration should be performed above their Tm.

  • Extrusion (Formation of LUVs):

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11-21 times.[12] This process forces the liposomes through the membrane, resulting in the formation of LUVs with a more uniform size distribution.[12]

  • Sample Preparation for DSC:

    • Accurately weigh an empty hermetic aluminum DSC pan and lid.

    • Load the prepared LUV suspension (typically 10-50 µL) into the pan. A sample mass of around 10 mg is often recommended for optimal results.[2]

    • Hermetically seal the pan.

    • Prepare an identical empty, sealed pan to be used as the reference.[2]

  • DSC Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at the desired starting temperature for a sufficient amount of time (e.g., 15 minutes) to achieve a stable baseline.[4]

    • Perform the heating and cooling scans at the desired rate (e.g., 10°C/min). It is advisable to run at least three scans to check for the reproducibility of the thermal event.[4]

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_baseline Baseline Issues cluster_peak Peak-Related Issues start Observe DSC Artifact is_baseline_unstable Is the baseline drifting or noisy? start->is_baseline_unstable check_pans Check Pan Sealing & Mass Balance is_baseline_unstable->check_pans Yes is_peak_abnormal Is the peak shape abnormal or Tm shifted? is_baseline_unstable->is_peak_abnormal No check_equilibration Increase Equilibration Time check_pans->check_equilibration check_degassing Ensure Sample/Buffer is Degassed check_equilibration->check_degassing check_degassing->is_peak_abnormal check_scan_rate Optimize Scan Rate is_peak_abnormal->check_scan_rate Yes end Artifact Minimized is_peak_abnormal->end No check_sample_prep Review Liposome Preparation Protocol check_scan_rate->check_sample_prep check_purity Verify Lipid and Buffer Purity check_sample_prep->check_purity check_purity->end

Caption: Troubleshooting logic for common DSC artifacts.

References

refinement of force fields for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC in MD simulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of force fields for 1-Oleoyl-2-palmolitoyl-sn-glycero-3-PC (POPC) in molecular dynamics (MD) simulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to validate when refining a POPC force field?

A1: The most critical parameters to validate are those that reflect the structural and dynamic properties of the POPC bilayer. These include the area per lipid, the deuterium order parameters (SCD) of the acyl chains, and the bilayer thickness. These properties are sensitive to the force field parameters and have well-established experimental values for comparison.

Q2: Which force fields are commonly used for POPC simulations and what are their known limitations?

A2: Several force fields are widely used for simulating lipid bilayers, including CHARMM36, AMBER (specifically with Lipid17/Slipids parameters), and GROMOS.[1] Each has undergone refinements to better reproduce experimental data. However, limitations can include inaccuracies in lipid-cholesterol interactions, over-binding of ions to the membrane surface, and discrepancies in reproducing the exact profile of deuterium order parameters, especially around the double bond of the oleoyl chain.[1][2]

Q3: What is a common artifact to watch out for in lipid bilayer simulations?

A3: A significant artifact can arise from the improper treatment of long-range electrostatic interactions. Truncating electrostatic interactions can lead to artificial ordering of the lipid headgroups, a decrease in the area per lipid, and an increase in the ordering of the acyl chains.[3][4][5] It is highly recommended to use methods like the Particle Mesh Ewald (PME) summation for accurate calculations.[3][4]

Q4: Why is the calculated deuterium order parameter for the oleoyl chain's double bond incorrect in my simulation?

A4: This is a known issue in some analysis tools and older force field versions. The calculation of order parameters for unsaturated carbons (like C9 and C10 in the oleoyl chain) requires specific handling that is not always correctly implemented.[1] It is crucial to use validated analysis tools and be aware of potential inaccuracies in how united-atom force fields represent these carbons. Some analysis tools in simulation packages like GROMACS have had known issues with this calculation.[1][6]

Troubleshooting Guides

Issue 1: Incorrect Area Per Lipid in NPT Simulations

Symptom: The simulated area per lipid for your POPC bilayer is significantly different from the experimental value (see Table 1).

Possible Causes & Solutions:

  • Force Field Inaccuracies: The Lennard-Jones parameters, particularly for the headgroup and acyl chain atoms, strongly influence the packing of lipids.

    • Solution: Consider using a more recent, well-validated force field like CHARMM36 or Slipids. If you are developing your own parameters, you may need to refine the Lennard-Jones parameters by comparing with experimental data. This can involve systematically adjusting the repulsion parameter to modulate lipid packing.[7]

  • Incorrect Electrostatic Treatment: As mentioned in the FAQs, truncating electrostatics can artificially compress the bilayer.

    • Solution: Ensure you are using a proper method for long-range electrostatics, such as PME.

  • Insufficient Equilibration: The system may not have reached equilibrium, and the box dimensions are still fluctuating.

    • Solution: Extend your simulation time and monitor the area per lipid until it converges to a stable value. Equilibration at a higher temperature can sometimes accelerate this process, followed by a production run at the target temperature.

Issue 2: Gaps or Voids Appearing in the Bilayer

Symptom: Visual inspection of your simulation trajectory shows unrealistic gaps or voids between lipids or between the lipid and solvent layers.

Possible Causes & Solutions:

  • Improper Pressure Coupling: Using isotropic pressure coupling for a membrane system can lead to these artifacts.

    • Solution: Use semi-isotropic pressure coupling. This applies pressure independently in the lateral (x-y) and normal (z) dimensions, which is appropriate for the anisotropic nature of a lipid bilayer.

  • Poor Initial Configuration: The initial placement of lipids and solvent might be suboptimal, leading to gaps that persist for some time.

    • Solution: Ensure your initial system is well-packed. Many membrane building tools can generate well-hydrated and pre-equilibrated bilayer structures. A short energy minimization and NVT equilibration before the main NPT run can also help resolve initial clashes and poor contacts.

Issue 3: Discrepancies in Deuterium Order Parameters

Symptom: The calculated SCD profile from your simulation does not match experimental data, particularly for the glycerol backbone or the acyl chains.

Possible Causes & Solutions:

  • Inaccurate Torsional Parameters: The dihedral potentials for the glycerol backbone and the acyl chains directly influence the conformational ensemble and thus the orientation of the C-H bonds.

    • Solution: This is a common area for force field refinement. The torsional parameters may need to be re-parameterized by fitting to high-level quantum mechanical calculations or by comparing with experimental NMR data.[8][9]

  • Incorrect Calculation Method: The tool or script used to calculate the order parameters might be flawed, especially for unsaturated carbons.

    • Solution: Use a validated tool for this analysis. For GROMACS, the gmx order tool can be used, but be aware of its limitations for unsaturated lipids in older versions.[3][6] Always verify that the analysis method is appropriate for your force field (all-atom vs. united-atom).[6]

Data Presentation

Table 1: Experimental and Simulated Properties of POPC Bilayers
PropertyExperimental ValueSimulated Value (CHARMM36)Simulated Value (Slipids)
Area per Lipid (Ų)64.3 ± 1.5~65~64
Bilayer Thickness (Å)37.5 ± 1.0~37~38
SCD (sn-1, C8)~0.20~0.20~0.21
SCD (sn-2, C9=C10)~0.05 - 0.09~0.07~0.08

Note: Simulated values are approximate and can vary with simulation conditions. Experimental values are typically measured at 303 K.

Experimental Protocols

Protocol 1: Calculation of Deuterium Order Parameters from MD Trajectories (using GROMACS)

This protocol outlines the use of the gmx order tool in GROMACS to calculate the deuterium order parameter (SCD) for the acyl chains of POPC.

Prerequisites: A GROMACS trajectory file (.xtc or .trr), a topology file (.tpr), and an index file (.ndx).

Steps:

  • Create an Index File: You will need separate index groups for the carbons of the sn-1 and sn-2 chains.

    Within the make_ndx prompt, create groups for the carbons of each chain (e.g., "sn1_carbons" and "sn2_carbons").

  • Run gmx order: Execute the command for each chain separately.

    Select the "sn1_carbons" group when prompted. The -d z flag assumes the bilayer normal is along the z-axis. The output scd_sn1.xvg will contain the SCD values for each carbon in the chain.

  • Repeat for the sn-2 (oleoyl) chain:

    Select the "sn2_carbons" group. Be cautious with the interpretation of the results for the unsaturated carbons.

Protocol 2: General Workflow for Refining Lennard-Jones and Torsional Parameters

This is a generalized iterative protocol for refining non-bonded and torsional parameters of a lipid force field.

  • Initial Parameterization: Start with an existing force field or use parameters from analogous molecules.

  • Reference Data Generation: Obtain high-quality reference data.

    • For Torsional Parameters: Perform quantum mechanical scans of dihedral angles for relevant fragments of the POPC molecule.

    • For Lennard-Jones Parameters: Use experimental data for pure liquids that are representative of the chemical groups in POPC to fit densities and heats of vaporization.

  • Simulation: Run MD simulations of a POPC bilayer with the current parameter set.

  • Analysis: Calculate key observables from the simulation, such as the area per lipid and deuterium order parameters.

  • Comparison: Compare the simulated observables with experimental data.

  • Parameter Adjustment:

    • If SCD profiles are incorrect, adjust the corresponding torsional parameters to better match the QM energy profiles or experimental order parameters.[8]

    • If the area per lipid is incorrect, adjust the Lennard-Jones parameters (typically the repulsive term) of the relevant atom types.[7]

  • Iteration: Repeat steps 3-6 until the simulated properties converge to the experimental values within an acceptable tolerance.

Mandatory Visualization

ForceFieldRefinementWorkflow cluster_prep Preparation cluster_iteration Iterative Refinement Cycle cluster_validation Validation initial_params Initial Force Field Parameters simulation MD Simulation of POPC Bilayer initial_params->simulation ref_data Reference Data (QM Scans / Experimental Data) comparison Compare Simulation with Reference Data ref_data->comparison analysis Calculate Observables (Area per Lipid, SCD) simulation->analysis analysis->comparison adjustment Adjust Parameters (Torsional / Lennard-Jones) comparison->adjustment Discrepancy? final_ff Final Refined Force Field comparison->final_ff Converged? adjustment->simulation Iterate

Caption: Workflow for the iterative refinement of lipid force field parameters.

TroubleshootingTree start Simulation Artifact Observed q_area Incorrect Area per Lipid? start->q_area q_gaps Gaps or Voids in Bilayer? start->q_gaps q_scd Incorrect SCD Profile? start->q_scd sol_area_ff Refine Lennard-Jones Parameters q_area->sol_area_ff Yes sol_area_pme Use PME for Electrostatics q_area->sol_area_pme Yes sol_gaps_pressure Use Semi-isotropic Pressure Coupling q_gaps->sol_gaps_pressure Yes sol_scd_torsion Refine Torsional Parameters q_scd->sol_scd_torsion Yes sol_scd_tool Use Validated Analysis Tool q_scd->sol_scd_tool Yes

Caption: Decision tree for troubleshooting common MD simulation artifacts.

References

Technical Support Center: 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and handling of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) liposomes.

Troubleshooting Guide

My POPC liposome suspension shows visible aggregation or precipitation immediately after preparation. What could be the cause?

Immediate aggregation of POPC liposomes can stem from several factors related to the formulation and preparation process. Below are potential causes and their solutions.

  • Suboptimal pH: The pH of the hydration buffer can influence the surface charge of the liposomes. For POPC, which is a zwitterionic lipid, a neutral pH is generally recommended to maintain stability. Extreme pH values can lead to hydrolysis and changes in surface charge, promoting aggregation.[1][2]

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[1][3]

  • Inadequate Homogenization: The method used to size the liposomes, such as extrusion or sonication, may not have been sufficient to produce a uniform population of small unilamellar vesicles (SUVs).[4]

  • High Lipid Concentration: Preparing liposomes at a very high lipid concentration can increase the likelihood of vesicle fusion and aggregation.[5]

My POPC liposomes appear stable initially but aggregate after a few days of storage. What is causing this delayed aggregation?

Delayed aggregation is often related to the long-term stability of the liposome formulation and storage conditions.

  • Inadequate Storage Temperature: Storing liposomes at inappropriate temperatures can lead to lipid phase transitions or hydrolysis, which can destabilize the vesicles and cause aggregation. For POPC liposomes, storage at 4°C is generally recommended.[1]

  • Lack of Steric Stabilization: For applications in complex media or for long-term storage, steric stabilization can be crucial. The absence of a hydrophilic polymer shield on the liposome surface can make them more susceptible to aggregation over time.

  • Lipid Oxidation: The oleoyl chain in POPC is unsaturated and can be prone to oxidation, which can alter the membrane properties and lead to instability and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for preparing and storing POPC liposomes to prevent aggregation?

For POPC liposomes, maintaining a pH between 6.5 and 7.5 is generally recommended for optimal stability.[1][2] Drastic deviations from this range can lead to lipid hydrolysis and changes in the vesicle surface properties, promoting aggregation.[6][7]

Q2: What is the recommended ionic strength for POPC liposome preparations?

To minimize aggregation due to charge screening, it is advisable to use buffers with a low to moderate ionic strength, typically in the range of 10-150 mM.[3] If your application requires high salt concentrations, consider incorporating charged lipids or PEGylated lipids to enhance stability.

Q3: What is a suitable lipid concentration for preparing POPC liposomes?

A common concentration range for preparing POPC liposomes is 1-10 mM.[5] If you observe aggregation, consider diluting your lipid concentration.

Q4: How can I improve the stability of my POPC liposomes against aggregation?

Several strategies can be employed to enhance the stability of POPC liposomes:

  • Incorporate Charged Lipids: Including a small molar percentage (e.g., 5-10 mol%) of a charged lipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) for a negative charge, can increase electrostatic repulsion between vesicles and prevent aggregation. A zeta potential with a magnitude greater than 30 mV is generally indicative of good stability.[1][8][9][10]

  • Add PEGylated Lipids: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) creates a hydrophilic layer on the surface of the liposomes. This provides a steric barrier that prevents close contact and fusion of vesicles, a process known as steric stabilization.[11][12]

  • Control Temperature: Ensure that all preparation steps, especially hydration and extrusion, are performed above the phase transition temperature of POPC (-2°C). Store the final liposome suspension at 4°C.[1]

Q5: How can I characterize the aggregation state of my POPC liposomes?

Dynamic Light Scattering (DLS) is a widely used technique to measure the size distribution of liposomes.[13][14][15][16] An increase in the average particle size or the appearance of multiple peaks in the size distribution can indicate aggregation. The Polydispersity Index (PDI) from DLS measurements also provides information on the heterogeneity of the sample; a PDI value below 0.2 is generally considered indicative of a monodisperse population.[4]

Data Presentation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Minimizes lipid hydrolysis and maintains surface charge stability.[1][2]
Ionic Strength 10 - 150 mMReduces charge screening effects that can lead to aggregation.[3]
Lipid Concentration 1 - 10 mMLower concentrations can reduce the frequency of vesicle collisions and fusion.[5]
Zeta Potential > |±30 mV|Indicates sufficient electrostatic repulsion to maintain a stable suspension.[1][8][9][10]
Polydispersity Index (PDI) < 0.2Suggests a uniform and monodisperse population of liposomes.[4]

Experimental Protocols

Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • This compound (POPC)

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of POPC in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the solvent's boiling point (e.g., 30-40°C) to evaporate the chloroform.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[17][18][19][20][21]

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of POPC (-2°C). Room temperature is sufficient.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.[17][18][19][20][21]

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the syringes.

    • Pass the suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11 or 21 times). This will reduce the size and lamellarity of the vesicles, resulting in a translucent suspension of SUVs.[19][20][21]

  • Storage:

    • Store the final liposome suspension at 4°C.[1]

Characterization of Liposome Size by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (typically in the range of 0.1 to 1 mg/mL). The exact dilution will depend on the instrument's sensitivity.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the dispersant (buffer) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The software will provide the average particle size (Z-average), the size distribution, and the Polydispersity Index (PDI).[15][16]

Measurement of Zeta Potential

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in an appropriate low-conductivity medium, such as 10 mM NaCl, to avoid excessive Joule heating during the measurement.[22]

  • Instrument Setup:

    • Use a specific zeta potential cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with the dilution medium.

    • Carefully inject the diluted sample into the cell, avoiding the introduction of air bubbles.

  • Measurement:

    • Place the cell in the instrument.

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[23]

  • Data Analysis:

    • The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry or Smoluchowski equation. The results will indicate the surface charge of the liposomes.[22]

Mandatory Visualization

TroubleshootingWorkflow start Visible Aggregation in POPC Liposome Suspension check_time When is aggregation observed? start->check_time cause_immediate Potential Immediate Causes check_time->cause_immediate Immediate cause_delayed Potential Delayed Causes check_time->cause_delayed Delayed immediate Immediately after preparation delayed After storage solution_ph Adjust buffer to pH 6.5-7.5 cause_immediate->solution_ph Suboptimal pH solution_ionic Use buffer with 10-150 mM salt cause_immediate->solution_ionic High Ionic Strength solution_homogenize Increase extrusion passes or optimize sonication cause_immediate->solution_homogenize Inadequate Homogenization solution_concentration Decrease lipid concentration (1-10 mM) cause_immediate->solution_concentration High Lipid Concentration solution_storage_temp Store at 4°C cause_delayed->solution_storage_temp Improper Storage Temp solution_peg Incorporate 2-5 mol% PEG-lipid cause_delayed->solution_peg Lack of Steric Stabilization solution_charge Incorporate 5-10 mol% charged lipid cause_delayed->solution_charge Insufficient Electrostatic Repulsion solution_antioxidant Use deoxygenated buffer or add antioxidant cause_delayed->solution_antioxidant Lipid Oxidation

Caption: Troubleshooting workflow for addressing POPC liposome aggregation.

References

best practices for long-term storage of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for POPC?

A1: For long-term stability, POPC should be stored at -20°C.[1][2][3][4] Some sources suggest that for stock solutions, storage at -80°C for up to 6 months is also acceptable.[5] When stored correctly at -20°C, POPC can be stable for at least four years.[1][3]

Q2: In what form is POPC typically supplied and how should it be handled?

A2: POPC is often supplied as a crystalline solid or powder.[1][3] As an unsaturated lipid, POPC powder is hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[6] To mitigate this, it is recommended to dissolve the powder in a suitable organic solvent, such as chloroform or ethanol, and store it as a solution under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap.[6][7] When handling the powder, allow the container to warm to room temperature before opening to prevent condensation.[6]

Q3: What are the primary degradation pathways for POPC?

A3: The two main degradation pathways for POPC are oxidation and hydrolysis. The double bond in the oleoyl chain is susceptible to oxidation, particularly from atmospheric ozone.[8][9] Hydrolysis of the ester bonds can also occur, leading to the formation of lyso-phosphatidylcholine (lyso-PC) and free fatty acids, which can destabilize liposomes.[10][11]

Q4: What solvents are suitable for dissolving POPC?

A4: POPC is soluble in organic solvents such as ethanol and chloroform.[1][3][7][12] For preparing stock solutions, dissolving POPC in chloroform is a common practice.[7]

Troubleshooting Guides

Issue: Aggregation of POPC Liposomes

Q1: My POPC liposome suspension shows visible aggregation immediately after preparation. What could be the cause?

A1: Immediate aggregation can be due to several factors:

  • Suboptimal Preparation Method: Ensure the lipid film is completely dry before hydration and that extrusion is performed above the lipid's phase transition temperature. The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size.[9]

  • High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. If possible, try reducing the salt concentration of your hydration buffer.

  • Incorrect pH: For POPC, a pH range of 5.5 to 7.5 is generally recommended for stability. Extreme pH values can lead to hydrolysis and affect the overall stability of the formulation.

Q2: My POPC liposomes appear stable initially but aggregate after a few days of storage. What can I do to improve long-term stability?

A2: Long-term aggregation is often a sign of colloidal instability. Consider the following solutions:

  • Incorporate a Charged Lipid: Including a small percentage (e.g., 5-10 mol%) of a charged lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) can increase electrostatic repulsion between vesicles.

  • PEGylation: Incorporating a small amount of PEGylated lipid (e.g., DSPE-PEG) can provide steric stabilization, which is particularly effective in high ionic strength solutions.

  • Storage Conditions: Store liposome suspensions at 4°C and never freeze them, as this can disrupt the lipid bilayer.[13] To prevent oxidation, overlay the suspension with an inert gas like argon before sealing the vial.[13]

Logical Workflow for Troubleshooting Liposome Aggregation

G cluster_immediate Immediate Aggregation cluster_long_term Long-Term Aggregation start Visible Aggregation of POPC Liposomes q1 Check Preparation Method start->q1 q2 Evaluate Buffer Composition start->q2 q3 Enhance Colloidal Stability start->q3 q4 Optimize Storage Conditions start->q4 s1_1 Ensure complete drying of lipid film q1->s1_1 s1_2 Extrude above phase transition temperature q1->s1_2 s2_1 Reduce high ionic strength q2->s2_1 s2_2 Adjust pH to 5.5 - 7.5 q2->s2_2 s3_1 Incorporate charged lipids (e.g., POPG) q3->s3_1 s3_2 Add PEGylated lipids for steric hindrance q3->s3_2 s4_1 Store at 4°C (do not freeze) q4->s4_1 s4_2 Use inert gas (e.g., Argon) overlay q4->s4_2

Caption: Troubleshooting workflow for POPC liposome aggregation.

Issue: Low Encapsulation Efficiency

Q1: I am observing very low encapsulation efficiency for my hydrophilic drug in POPC liposomes. What are the potential reasons and how can I improve it?

A1: Low encapsulation efficiency for hydrophilic compounds is a common challenge with passive loading methods. Here are some factors to consider and strategies for improvement:

  • Lipid Concentration: The encapsulation efficiency is dependent on the lipid concentration. Higher lipid concentrations generally lead to a higher encapsulation efficiency.[14]

  • Hydration Volume: The volume of the aqueous phase used for hydration of the lipid film plays a crucial role. A smaller hydration volume can lead to a higher concentration of the drug being encapsulated.

  • Drug-Lipid Interactions: Electrostatic interactions between a charged drug and an oppositely charged lipid can enhance encapsulation. Consider including a charged lipid in your formulation if your drug is charged.

  • Separation of Free Drug: Incomplete separation of unencapsulated drug can lead to an overestimation of the free drug and thus an underestimation of the encapsulation efficiency. Techniques like size exclusion chromatography (SEC) or dialysis can be more effective than centrifugation for separating liposomes from free drug molecules.[15]

  • Lipid-to-Drug Ratio: The molar ratio of lipid to the substance being encapsulated is critical. For larger molecules, a higher lipid-to-drug ratio may be necessary. It is advisable to perform a loading efficiency curve by varying the lipid concentration while keeping the active ingredient constant to find the saturation point.[15]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for POPC

FormTemperatureDurationAtmosphereContainer
Powder/Solid -20°C≥ 4 yearsDryGlass vial
Organic Solution -20°CShorter-termInert (Argon/Nitrogen)Glass vial with Teflon-lined cap
Stock Solution -80°CUp to 6 monthsInert (Argon/Nitrogen)Glass vial with Teflon-lined cap
Aqueous Suspension (Liposomes) 4°CDays to weeksInert (Argon/Nitrogen)Glass vial

Table 2: Influence of Environmental Factors on POPC Liposome Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 5.5) or Alkaline (> 7.5)Increased rate of hydrolysisMaintain pH between 5.5 and 7.5 for optimal stability. A pH of ~6.5 shows the lowest rate of hydrolysis for phosphocholine lipids.[16]
Ionic Strength High salt concentrationReduced electrostatic repulsion, leading to aggregationUse the minimum effective buffer concentration.
Temperature Freezing or high temperaturesDisruption of bilayer integrity; increased hydrolysis rate at elevated temperaturesStore liposome suspensions at 4°C.

Experimental Protocols

Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar POPC vesicles of a defined size.[2][9][17]

  • Lipid Film Formation:

    • Dissolve POPC and any other lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of POPC (-2°C).

    • Agitate the flask by vortexing or shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).[17] This should result in a milky suspension.

  • Extrusion:

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder membrane a sufficient number of times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).[10] The suspension should become clearer.

  • Purification and Storage:

    • Remove unencapsulated material using size exclusion chromatography or dialysis.

    • Store the final liposome suspension at 4°C under an inert atmosphere.

Experimental Workflow for POPC Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization & Purification a 1. Dissolve POPC in Chloroform b 2. Create Thin Lipid Film (Rotary Evaporation) a->b c 3. Dry Film Under Vacuum b->c d 4. Hydrate with Aqueous Buffer (Vortexing) c->d e 5. Form MLVs d->e f 6. Extrusion through Polycarbonate Membrane e->f g 7. Form LUVs f->g h 8. Size Measurement (Dynamic Light Scattering) g->h i 9. Zeta Potential Measurement g->i j 10. Purification (Size Exclusion Chromatography) g->j k 11. Encapsulation Efficiency (HPLC/Spectroscopy) j->k l Final Product: Characterized POPC Liposomes k->l

Caption: Workflow for POPC liposome preparation and characterization.

Protocol 2: Characterization of POPC Liposomes
  • Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to avoid multiple scattering effects.[18]

    • Perform the DLS measurement at a constant temperature (e.g., 25°C).[18]

    • Analyze the data to obtain the average hydrodynamic diameter and the PDI, which indicates the width of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute the liposome sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Use an electrophoretic light scattering (ELS) instrument to measure the zeta potential, which provides information about the surface charge and colloidal stability of the vesicles.

  • Lipid Composition and Concentration by HPLC:

    • Use a reverse-phase HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for lipid analysis, as phospholipids lack a strong UV chromophore.[11][19]

    • A standard analytical C18 column can be used with a mobile phase gradient of methanol and water.[6]

    • Prepare standard curves for POPC and any other lipid components to quantify their concentration in the liposome formulation. This can also be used to confirm the lipid composition post-preparation.[7]

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) using HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids like 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) is a critical step in guaranteeing the reproducibility and accuracy of experimental results, as well as the safety and efficacy of lipid-based drug delivery systems. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) against other analytical techniques for the validation of POPC purity, supported by experimental protocols and data.

Purity Comparison of POPC: HPLC-ELSD vs. Alternative Methods

The purity of synthetic POPC is typically expected to be high, often exceeding 99%. HPLC-ELSD is a robust and widely used method for quantifying the purity of phospholipids. The following table compares the typical performance of HPLC-ELSD with other common analytical techniques for POPC purity assessment.

Analytical MethodPrincipleTypical Purity Specification for POPCAdvantagesDisadvantages
HPLC-ELSD Separation by liquid chromatography based on polarity, followed by universal detection of non-volatile analytes.≥99%[1][2]Robust, reliable, and provides quantitative data on the main component and non-volatile impurities. Universal detector not reliant on chromophores.Less sensitive than MS; response may be non-linear and dependent on analyte volatility and particle size.
LC-MS Separation by liquid chromatography coupled with mass spectrometry for detection and identification.High; can identify and quantify impurities at very low levels.Highly sensitive and specific, allowing for the identification of impurities by their mass-to-charge ratio.More complex instrumentation and data analysis; ion suppression effects can impact quantification.
³¹P NMR Nuclear Magnetic Resonance spectroscopy specifically observing the phosphorus-31 nucleus.Can determine the relative amounts of different phospholipid classes.Provides structural information and can quantify different phosphorus-containing compounds without chromatographic separation.Lower sensitivity compared to chromatographic methods; may not distinguish between phospholipids with the same head group but different fatty acid chains.
GC-MS (after hydrolysis) Gas chromatography-mass spectrometry analysis of fatty acid methyl esters (FAMEs) after hydrolysis of the phospholipid.Confirms the identity and ratio of the oleoyl and palmitoyl chains.Provides detailed information on the fatty acid composition.Indirect method that does not assess the purity of the intact phospholipid; destructive to the sample.

Experimental Protocol: Purity Validation of POPC by HPLC-ELSD

This section details a typical experimental protocol for the determination of POPC purity using HPLC-ELSD.

1. Materials and Reagents

  • This compound (POPC) standard and sample

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • HPLC-grade Isopropanol

  • HPLC-grade Hexane

  • Ammonium Hydroxide or Acetic Acid (for mobile phase modification)

  • Nitrogen gas for ELSD

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Normal-phase silica or diol column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Chromatographic Conditions

  • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v) OR Hexane/Isopropanol/Acetic Acid (e.g., 82:17:1 v/v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v) OR Isopropanol/Water/Acetic Acid (e.g., 85:14:1 v/v/v)

  • Gradient: A gradient elution is typically used to separate different phospholipid classes. An example gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10-20 µL

4. ELSD Settings

  • Nebulizer Temperature: 30-40°C

  • Evaporator Temperature: 40-60°C

  • Gas (Nitrogen) Flow Rate: 1.5-2.5 L/min

5. Sample Preparation

  • Accurately weigh and dissolve the POPC standard and sample in the initial mobile phase or a suitable solvent (e.g., chloroform/methanol mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • The purity of the POPC sample is determined by calculating the peak area percentage of the main POPC peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of POPC peak / Total area of all peaks) x 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for POPC purity validation and the logical relationship between the analytical methods.

G cluster_workflow Experimental Workflow: POPC Purity Validation by HPLC-ELSD sample_prep Sample Preparation (Dissolution & Filtration) hplc_separation HPLC Separation (Normal-Phase Column) sample_prep->hplc_separation Inject elsd_detection ELSD Detection (Nebulization, Evaporation, Detection) hplc_separation->elsd_detection Elute data_analysis Data Analysis (Peak Area Percentage) elsd_detection->data_analysis Signal

Caption: Workflow for POPC purity analysis using HPLC-ELSD.

G cluster_comparison Logical Relationship of POPC Purity Analysis Methods POPC POPC Sample HPLC_ELSD HPLC-ELSD (Quantitative Purity) POPC->HPLC_ELSD LC_MS LC-MS (Impurity Identification) POPC->LC_MS P31_NMR 31P NMR (Phospholipid Profile) POPC->P31_NMR GC_MS GC-MS (after hydrolysis) (Fatty Acid Composition) POPC->GC_MS

Caption: Interrelation of methods for POPC characterization.

References

The Role of POPC and Sphingomyelin in Shaping Lipid Raft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key lipid components is crucial for designing accurate membrane models and developing effective therapeutics. This guide provides an objective comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and sphingomyelin, two fundamental lipids in the study of lipid rafts, supported by experimental data.

In the widely accepted lipid raft model, the cell membrane is not a homogenous fluid but rather a mosaic of distinct lipid domains. These domains, enriched in cholesterol and sphingolipids, are termed liquid-ordered (Lo) phases and are thought to serve as platforms for signal transduction and protein trafficking. Surrounding these ordered domains is a more fluid liquid-disordered (Ld) phase, commonly represented in models by unsaturated phospholipids like POPC. This comparative analysis delves into the distinct biophysical properties and functional roles of POPC and sphingomyelin that drive the formation and function of these critical membrane microdomains.

At a Glance: POPC vs. Sphingomyelin in Lipid Raft Models

FeatureSphingomyelin-Rich (Lo) PhasePOPC-Rich (Ld) PhaseSignificance in Lipid Raft Models
Phase State Liquid-ordered (Lo)Liquid-disordered (Ld)Sphingomyelin, in concert with cholesterol, forms the ordered, raft-like domains, while POPC constitutes the surrounding fluid bilayer.[1]
Domain Size Nanometers (2-7 nm radius in some models) to micrometersForms the bulk, continuous phaseThe size of sphingomyelin-cholesterol domains can vary depending on the specific lipid composition and temperature.[2][3][4]
Membrane Thickness ThickerThinnerThe saturated acyl chains of sphingomyelin lead to a more extended conformation and thus a thicker bilayer in the Lo phase.[5]
Acyl Chain Order HighLowSphingomyelin's saturated acyl chains pack tightly with cholesterol, resulting in a high degree of order, whereas the kinked oleoyl chain of POPC leads to disorder.[6][7]
Lateral Diffusion SlowerFasterThe tightly packed nature of the Lo phase restricts the lateral movement of lipids compared to the more fluid Ld phase.[8][9][10]
Interaction with Cholesterol Strong, favorable enthalpic interactionWeaker interactionThe strong interaction between sphingomyelin and cholesterol is a primary driving force for the formation of lipid rafts.[11][12]
Permeability Lower water permeabilityHigher water permeabilityThe ordered structure of sphingomyelin-rich domains creates a less permeable barrier.[13]

In-Depth Comparison: Biophysical Properties

Domain Formation and Size

The phase separation of lipids into Lo and Ld domains is a hallmark of lipid raft models. Sphingomyelin, with its predominantly saturated acyl chains, readily associates with cholesterol to form the Lo phase.[1] In contrast, POPC, which contains one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain, typically segregates into the Ld phase. The size of the sphingomyelin-rich domains is a subject of ongoing research and can range from the nanoscale (2-7 nm in radius) to micron-sized domains, depending on the specific lipid composition and experimental conditions.[2][3][4]

Membrane Thickness and Acyl Chain Order

A key distinguishing feature between these two lipids in raft models is the resulting membrane thickness. Atomic force microscopy (AFM) studies have consistently shown that sphingomyelin-cholesterol-rich Lo domains are thicker than the surrounding POPC-rich Ld phase.[5] This is a direct consequence of the higher degree of acyl chain order in the Lo phase. The saturated acyl chains of sphingomyelin adopt a more extended, all-trans conformation, leading to a thicker bilayer. Conversely, the cis-double bond in the oleoyl chain of POPC introduces a kink, resulting in a more disordered and thinner membrane.[6][7]

Lateral Diffusion and Cholesterol Interaction

The fluidity of the membrane is significantly different between the Lo and Ld phases. Pulsed field gradient NMR and other techniques have demonstrated that the lateral diffusion of lipids within the ordered sphingomyelin-rich domains is significantly slower than in the disordered POPC-rich regions.[8][9][10] This restricted movement is due to the tight packing of sphingomyelin and cholesterol.

The interaction with cholesterol is a critical determinant of lipid raft formation. Isothermal titration calorimetry has revealed a strong, enthalpically favorable interaction between sphingomyelin and cholesterol.[11] This interaction is driven by a combination of van der Waals forces and the potential for hydrogen bonding between cholesterol's hydroxyl group and sphingomyelin's amide group. In contrast, the interaction between POPC and cholesterol is less favorable.[12][14] This preferential interaction is a primary reason for the segregation of sphingomyelin and cholesterol into ordered domains.

Experimental Protocols

Atomic Force Microscopy (AFM) for Imaging Lipid Domains

AFM is a powerful technique for visualizing the topography of lipid bilayers with nanometer resolution, allowing for the direct measurement of domain height differences.

Methodology:

  • Vesicle Preparation:

    • Prepare a lipid mixture of POPC, sphingomyelin, and cholesterol in a desired molar ratio (e.g., 1:1:1) in an organic solvent (e.g., chloroform/methanol).

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with a buffer (e.g., Tris-HCl with NaCl and CaCl2) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) from MLVs by sonication or extrusion.

  • Supported Lipid Bilayer (SLB) Formation:

    • Cleave a mica substrate to obtain an atomically flat surface.

    • Deposit the SUV suspension onto the mica surface. The vesicles will rupture and fuse to form a continuous SLB.

    • Incubate to allow for complete bilayer formation.

    • Gently rinse the SLB with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Mount the SLB in the AFM fluid cell.

    • Image the bilayer in tapping mode using a sharp silicon nitride tip.

    • Acquire height and phase images to distinguish between the Lo and Ld domains. The thicker, more ordered sphingomyelin-rich domains will appear as elevated regions in the height image.

G cluster_0 Vesicle Preparation cluster_1 SLB Formation cluster_2 AFM Imaging Lipid Mixture Lipid Mixture Lipid Film Lipid Film Lipid Mixture->Lipid Film Dry under N2 MLVs MLVs Lipid Film->MLVs Hydrate with Buffer SUVs SUVs MLVs->SUVs Sonication/Extrusion SLB SLB SUVs->SLB Deposit on Mica Rinsed SLB Rinsed SLB SLB->Rinsed SLB Rinse with Buffer AFM Imaging AFM Imaging Rinsed SLB->AFM Imaging Mount in Fluid Cell Height & Phase Images Height & Phase Images AFM Imaging->Height & Phase Images

Fluorescence Resonance Energy Transfer (FRET) for Detecting Domain Formation

FRET is a spectroscopic technique used to detect the proximity of two fluorescent probes. In the context of lipid rafts, FRET can be used to infer the co-localization or segregation of labeled lipids.

Methodology:

  • Probe Selection:

    • Choose a donor and acceptor fluorophore pair with significant spectral overlap.

    • Label POPC or a similar unsaturated lipid with the donor fluorophore and sphingomyelin or a saturated lipid with the acceptor fluorophore.

  • Vesicle Preparation:

    • Prepare lipid mixtures as described for AFM, incorporating a small percentage (e.g., 1 mol%) of the donor- and acceptor-labeled lipids.

    • Prepare control samples containing only the donor-labeled lipid.

  • FRET Measurement:

    • Measure the fluorescence emission spectrum of the donor fluorophore in both the sample containing both probes and the control sample.

    • FRET is detected as a quenching of the donor fluorescence in the presence of the acceptor.

    • The FRET efficiency can be calculated and used to infer the degree of mixing or segregation of the labeled lipids. Low FRET efficiency suggests that the donor and acceptor probes are segregated into different domains.

G cluster_0 Lipid Segregation (Low FRET) cluster_1 Lipid Mixing (High FRET) Donor-labeled POPC Donor-labeled POPC Excitation Excitation Donor-labeled POPC->Excitation Excitation Light Donor Emission Donor Emission Excitation->Donor Emission Fluorescence Donor-labeled POPC_mix Donor-labeled POPC Excitation_mix Excitation_mix Donor-labeled POPC_mix->Excitation_mix Excitation Light Acceptor-labeled SM_mix Acceptor-labeled SM Acceptor Emission Acceptor Emission Acceptor-labeled SM_mix->Acceptor Emission Excitation_mix->Acceptor Emission Energy Transfer

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of lipid bilayer dynamics, allowing for the calculation of properties such as area per lipid, bilayer thickness, and order parameters.

Methodology:

  • System Setup:

    • Build a model bilayer containing POPC, sphingomyelin, and cholesterol at the desired ratio using software like GROMACS or CHARMM.

    • Solvate the bilayer with a water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration:

    • Perform an initial energy minimization to remove steric clashes.

    • Run a series of short simulations with restraints on the lipid positions to allow the water and ions to equilibrate around the bilayer.

    • Gradually release the restraints and equilibrate the system at the desired temperature and pressure (e.g., 310 K and 1 bar).

  • Production Run:

    • Run a long, unrestrained simulation (nanoseconds to microseconds) to sample the conformational space of the lipid bilayer.

  • Analysis:

    • Analyze the trajectory to calculate properties such as the deuterium order parameter (SCD) for the acyl chains, the area per lipid, and the bilayer thickness for different regions of the membrane.

G System Setup System Setup Equilibration Equilibration System Setup->Equilibration Energy Minimization & Restraints Production Run Production Run Equilibration->Production Run Unrestrained Simulation Analysis Analysis Production Run->Analysis Trajectory Analysis Biophysical Properties Biophysical Properties Analysis->Biophysical Properties Calculate Order Parameter, Thickness, etc.

Role in Signaling Pathways

The distinct lipid environments created by POPC and sphingomyelin have profound implications for cellular signaling. Sphingomyelin-rich lipid rafts are thought to act as platforms that concentrate or exclude specific proteins, thereby modulating their activity.

Sphingomyelinase and Ceramide Signaling

The enzyme sphingomyelinase catalyzes the hydrolysis of sphingomyelin to produce ceramide, a potent signaling lipid. This process, often initiated by cellular stress or receptor activation, can dramatically alter the properties of lipid rafts. The generation of ceramide can lead to the formation of ceramide-rich platforms, which are involved in a variety of signaling cascades, including apoptosis.[15][16][17] Downstream effectors of ceramide signaling include protein kinases, phosphatases, and caspases, which ultimately execute the apoptotic program.[15][16]

G Stress/Receptor Activation Stress/Receptor Activation Sphingomyelinase Sphingomyelinase Stress/Receptor Activation->Sphingomyelinase activates Ceramide Ceramide Sphingomyelinase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Downstream Effectors Downstream Effectors Ceramide->Downstream Effectors activates Apoptosis Apoptosis Downstream Effectors->Apoptosis

CXCR4 Signaling

The chemokine receptor CXCR4 is a G protein-coupled receptor (GPCR) that has been shown to localize to lipid rafts.[18][19] The binding of its ligand, CXCL12, is thought to be enhanced within the raft environment. Upon activation, CXCR4 couples to Gαi proteins, leading to the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways.[18][20] These pathways regulate a wide range of cellular processes, including cell migration, proliferation, and survival. The POPC-rich Ld phase is thought to provide the fluid matrix that allows for the dynamic recruitment of CXCR4 and its signaling partners into the raft domains.

G CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds to G-protein (Gαi) G-protein (Gαi) CXCR4->G-protein (Gαi) activates PI3K PI3K G-protein (Gαi)->PI3K MAPK MAPK G-protein (Gαi)->MAPK Akt Akt PI3K->Akt Cellular Response Cellular Response Akt->Cellular Response MAPK->Cellular Response

References

A Comparative Guide to the Biophysical Properties of POPC Bilayers: Experimental Data vs. Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and dynamic properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayers as determined by experimental techniques and all-atom molecular dynamics (MD) simulations. Understanding the degree of correlation between in-silico models and physical reality is crucial for the accurate interpretation of simulation data in drug discovery, membrane protein studies, and fundamental biophysics research.

Data Presentation: A Quantitative Comparison

The following tables summarize key structural parameters for pure POPC bilayers, offering a direct comparison between values obtained from various experimental methods and those derived from prominent MD simulation force fields.

Table 1: Area Per Lipid (APL)

The area per lipid is a fundamental parameter describing the lateral packing density of lipids within the bilayer.

Experimental Value (Ų)MethodTemperature (°C)Simulation Value (Ų)Force Field / MethodTemperature (K/°C)
64.0 ± 1.0[1]Langmuir Isotherms2369.8 ± 0.7[2]Atomistic MD (unspecified)-
64.3[2]X-ray Scattering-63.2 ± 0.1[2]Coarse-Grained MD-
~64.0[3]SANS/SAXS2563.4[1]CHARMM C36-
60.4 ± 3.6[1]¹³C NMR2863.0 ± 2.0[4]Atomistic MD (unspecified)-
68.0[4]Experiment (unspecified)-61.0 ± 2.0[5]Atomistic MD (unspecified)27
70.5 ± 4.2[1][6]¹³C NMR48---

Table 2: Bilayer Thickness

Bilayer thickness is a critical determinant of membrane protein function and hydrophobic matching. It is often defined as the distance between the phosphate groups in opposing leaflets (P-P distance) or as the hydrophobic thickness (acyl chain region).

Experimental Value (Å)DefinitionMethodTemperature (°C)Simulation Value (Å)DefinitionForce FieldTemperature (°C)
36.7[3]Headgroup-Headgroup (d_HH)SAXS2538.8 ± 0.2[4]P-P distanceUnspecified-
40.5[3]Bilayer Thickness (d_L)SANS2539.5 ± 3.0[7]P-P distanceUnspecified-
39.0 ± 1.0[5]UnspecifiedExperiment27~40.0[5]UnspecifiedUnspecified27
37.6[4]P-P distanceExperiment-26.7[2]HydrophobicAtomistic MD-
28.8[2]HydrophobicExperiment-28.5[2]HydrophobicCoarse-Grained MD-
46.6[6]Steric Thickness (D_B')¹³C NMR48----

Table 3: Acyl Chain Order Parameters (S_CH / S_CD)

Order parameters describe the orientational freedom of the C-H (or C-D) bonds in the acyl chains relative to the bilayer normal. A value of |S| = 0.5 indicates perfect alignment, while S = 0 represents isotropic motion. Values typically plateau for the first ~9 carbons of the saturated palmitoyl chain and decrease towards the chain's methyl end.

PropertyExperimental FindingMethodSimulation FindingForce Field
Palmitoyl Chain OrderMaximumS_CHvalue of 0.21 near the headgroup at 28°C.[1]OPLS3e and CHARMM36 accurately reproduce the experimental S_CH profile for acyl tails.[8]
sn-2 C2 SplittingThe two hydrogens on the second carbon of the oleoyl chain are non-equivalent.[9]¹³C NMRCHARMM36 shows excellent agreement with the experimental splitting of pro-S and pro-R hydrogen S_CH values.[9]CHARMM36
General AgreementExperimental S_CH data is considered to have an accuracy of at least ±0.02.[8]²H and ¹³C NMR[8]High-fidelity simulation models should produce order parameters within this ±0.02 range.[8]Multiple

Experimental & Simulation Protocols

A robust cross-validation requires a clear understanding of the methodologies used to obtain the data.

  • Small-Angle X-ray and Neutron Scattering (SAXS/SANS): This technique is a primary source for structural data like bilayer thickness and area per lipid.[3] By analyzing the scattering patterns of X-rays or neutrons from a sample of lipid vesicles, a form factor is obtained. This form factor is then fit using a scattering density profile (SDP) model to extract key structural parameters, such as the headgroup-to-headgroup distance (d_HH) and the area per lipid.[10][11]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Deuterium (²H) and Carbon-13 (¹³C) NMR are powerful, non-invasive techniques that provide atom-specific information.[6] They measure either the quadrupolar splitting (²H NMR) or dipolar splitting (¹³C NMR) for C-H bonds.[9] These splittings are directly related to the segmental order parameter (S_CD or S_CH), which quantifies the motional restriction of each segment of the lipid acyl chain.[12] Furthermore, by applying a mean-torque model to the profile of order parameters along the chain, one can calculate the area per lipid and the volumetric bilayer thickness.[6]

  • System Setup: A typical all-atom simulation begins with the construction of a lipid bilayer, often using automated tools like CHARMM-GUI.[8][13] The bilayer, containing a set number of lipids (e.g., 100-200), is solvated with a water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na⁺, Cl⁻).[8][14]

  • Force Fields: The accuracy of a simulation is critically dependent on the force field—a set of parameters and equations that defines the potential energy of the system. For lipids, commonly used force fields include CHARMM36, OPLS3e, and Slipids.[8][15]

  • Simulation & Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a multi-step equilibration process.[13] Production simulations are then run under an NPT ensemble, which maintains constant particle number, pressure (typically 1 atm), and temperature (e.g., 300 K) to mimic physiological conditions.[2][8]

  • Data Analysis: The simulation trajectory (a record of all atomic positions over time) is analyzed to calculate structural properties. The area per lipid is derived from the x-y dimensions of the periodic simulation box divided by the number of lipids per leaflet.[10] Bilayer thickness is commonly calculated as the average distance between the phosphorus atoms in the two leaflets.[16] Order parameters are calculated directly from the atomic coordinates using their definition.[8]

Visualization of Workflows and Relationships

The following diagrams illustrate the process of cross-validation and the interplay between simulation and experiment.

G cluster_exp Experimental Workflow cluster_sim Simulation Workflow exp_sample Prepare POPC Vesicles exp_measure Perform SAXS/SANS or NMR Spectroscopy exp_sample->exp_measure exp_analysis Analyze Scattering Data or NMR Spectra exp_measure->exp_analysis exp_data Derive Experimental Properties (APL, Thickness, S_CH) exp_analysis->exp_data compare Quantitative Comparison exp_data->compare sim_setup Build POPC Bilayer (e.g., CHARMM-GUI) sim_run Run MD Simulation (GROMACS, NAMD) sim_setup->sim_run sim_analysis Analyze Trajectory sim_run->sim_analysis sim_data Calculate Simulated Properties (APL, Thickness, S_CH) sim_analysis->sim_data sim_data->compare

Caption: Workflow for the cross-validation of POPC bilayer properties.

G exp Experiment (NMR, X-ray) validation Model Validation & Force Field Refinement exp->validation Provides Ground Truth sim MD Simulation (CHARMM36, OPLS3e) sim->validation Tests Predictive Power insight Atomistic Insights (e.g., Lipid Packing, Dynamics, Protein Interactions) sim->insight Generates Hypotheses validation->sim Improves Accuracy insight->exp Guides New Experiments

Caption: The synergistic relationship between experiment and simulation.

Summary and Conclusion

The cross-validation of POPC bilayer properties reveals a strong, albeit imperfect, agreement between experimental data and modern molecular dynamics simulations.

  • Structural Properties: For key parameters like Area per Lipid and Bilayer Thickness , simulations using force fields like CHARMM36 produce values that are generally within 5-10% of those measured by X-ray scattering and NMR at comparable temperatures.[1][2][4] Discrepancies can arise from differences in how properties are defined (e.g., hydrophobic vs. P-P thickness) and the inherent limitations of both experimental models and computational force fields.

  • Dynamic Properties: Simulations show remarkable success in reproducing acyl chain order parameter profiles.[8] This indicates that the force fields accurately capture the conformational ensemble of the lipid tails, a critical aspect for studying membrane fluidity and interactions with embedded molecules.

For the research and drug development professional, this guide underscores two key points:

  • MD simulations, when using well-validated force fields, are a powerful tool for generating reliable, atomistic-level hypotheses about membrane structure and dynamics that complement experimental findings.

References

Unveiling the Influence of Water: A Comparative Guide to Hydration Effects on POPC and DPPC Lipid Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between lipids and water is paramount for designing effective drug delivery systems and comprehending biological membrane behavior. This guide provides an objective comparison of the differential effects of hydration on two commonly studied phospholipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). By presenting key experimental data, detailed methodologies, and visual representations, this document serves as a practical resource for navigating the complexities of lipid hydration.

The hydration state of a lipid bilayer profoundly influences its structural and dynamic properties, including phase behavior, fluidity, and permeability. These characteristics are critical for the function of cell membranes and the stability and efficacy of lipid-based drug formulations. POPC, a mixed-chain lipid with one saturated and one unsaturated acyl chain, and DPPC, a fully saturated lipid, exhibit distinct responses to changes in water content, primarily due to differences in their molecular packing and headgroup exposure.

Quantitative Comparison of Hydration Effects

The following tables summarize key quantitative data from experimental studies, highlighting the differential impact of hydration on the physical properties of POPC and DPPC lipid bilayers.

Table 1: Effect of Hydration on the Main Phase Transition Temperature (Tm)

LipidHydration Level (wt% water)Main Phase Transition Temperature (Tm) (°C)
DPPC Anhydrous~115[1]
~10%Drastically decreases from anhydrous state[1]
>25% (fully hydrated)41-43[2]
POPC DehydratedIncreases significantly compared to fully hydrated state[3][4]
Fully hydrated-2 to -5

Note: Dehydration generally leads to an increase in the main phase transition temperature for phospholipids.[3][4]

Table 2: Comparison of Structural Parameters in the Fully Hydrated State

ParameterDPPC (Gel Phase, T < Tm)DPPC (Liquid Crystalline Phase, T > Tm)POPC (Liquid Crystalline Phase)
Area per Lipid (Ų) ~47 - 48~62 - 65~68.3 - 72.4[5][6][7]
Bilayer Thickness (nm) ~4.4 - 5.5[8]~3.6 - 4.2[8][9]~3.5 - 4.2[9]

Experimental Protocols

Understanding the methodologies used to acquire the data presented above is crucial for critical evaluation and replication of findings. Below are detailed protocols for key experiments cited in the study of lipid hydration.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Protocol for Determining the Main Phase Transition Temperature (Tm) of Lipid Vesicles:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve the desired lipid (DPPC or POPC) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer at a temperature above the Tm of the lipid by vortexing, creating multilamellar vesicles (MLVs).[10]

    • For large unilamellar vesicles (LUVs), subject the MLV suspension to repeated freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Sample Preparation:

    • Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal the pans hermetically to prevent evaporation during the experiment.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-2°C/min).

    • Record the differential heat flow between the sample and reference as a function of temperature.

    • The peak of the endothermic transition in the resulting thermogram corresponds to the main phase transition temperature (Tm).[2]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure of materials at the nanoscale, including the thickness and electron density profile of lipid bilayers.

Protocol for Determining Bilayer Thickness:

  • Sample Preparation:

    • Prepare unilamellar vesicles (LUVs) of DPPC or POPC at a known concentration in an aqueous buffer as described in the DSC protocol.

    • For oriented bilayers, deposit the lipid solution onto a solid substrate (e.g., silicon wafer) and allow the solvent to evaporate slowly. Hydrate the sample in a chamber with controlled humidity.

  • SAXS Data Acquisition:

    • Place the sample in the X-ray beam path.

    • Collect the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

    • Acquire data over a range of q values that covers the relevant structural features of the lipid bilayer.

  • Data Analysis:

    • Subtract the scattering contribution from the buffer (background subtraction).

    • For unilamellar vesicles, the scattering data can be fitted to a model of a spherical shell with a specific electron density profile to extract the bilayer thickness.

    • For oriented multilamellar stacks, the positions of the Bragg peaks in the diffraction pattern can be used to determine the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the water layer thickness.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR spectroscopy is a sensitive technique for probing the order and dynamics of lipid acyl chains and the behavior of water molecules in the vicinity of the lipid headgroups.

Protocol for Studying Lipid Hydration:

  • Sample Preparation:

    • Synthesize or purchase lipids with deuterium labels at specific positions on the acyl chains (e.g., d-DPPC).

    • Prepare multilamellar vesicles (MLVs) by hydrating the deuterated lipid with D2O-depleted water or a buffer prepared with D2O to study water dynamics.

    • Transfer the hydrated lipid sample into an NMR tube.

  • 2H NMR Data Acquisition:

    • Place the sample in a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • Acquire the 2H NMR spectrum at a controlled temperature. The spectrum of a deuterated lipid in a fluid bilayer typically shows a Pake doublet.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) of the Pake doublet is directly proportional to the order parameter (SCD) of the C-2H bond.

    • Changes in the quadrupolar splitting upon varying the hydration level reflect changes in the ordering and dynamics of the lipid acyl chains.

    • The 2H NMR signal from D2O can be used to distinguish between bulk water and water molecules interacting with the lipid headgroups, providing insights into the hydration layer.[11]

Visualization of Hydration Effects

The following diagrams illustrate the differential effects of hydration on the physical properties of POPC and DPPC bilayers.

Differential Effects of Hydration on POPC and DPPC Phases cluster_POPC POPC (Unsaturated) cluster_DPPC DPPC (Saturated) cluster_key Key Physical Changes POPC_hydrated Fully Hydrated POPC Lower Tm (-2 to -5°C) Larger Area per Lipid (~68-72 Ų) Thinner Bilayer (~3.5-4.2 nm) POPC_dehydrated Dehydrated POPC Higher Tm Smaller Area per Lipid Thicker Bilayer POPC_hydrated->POPC_dehydrated Dehydration POPC_dehydrated->POPC_hydrated Hydration DPPC_hydrated Fully Hydrated DPPC Tm ~41-43°C Area per Lipid (Lα) ~62-65 Ų Bilayer Thickness (Lα) ~3.6-4.2 nm DPPC_dehydrated Dehydrated DPPC Significantly Higher Tm (~115°C anhydrous) Smaller Area per Lipid Thicker Bilayer DPPC_hydrated->DPPC_dehydrated Dehydration DPPC_dehydrated->DPPC_hydrated Hydration Tm Tm: Main Phase Transition Temperature Area Area per Lipid: Average area occupied by a single lipid molecule Thickness Bilayer Thickness: Hydrophobic core thickness

Caption: Logical flow of hydration's impact on POPC and DPPC physical properties.

G Experimental Workflow for Lipid Hydration Studies start Lipid Selection (POPC or DPPC) prep Liposome Preparation (Thin-Film Hydration) start->prep hydration Hydration Control (Varying Water Content) prep->hydration dsc DSC Analysis (Phase Transition Temp.) hydration->dsc saxs SAXS Analysis (Bilayer Thickness, Area per Lipid) hydration->saxs nmr NMR Analysis (Lipid Order, Water Dynamics) hydration->nmr data Data Interpretation & Comparison dsc->data saxs->data nmr->data

Caption: A typical experimental workflow for investigating lipid hydration effects.

References

A Comparative Analysis of Ion Permeability Across POPC and PSM Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ion permeability across 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and palmitoyl-sphingomyelin (PSM) membranes. Understanding the differential transport of ions across these common lipid bilayers is crucial for research in drug delivery, membrane biophysics, and cellular signaling. This document summarizes key physicochemical properties, presents available quantitative data on ion permeability, details relevant experimental methodologies, and provides conceptual diagrams to illustrate the underlying principles.

Introduction to POPC and PSM Membranes

POPC and PSM are both ubiquitous lipids in mammalian cell membranes, yet they possess distinct structural and physical properties that significantly influence their interaction with and permeability to ions. POPC is a glycerophospholipid with a phosphocholine headgroup, a saturated palmitoyl chain at the sn-1 position, and an unsaturated oleoyl chain at the sn-2 position. This kinked oleoyl chain leads to looser lipid packing and a lower phase transition temperature.

In contrast, PSM is a sphingolipid, also with a phosphocholine headgroup, but built on a sphingosine backbone. The amide linkage of the fatty acid and the hydroxyl group on the sphingosine backbone allow for extensive hydrogen bonding capabilities.[1] PSM typically has saturated acyl chains, leading to tighter packing and a higher phase transition temperature compared to POPC.[2] These differences in structure and packing density are expected to result in lower ion permeability for PSM membranes compared to the more fluid POPC membranes.[3][4]

Physicochemical Properties Influencing Ion Permeability

The passive transport of ions across a lipid bilayer is a thermodynamically unfavorable process due to the high energy barrier of moving a charged species through the hydrophobic membrane core. The rate of permeation is therefore highly dependent on the physicochemical properties of the membrane.

PropertyPOPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)PSM (palmitoyl-sphingomyelin)Impact on Ion Permeability
Backbone GlycerolSphingosineThe sphingosine backbone in PSM allows for intermolecular hydrogen bonding, leading to tighter lipid packing and potentially lower permeability.[1]
Acyl Chains One saturated (palmitoyl), one unsaturated (oleoyl)Typically saturated (e.g., palmitoyl)The unsaturated oleoyl chain in POPC creates a "kink," increasing the area per lipid and decreasing packing density, which is expected to increase ion permeability.[5]
Phase Transition Temp. -3 °C[2]~40 °C[2]At physiological temperatures, POPC is in a fluid, liquid-disordered phase, while PSM is in a more ordered, gel-like or liquid-ordered phase, suggesting lower permeability for PSM.[2]
Lipid Packing LooserTighterTighter packing in PSM membranes increases the energy barrier for ion translocation through the hydrophobic core.[3]
Hydrogen Bonding Limited to headgroup and carbonylsExtensive, involving amide and hydroxyl groupsIncreased hydrogen bonding in PSM contributes to a more stable and less permeable membrane structure.[1]

Quantitative Comparison of Ion Permeability

Direct comparative studies on the permeability of various ions across pure POPC and PSM membranes are limited. The following tables synthesize available data from computational and experimental studies. It is important to note that the values are sourced from different studies using varied methodologies and conditions, and therefore should be interpreted with caution.

Permeability Coefficients (P) in cm/s

Permeability coefficients for ions are generally very low for pure lipid bilayers in the absence of channels or transporters.

IonPOPC MembranePSM MembraneNotes
Na+ Data not available from sourcesData not available from sourcesMolecular dynamics simulations suggest that Na+ ions can bind to the carbonyl region of POPC lipids, which may influence their permeation.[6]
K+ Data not available from sourcesData not available from sourcesThe energy barrier for K+ permeation has been studied in the context of channels embedded in POPC membranes, but data for passive diffusion across the pure lipid bilayer is scarce.[7][8]
Cl- ~4.2 x 10⁻¹¹ (for DOPC)[9]Data not available from sourcesThe permeability of Cl- is expected to be influenced by the headgroup charge and the dipole potential of the membrane.[10]
Ca2+ Data not available from sourcesData not available from sourcesStudies on mixed lipid vesicles suggest that sphingomyelin-containing membranes are significantly less permeable to Ca2+ than phosphatidylcholine-based membranes.

Due to the scarcity of direct permeability coefficient data for these specific lipids and ions, a direct quantitative comparison is challenging. The general consensus from the literature is that the more ordered and tightly packed PSM membrane would exhibit significantly lower permeability to all ions compared to the more fluid POPC membrane.

Experimental and Computational Methodologies

The determination of ion permeability across lipid bilayers can be approached through several experimental and computational techniques.

Experimental Protocols

1. Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion currents across a reconstituted lipid bilayer.

  • Membrane Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). This can be achieved by "painting" a solution of the desired lipid (e.g., POPC or PSM) in an organic solvent across the aperture.

  • Ion Gradient: An ion gradient is established by having different concentrations of the ion of interest in the cis and trans compartments.

  • Current Measurement: A voltage is clamped across the membrane using electrodes (e.g., Ag/AgCl) placed in each compartment. The resulting ionic current is measured with a sensitive patch-clamp amplifier.

  • Permeability Calculation: The permeability coefficient can be calculated from the measured current and the known ion concentrations and voltage using the Goldman-Hodgkin-Katz (GHK) flux equation.

2. Fluorescence-Based Liposome Leakage Assays

These assays measure the leakage of entrapped substances from liposomes, which can be correlated with membrane permeability to specific ions if ionophores are used or if the leakage of an ionic dye is measured.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a multilamellar vesicle suspension of POPC or PSM through polycarbonate filters of a defined pore size. A fluorescent probe is encapsulated within the liposomes at a self-quenching concentration.

  • Leakage Measurement: The liposomes are placed in a cuvette with a buffer, and the fluorescence intensity is monitored over time. As the probe leaks out of the liposomes and is diluted in the external medium, its self-quenching is relieved, resulting in an increase in fluorescence.

  • Data Analysis: The rate of leakage can be used to infer the permeability of the membrane. To study the permeability of a specific ion, ion-selective ionophores can be added to the external medium to facilitate the exchange of the ion of interest with protons, and the resulting change in internal pH can be monitored with a pH-sensitive fluorescent dye.

Computational Methods

Molecular Dynamics (MD) Simulations with Umbrella Sampling

MD simulations provide an atomistic view of ion translocation across a lipid bilayer and can be used to calculate the free energy profile of this process.

  • System Setup: A model of the lipid bilayer (POPC or PSM) solvated in water with ions is constructed.

  • Umbrella Sampling: To overcome the high energy barrier of ion permeation, a series of simulations are run where the ion is restrained at different positions along the axis perpendicular to the membrane plane (the reaction coordinate). This is achieved by applying a harmonic "umbrella" potential.

  • Potential of Mean Force (PMF) Calculation: The biased probability distributions from the umbrella sampling windows are combined using the weighted histogram analysis method (WHAM) to reconstruct the unbiased free energy profile, or Potential of Mean Force (PMF), along the reaction coordinate.

  • Permeability Calculation: The permeability coefficient (P) can then be calculated from the PMF using the inhomogeneous solubility-diffusion model, which integrates the resistance to permeation along the membrane normal. This requires both the free energy profile and the position-dependent diffusion coefficient of the ion.

Visualizations

Experimental_Workflow cluster_plb Planar Lipid Bilayer (PLB) Electrophysiology cluster_liposome Liposome Leakage Assay plb_prep Prepare Lipid Solution (POPC or PSM in solvent) plb_form Form Bilayer Across Aperture plb_prep->plb_form plb_grad Establish Ion Gradient plb_form->plb_grad plb_meas Voltage Clamp & Measure Current plb_grad->plb_meas plb_calc Calculate Permeability (GHK Eq.) plb_meas->plb_calc lipo_prep Prepare Liposomes with Encapsulated Fluorescent Probe lipo_extrude Extrusion to form LUVs lipo_prep->lipo_extrude lipo_leak Monitor Fluorescence Increase (Leakage) Over Time lipo_extrude->lipo_leak lipo_data Analyze Leakage Rate lipo_leak->lipo_data Factors_Affecting_Ion_Permeability cluster_lipid Lipid Properties cluster_env Environmental Factors Perm Ion Permeability Headgroup Headgroup (Charge, Size) Headgroup->Perm influences Backbone Backbone (Glycerol vs. Sphingosine) Packing Lipid Packing Density Backbone->Packing affects AcylChains Acyl Chains (Saturation, Length) AcylChains->Packing affects Packing->Perm inversely related to Temp Temperature Temp->Packing affects Chol Cholesterol Content Chol->Packing increases pH pH pH->Headgroup affects charge

References

The Gold Standard? Validating POPC for Quantitative Mass Spectrometry in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) as a lipid standard for quantitative mass spectrometry, evaluating its performance against other common alternatives and providing supporting experimental data and detailed protocols.

Lipidomics, the large-scale study of lipids, relies heavily on mass spectrometry (MS) for the sensitive and specific quantification of a diverse array of lipid species. However, the complexity of biological matrices and the inherent variability of MS analysis necessitate the use of internal standards to correct for sample loss during preparation and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analytes of interest and not be naturally present in the sample.

POPC, a common phosphatidylcholine (PC) in biological membranes, is frequently used as an internal standard due to its commercial availability and structural similarity to many endogenous phospholipids. This guide delves into the validation of POPC as a reliable standard and compares its performance with other widely used internal standards, such as deuterated and odd-chain phospholipids.

Performance Comparison of Lipid Internal Standards

The suitability of an internal standard is assessed based on several key performance metrics. Below is a comparative summary of POPC against a deuterated phosphatidylcholine (PC(16:0/18:1)-d7) and an odd-chain phosphatidylcholine (PC(17:0/17:0)).

Parameter POPC (16:0/18:1) Deuterated PC (e.g., PC(16:0/18:1)-d7) Odd-Chain PC (e.g., PC(17:0/17:0))
Linearity (R²) Typically >0.99Excellent, typically >0.99Good, typically >0.98
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (%RSD) <15%<10%<20%
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL rangeLow ng/mL range
Limit of Quantification (LOQ) Low ng/mL rangeSub ng/mL rangeLow ng/mL range
Matrix Effects Similar to endogenous PCsClosely mimics endogenous PCsMay differ slightly from even-chain PCs
Cost Relatively lowHighModerate
Availability Widely availableReadily availableGenerally available

Note: The values presented in this table are representative and can vary depending on the specific experimental conditions, instrumentation, and matrix.

Experimental Protocols

Accurate and reproducible quantification is underpinned by meticulous experimental execution. The following section details a standard protocol for the validation of POPC as an internal standard in a quantitative lipidomics workflow.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of POPC and dissolve it in 1 mL of a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a solution of the alternative internal standard (e.g., PC(16:0/18:1)-d7 or PC(17:0/17:0)) at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation: Lipid Extraction

A modified Folch or Bligh-Dyer extraction is commonly employed for lipid extraction from biological matrices such as plasma or tissue homogenates.

  • To 100 µL of the biological sample, add a known amount of the internal standard spiking solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for phospholipid separation.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor-to-product ion transitions for POPC and the other internal standards should be optimized. For POPC, a common transition is m/z 760.6 → 184.1.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizing the Workflow and Rationale

To better understand the logic behind using an internal standard and the experimental process, the following diagrams created using the DOT language illustrate the key concepts.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Biological Sample Biological Sample Add Internal Standard (POPC) Add Internal Standard (POPC) Biological Sample->Add Internal Standard (POPC) Lipid Extraction Lipid Extraction Add Internal Standard (POPC)->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Acquisition Data Acquisition LC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/IS)->Concentration Determination G Analytical Variability Analytical Variability Sample Preparation Loss Sample Preparation Loss Analytical Variability->Sample Preparation Loss Instrument Fluctuation Instrument Fluctuation Analytical Variability->Instrument Fluctuation Analyte Signal Analyte Signal Sample Preparation Loss->Analyte Signal Internal Standard Signal Internal Standard Signal Sample Preparation Loss->Internal Standard Signal Instrument Fluctuation->Analyte Signal Instrument Fluctuation->Internal Standard Signal Ratio (Analyte/IS) Ratio (Analyte/IS) Analyte Signal->Ratio (Analyte/IS) Internal Standard Signal->Ratio (Analyte/IS)

comparative study of protein binding to POPC versus POPE bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between proteins and lipid bilayers is a cornerstone of cellular function, influencing everything from signal transduction to drug efficacy. The composition of the lipid bilayer, particularly the headgroup of the constituent phospholipids, plays a pivotal role in modulating these interactions. This guide provides a comparative analysis of protein binding to two common zwitterionic phospholipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE). By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of key concepts, this guide aims to equip researchers with the knowledge to make informed decisions in their experimental designs.

Headgroup Chemistry: The Critical Distinction

The primary difference between POPC and POPE lies in their headgroups. POPC possesses a larger, bulkier phosphocholine headgroup, while POPE has a smaller phosphoethanolamine headgroup. This seemingly subtle variation has profound implications for the physical properties of the bilayer and its interactions with proteins. The smaller headgroup of POPE allows for stronger intermolecular hydrogen bonding between lipids, leading to a more tightly packed and rigid membrane. In contrast, the bulkier choline group in POPC results in a greater area per lipid and a more loosely packed, flexible membrane.

Quantitative Comparison of Bilayer Properties and Protein Interactions

The distinct physicochemical properties of POPC and POPE bilayers directly impact their interactions with proteins. The following tables summarize key quantitative data from molecular dynamics simulations and experimental studies.

Table 1: Physicochemical Properties of POPC and POPE Bilayers

PropertyPOPCPOPEReference
Area per lipid (Ų)68.960.4[1]
Bilayer Thickness (Å)35.536.0[2]
Volume per lipid (ų)Varies with force fieldVaries with force field[3]
Bending Modulus (kcal/mol)9.05 ± 0.017.05 ± 0.10[4]
Spontaneous Curvature (Å⁻¹)-1/87.3-1/29.4[4]

Table 2: Comparative Protein Binding Affinities

Protein/PeptidePOPC BilayerPOPE-containing BilayerMethodReference
LL-37-19.3089 kcal/mol-85.4955 kcal/mol (POPE:POPG)MM/PBSA[1][5]
μ-Opioid Receptor (contacts)~7,910 (D3B beads)~7,068 (D3B beads)Coarse-Grained MD[6]

The Role of Electrostatics and Headgroup Orientation

Electrostatic interactions are a dominant force in protein-lipid binding. The orientation of the lipid headgroup can act as a sensor for the local electrostatic environment.[7] For instance, the introduction of positively charged residues from a protein can cause the positively charged choline group of POPC to orient further away from the membrane surface.[7] While both POPC and POPE are zwitterionic at physiological pH, the smaller size of the POPE headgroup can facilitate more specific and stronger electrostatic interactions with certain protein residues.

Molecular dynamics simulations have shown that for the antimicrobial peptide LL-37, the number of electrostatic interactions is significantly higher with a POPE:POPG membrane compared to a pure POPC membrane.[1] This is attributed to the ability of the positively charged residues on LL-37 to form favorable interactions with the negatively charged phosphate groups and hydroxyl groups on the lipids.[1]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols for key techniques used to study protein-lipid interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic nature of protein-lipid interactions.

Experimental Workflow for All-Atom MD Simulations:

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain Protein Structure (PDB) membrane Generate Lipid Bilayer (e.g., CHARMM-GUI) start->membrane Select lipid composition (POPC or POPE) embed Embed Protein in Bilayer membrane->embed solvate Solvate with Water and Ions embed->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate produce Production Run equilibrate->produce trajectory Analyze Trajectory produce->trajectory binding_energy Calculate Binding Free Energy (e.g., MM/PBSA) trajectory->binding_energy contacts Analyze Intermolecular Contacts trajectory->contacts properties Calculate Bilayer Properties trajectory->properties

MD Simulation Workflow

Protocol:

  • System Setup: The initial coordinates for the protein are typically obtained from the Protein Data Bank. A lipid bilayer of the desired composition (e.g., pure POPC or a mix containing POPE) is generated using tools like CHARMM-GUI. The protein is then embedded into the bilayer.[6]

  • Solvation and Ionization: The system is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.[6]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles to allow the lipids and protein to relax.

  • Production Simulation: A long production run (nanoseconds to microseconds) is performed to sample the conformational space of the system.[1][6]

  • Analysis: The trajectory from the production run is analyzed to calculate various parameters such as binding free energy (using methods like MM/PBSA), number of contacts between protein and lipid atoms, and bilayer properties.[1]

Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique to measure the binding of fluorescently labeled proteins to lipid vesicles in solution.

Logical Relationship for FCS Binding Assay:

cluster_components Components cluster_measurement Measurement cluster_analysis Analysis protein Fluorescently Labeled Protein mix Mix Protein and Liposomes protein->mix liposomes Liposomes (POPC or POPE) liposomes->mix fcs FCS Measurement mix->fcs autocorrelation Generate Autocorrelation Curve fcs->autocorrelation fit Fit Autocorrelation Curve autocorrelation->fit diffusion Determine Diffusion Coefficient fit->diffusion binding_fraction Calculate Fraction of Bound Protein diffusion->binding_fraction kd Determine Dissociation Constant (Kd) binding_fraction->kd

FCS Binding Analysis

Protocol:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition are prepared by methods such as extrusion.

  • Protein Labeling: The protein of interest is fluorescently labeled.

  • Titration: The labeled protein is titrated with increasing concentrations of liposomes.

  • FCS Measurement: The fluorescence fluctuations in a small confocal volume are measured. The binding of the protein to the much larger and slower-diffusing liposomes results in a significant change in its diffusion time.

  • Data Analysis: The autocorrelation function of the fluorescence fluctuations is fitted to a model to determine the fraction of bound and free protein at each liposome concentration. A binding curve is then generated to determine the dissociation constant (Kd).[8]

Concluding Remarks

The choice between POPC and POPE as a model membrane system can significantly influence the outcome of protein binding studies.

  • POPC bilayers , being more fluid and less densely packed, may favor the binding of proteins that induce or require membrane deformation. The larger headgroup can also participate in specific, albeit potentially weaker, electrostatic interactions.

  • POPE bilayers , with their tighter packing and propensity for hydrogen bonding, can offer a more rigid and defined surface for protein interaction. The smaller headgroup may allow for more intimate and stronger electrostatic interactions with complementary protein surfaces.

Researchers should carefully consider the native environment of their protein of interest when selecting a model membrane. For instance, bacterial membranes have a high content of PE, making POPE-containing bilayers a more biologically relevant model for studying antimicrobial peptides.[1][9] Conversely, the outer leaflet of eukaryotic plasma membranes is rich in PC, making POPC a suitable choice for studying interactions with extracellular proteins.

This guide provides a foundational understanding of the comparative aspects of protein binding to POPC and POPE bilayers. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments in the fields of biophysics, biochemistry, and drug development.

References

Unveiling the Intricacies of Membrane Dynamics: A Comparative Guide to NMR Analysis of POPC/Cholesterol Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phase behavior of lipid mixtures is paramount for deciphering cell membrane function and designing effective drug delivery systems. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques used to characterize the phase behavior of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol mixtures, supported by experimental data and detailed protocols.

The interaction between POPC, a ubiquitous phospholipid in mammalian cell membranes, and cholesterol is a cornerstone of membrane structural biology. This mixture exhibits distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases, which play a crucial role in modulating membrane fluidity, permeability, and the function of embedded proteins. Solid-state NMR spectroscopy stands out as a powerful, non-invasive technique to probe the atomic-level details of these phases. This guide will delve into the application of various NMR methods, presenting a clear comparison of their capabilities in elucidating the nuanced phase behavior of POPC/cholesterol bilayers.

Probing Molecular Order: A Comparative Analysis of NMR Techniques

Solid-state NMR spectroscopy provides unparalleled insight into the orientation and dynamics of molecules within lipid bilayers. Several NMR techniques are particularly well-suited for characterizing POPC/cholesterol mixtures, with ¹³C and ²H NMR being the most prominent for determining the key parameter of molecular order.

NMR TechniqueInformation ObtainedAdvantagesLimitations
¹H-¹³C Solid-State NMR Segmental C-H bond order parameters for both POPC and cholesterol.[1][2][3]Provides detailed, site-specific information on the ordering of individual carbon segments within both molecules.[1][2][3] Does not require isotopic labeling for natural abundance studies, although ¹³C enrichment significantly enhances sensitivity.[4][5][6]Lower sensitivity at natural abundance, requiring longer acquisition times or isotopic enrichment.[4]
²H Solid-State NMR C-²H bond order parameters from specifically deuterated lipid or cholesterol molecules.[7] Quadrupolar splittings are directly related to the order parameter.High sensitivity and resolution for the labeled site. Excellent for mapping phase boundaries and observing phase coexistence.[7][8]Requires specific isotopic labeling of the molecules of interest, which can be synthetically challenging and expensive. Provides information only on the labeled sites.
³¹P Solid-State NMR Information about the headgroup dynamics and phase of the phospholipids. Chemical shift anisotropy is sensitive to the lipid phase.High natural abundance and sensitivity. A good reporter for the overall phase state of the membrane (e.g., lamellar, hexagonal).[9]Provides limited information about the hydrophobic acyl chains where the primary ordering effects of cholesterol occur.

Quantitative Insights: Order Parameters in POPC/Cholesterol Mixtures

A key quantitative measure derived from NMR experiments is the segmental order parameter (S_CH or S_CD), which reflects the motional anisotropy of a specific molecular segment. A value of S=1 indicates a perfectly ordered segment, while S=0 represents isotropic motion. Cholesterol is known to induce a significant ordering effect on the acyl chains of POPC, driving the transition from the Ld to the Lo phase.

The following table summarizes representative C-H bond order parameters (|S_CH|) for various segments of POPC and cholesterol at different cholesterol concentrations, as determined by ¹H-¹³C solid-state NMR.

Cholesterol Concentration (mol%)POPC sn-1 chain (C4-C14 average)POPC sn-2 chain (C9-C10)Cholesterol Ring (C9)Cholesterol Tail (C26/27)
0~0.20~0.15--
15~0.30~0.25~0.45~0.03
34~0.40~0.35~0.47~0.03
50~0.45~0.40~0.48~0.03
60~0.48~0.42--

Note: These are approximate values compiled from multiple studies for illustrative purposes.[1][2][3][4] With increasing cholesterol concentration, the order parameters of the POPC acyl chains progressively increase, indicating a more extended and ordered conformation.[1][2][3] In contrast, the cholesterol molecule itself maintains a high degree of order across all concentrations.

Visualizing the Process: Experimental Workflow and Phase Behavior

The following diagrams illustrate a typical experimental workflow for an NMR study of POPC/cholesterol mixtures and the resulting phase diagram.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis lipid_prep POPC and Cholesterol Co-dissolved in Organic Solvent drying Solvent Evaporation under Nitrogen Stream lipid_prep->drying vacuum Removal of Residual Solvent under High Vacuum drying->vacuum hydration Hydration with Buffer to Form Multilamellar Vesicles (MLVs) vacuum->hydration ft_cycles Freeze-Thaw Cycles to Ensure Homogeneity hydration->ft_cycles packing Packing into NMR Rotor ft_cycles->packing spectrometer Solid-State NMR Spectrometer packing->spectrometer mas Magic Angle Spinning (MAS) spectrometer->mas pulse_sequence Application of Specific Pulse Sequence (e.g., ¹H-¹³C CP-MAS) mas->pulse_sequence acquisition Data Acquisition pulse_sequence->acquisition processing Fourier Transformation and Spectral Processing acquisition->processing assignment Resonance Assignment processing->assignment extraction Extraction of Dipolar Couplings or Quadrupolar Splittings assignment->extraction calculation Calculation of Order Parameters extraction->calculation phase_diagram Phase Diagram Construction calculation->phase_diagram

Caption: Experimental workflow for NMR analysis of POPC/cholesterol mixtures.

phase_diagram title POPC/Cholesterol Phase Diagram xlabel Cholesterol Concentration (mol%) ylabel Temperature (°C) x0 x100 x0->x100 y0 y100 y0->y100 Ld Liquid-disordered (Ld) Lo Liquid-ordered (Lo) Ld_Lo Ld + Lo Coexistence p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 xtick0 0 xtick20 20 xtick40 40 xtick60 60 xtick80 80 ytick_neg10 -10 ytick0 0 ytick10 10 ytick20 20 ytick30 30 ytick40 40

Caption: Generalized phase diagram of POPC/cholesterol mixtures.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following provides a generalized protocol for the preparation and NMR analysis of POPC/cholesterol multilamellar vesicles (MLVs).

Sample Preparation
  • Lipid Mixture Preparation: Appropriate amounts of POPC and cholesterol are dissolved in an organic solvent, typically a 2:1 (v/v) mixture of chloroform and methanol, to achieve the desired molar ratio.

  • Solvent Removal: The solvent is evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is then placed under high vacuum for at least 12 hours to remove any residual solvent.

  • Hydration: The dry lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final lipid concentration of typically 40-50% (w/w). The hydration is performed above the main phase transition temperature of POPC (~ -2 °C).

  • Homogenization: The hydrated lipid suspension is subjected to several (5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of homogeneous multilamellar vesicles.

  • Rotor Packing: The resulting MLV suspension is carefully packed into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm).

¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR
  • Spectrometer Setup: The experiments are performed on a solid-state NMR spectrometer, typically with a proton frequency of 400-800 MHz. The sample is spun at the magic angle (54.7°) at a rate of 5-15 kHz.[10]

  • Temperature Control: The sample temperature is precisely controlled using the spectrometer's variable temperature unit.

  • Cross-Polarization: A standard cross-polarization pulse sequence is used to transfer magnetization from the abundant ¹H spins to the rare ¹³C spins, enhancing the ¹³C signal. Typical contact times range from 500 µs to 2 ms.

  • Decoupling: High-power proton decoupling (e.g., SPINAL-64) is applied during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and achieve high-resolution spectra.

  • Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. The recycle delay is set to be at least 1.5 times the proton T₁.

  • Data Processing and Analysis: The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The resulting spectrum is phased and baseline corrected. The ¹H-¹³C dipolar couplings can be reintroduced in a controlled manner using 2D correlation experiments to extract order parameters for specific C-H bonds.[4]

²H Solid-State NMR
  • Spectrometer Setup: A static (non-spinning) solid-state NMR probe is typically used.

  • Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to acquire the ²H NMR spectrum, which is a Pake doublet for a specifically deuterated C-²H bond in an oriented sample.

  • Data Analysis: The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet. The order parameter (S_CD) is then calculated using the equation: Δνq = (3/4)(e²qQ/h) * S_CD, where (e²qQ/h) is the static quadrupolar coupling constant (approximately 170 kHz for an aliphatic C-²H bond).

Conclusion

Solid-state NMR spectroscopy offers a powerful and versatile toolkit for confirming and characterizing the phase behavior of POPC/cholesterol mixtures. By providing quantitative, site-specific information on molecular order and dynamics, techniques like ¹H-¹³C and ²H NMR enable a detailed mapping of phase diagrams and a deeper understanding of the molecular interactions that govern membrane properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of NMR to unravel the complexities of lipid bilayer systems, with significant implications for cell biology and pharmaceutical sciences.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a common phospholipid used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling

Before handling POPC, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. While the substance is not always classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous chemical.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves.[3]

  • Respiratory Protection: If handling the powder form and dust may be generated, use a NIOSH-approved N95 respirator or equivalent.[3][4]

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[5]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Avoid the formation of dust and aerosols.[3][5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Store the material in a tightly closed container in a cool, dry place, typically at -20°C.[4]

  • POPC can be sensitive to air, moisture, and light.[4][8] For solutions, store in a glass container with a Teflon-lined closure, preferably under an inert gas like argon or nitrogen.[9]

Summary of Safety Data

The following table summarizes key quantitative and safety information for POPC.

ParameterDataCitations
Synonyms POPC, PC(16:0/18:1), 1,2-POPC[1][2]
CAS Number 26853-31-6[1][4]
Molecular Formula C₄₂H₈₂NO₈P[10]
Molecular Weight 760.1 g/mol [10]
Physical Form Crystalline solid or powder[2]
Storage Temperature -20°C[2]
GHS Classification Not classified as hazardous by some suppliers[1]
Potential Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11]
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

Disposal of POPC must comply with all applicable local, state, and federal regulations.[7][8] The primary and most recommended method is to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

Step 1: Waste Identification and Segregation

  • Identify the waste as solid POPC powder or a solution of POPC in an organic solvent.

  • Segregate lipid waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[12][13] Do not mix with other waste.

Step 2: Containment and Labeling

  • Solid Waste: Collect waste POPC powder in a suitable, clean, and dry container with a secure lid.[6]

  • Liquid Waste: If POPC is in an organic solvent, collect it in a designated, leak-proof, and solvent-compatible waste container.[12]

  • Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "Waste 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC"

    • If in solution, list the solvent(s) and approximate concentration.

    • The words "Hazardous Waste" (as a best practice).

    • Appropriate hazard symbols if required by your institution.

    • The date of accumulation.

Step 3: On-site Storage

  • Store the sealed waste container in a designated satellite accumulation area or central waste storage facility.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's EHS department or a certified chemical waste disposal company.

  • Never pour POPC or its solutions down the drain.[4] While some regulations may permit small quantities of non-hazardous materials to be disposed of in household waste, this is not recommended for a laboratory setting and requires strict verification of local rules.[1]

Spill Cleanup:

  • Wear appropriate PPE as described in Section 1.[3]

  • Avoid breathing or raising dust.[3]

  • For solid spills, gently sweep or scoop the material into a suitable container for disposal.[4][6]

  • Ventilate the area and wash the spill site thoroughly after the material has been collected.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of POPC.

G start Start: POPC Waste Generated assess Assess Waste Form start->assess solid_waste Solid POPC Powder assess->solid_waste Solid liquid_waste POPC in Solvent assess->liquid_waste Liquid package_solid Place in a clean, dry, securely sealed container. solid_waste->package_solid package_liquid Place in a compatible, leak-proof solvent waste container. liquid_waste->package_liquid label Label Container Accurately: - Full Chemical Name - Solvent(s) & Concentration - 'Hazardous Waste' Label - Date package_solid->label package_liquid->label store Store in Designated Waste Accumulation Area label->store dispose Arrange for Pickup by EHS or Certified Waste Contractor store->dispose

Caption: Workflow for the proper disposal of POPC waste.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific EHS protocols and adhere to all local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Handling Guide for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC). Adherence to these protocols is essential for ensuring a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound (CAS Number: 26853-31-6) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed to minimize exposure.[1][2] The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specification and Use
Eye Protection Safety Glasses with Side ShieldsRequired to protect against potential splashes of solvents used to dissolve the phospholipid.
Hand Protection Nitrile or Latex GlovesImpermeable gloves should be worn to prevent skin contact. Inspect gloves for any tears or holes before use.[3][4]
Body Protection Laboratory CoatA standard lab coat is recommended to protect personal clothing from contamination.
Respiratory Protection N95 Dust Mask (if handling powder)While not generally required if handled properly, a dust mask can be used as a precaution when weighing the powdered form to avoid inhalation.[4]

II. Operational and Disposal Plans

A. Handling and Storage

This compound is an unsaturated phospholipid and is susceptible to oxidation and hydrolysis.[5] Proper handling and storage are critical to maintain its integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a tightly sealed container, preferably made of glass with a Teflon-lined cap.[5]

  • Unsaturated lipids like POPC are hygroscopic and can become gummy when exposed to moisture.[5] It is recommended to allow the container to warm to room temperature before opening to prevent condensation.[5]

Handling Procedures (Powder):

  • Preparation: Work in a well-ventilated area. If weighing the powder, do so in a draft-free environment or a chemical fume hood to prevent the powder from becoming airborne.

  • Weighing: Use appropriate tools to handle the powder. Minimize the time the container is open to reduce moisture absorption.

  • Dissolving: For most applications, the powdered lipid should be dissolved in a suitable organic solvent (e.g., chloroform or ethanol).[6][7] Use glass or stainless steel tools and containers for this process, as organic solvents can leach impurities from plastics.[5]

Handling Procedures (Solution):

  • Storage: If purchased or prepared as a solution in an organic solvent, store at -20°C in a glass vial with a Teflon-lined cap.[5] To prevent oxidation, the vial can be purged with an inert gas like argon or nitrogen.[5]

  • Aliquoting: Use a glass syringe or pipette to transfer the solution. Do not use plastic pipette tips with organic solvents.[5]

B. Disposal Plan

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the phospholipid should be placed in a designated waste container for chemical waste.

  • Empty Containers: Dispose of empty containers as unused product.[3]

III. Experimental Workflow: Liposome Preparation

A primary application of this compound is in the formation of liposomes for use in drug delivery systems and as model cell membranes.[6][7] The following diagram illustrates a typical workflow for preparing liposomes using the thin-film hydration method followed by extrusion.

Liposome_Preparation_Workflow cluster_prep Step 1: Thin-Film Hydration cluster_sizing Step 2: Vesicle Sizing cluster_characterization Step 3: Characterization A Dissolve POPC in Organic Solvent B Rotary Evaporation to Create Thin Lipid Film A->B C Hydrate Film with Aqueous Buffer B->C D Vortex/Agitate to Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Porous Membrane D->E Transfer MLV suspension F Collect Unilamellar Vesicles (LUVs) E->F G Analyze Size and Zeta Potential F->G H Determine Encapsulation Efficiency F->H

Workflow for Liposome Preparation using POPC.

References

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